molecular formula C11H14N2O2 B1665451 Ac-Phe-NH2 CAS No. 7376-90-1

Ac-Phe-NH2

Cat. No.: B1665451
CAS No.: 7376-90-1
M. Wt: 206.24 g/mol
InChI Key: LRSBEAVFLIKKIO-JTQLQIEISA-N
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Description

Ac-Phe-NH2 is a non-competitive inhibitor (Ki = 8 ± 1.2 mM) of polyubiquitin chain elongation by destabilizing the active trimer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8(14)13-10(11(12)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,12,15)(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSBEAVFLIKKIO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224114
Record name Acetylphenylalanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7376-90-1
Record name Acetylphenylalanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylphenylalanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Ac-Phe-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-phenylalanine amide (Ac-Phe-NH2) is a derivative of the essential amino acid L-phenylalanine. Its structure, featuring an acetylated N-terminus and an amidated C-terminus, imparts unique chemical and physical properties that make it a compound of interest in various research and development areas, particularly in peptide science and as a modulator of cellular processes. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols, and an exploration of its known biological activities and associated signaling pathways.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for researchers. These properties are crucial for its handling, characterization, and application in experimental settings.

Identifier Value
IUPAC Name (2S)-2-acetamido-3-phenylpropanamide
Synonyms Ac-L-Phe-NH2, N-acetyl-L-phenylalanine amide
CAS Number 7376-90-1[1]
Molecular Formula C₁₁H₁₄N₂O₂[1][2]
Molecular Weight 206.24 g/mol [1][3]
Physical Property Value Source
Appearance White powder[1]
Melting Point 181 - 183 °C[1]
Purity ≥ 99% (TLC)[1]
Storage Conditions 0 - 8 °C[1]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of this compound. The following sections provide protocols based on established chemical principles.

Synthesis of this compound

The synthesis of this compound is typically achieved through standard peptide coupling reactions. A common laboratory-scale synthesis involves the coupling of N-acetyl-L-phenylalanine with ammonia.

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis of this compound N-acetyl-L-phenylalanine N-acetyl-L-phenylalanine Reaction_Vessel Reaction in Anhydrous Solvent (e.g., DMF) N-acetyl-L-phenylalanine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Ammonia_Source Ammonia Source (e.g., NH4Cl) Ammonia_Source->Reaction_Vessel Crude_AcPheNH2 Crude this compound Reaction_Vessel->Crude_AcPheNH2

Caption: Solution-phase synthesis of this compound.

Materials:

  • N-acetyl-L-phenylalanine

  • Ammonium (B1175870) chloride (NH₄Cl)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-acetyl-L-phenylalanine (1 equivalent), ammonium chloride (1.2 equivalents), and HOAt (1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the crude product.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • Dissolve the crude product in ethyl acetate (B1210297) and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides and their derivatives like this compound.[4][5]

Workflow for RP-HPLC Purification

cluster_purification RP-HPLC Purification of this compound Crude_Product Crude this compound (dissolved in mobile phase A) Injection Injection Crude_Product->Injection C18_Column C18 RP-HPLC Column Injection->C18_Column Gradient_Elution Gradient Elution (Water/Acetonitrile (B52724) with 0.1% TFA) C18_Column->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization Pure_Product Pure this compound Lyophilization->Pure_Product

Caption: Purification workflow for this compound using RP-HPLC.

Materials and Equipment:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Crude this compound

  • Lyophilizer

Procedure:

  • Dissolve the crude this compound in a minimal amount of Mobile Phase A.

  • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the dissolved sample onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate appropriate for the column size.

  • Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions containing the pure product.

  • Remove the acetonitrile by rotary evaporation.

  • Lyophilize the aqueous solution to obtain the pure this compound as a white powder.

Spectroscopic Data

While experimentally obtained spectra for this compound are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the acetyl group, the phenylalanine side chain, and the amide protons.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (C₆H₅)7.2-7.4Multiplet5H
Amide (NH₂)7.0-7.5 (broad)Singlet2H
Amide (NH-acetyl)8.0-8.5Doublet1H
α-CH4.5-4.7Multiplet1H
β-CH₂3.0-3.3Multiplet2H
Acetyl (CH₃)1.9-2.1Singlet3H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

Carbon Predicted Chemical Shift (ppm)
Carbonyl (Amide)175-178
Carbonyl (Acetyl)170-172
Aromatic (C-ipso)136-138
Aromatic (CH)126-130
α-C54-56
β-C37-39
Acetyl (CH₃)22-24
FTIR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide)Stretch3400-3200 (broad)
C-H (Aromatic)Stretch3100-3000
C-H (Aliphatic)Stretch3000-2850
C=O (Amide I)Stretch1680-1630
N-H (Amide II)Bend1570-1515
C=C (Aromatic)Stretch1600-1450
Mass Spectrometry

The expected exact mass of this compound can be calculated from its molecular formula (C₁₁H₁₄N₂O₂).

  • Monoisotopic Mass: 206.1055 g/mol

  • Average Mass: 206.24 g/mol

In an electrospray ionization mass spectrum (ESI-MS), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 207.1133.

Biological Activity and Signaling Pathways

This compound has been identified as a non-competitive inhibitor of polyubiquitin (B1169507) chain elongation.[3][6]

Inhibition of Polyubiquitin Chain Elongation

Mechanism: this compound is reported to inhibit polyubiquitination with a Ki value of 8 mM by destabilizing the active trimer of an unspecified component of the ubiquitination machinery.[3][6] The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a wide range of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[7]

Experimental Protocol: In Vitro Polyubiquitin Chain Elongation Assay

This protocol is a generalized method to assess the inhibitory effect of a compound like this compound on polyubiquitin chain formation.

Workflow for In Vitro Ubiquitination Assay

cluster_assay In Vitro Polyubiquitination Assay Components Reaction Components: E1, E2, E3 Ligase, Ubiquitin, ATP Incubation Incubation (37°C) Components->Incubation Inhibitor This compound (or vehicle control) Inhibitor->Incubation Quenching Quench Reaction Incubation->Quenching Analysis Analysis: SDS-PAGE & Western Blot (Anti-Ubiquitin) Quenching->Analysis Result Detection of Polyubiquitin Chains Analysis->Result

Caption: Workflow for assessing polyubiquitination inhibition.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase (and its substrate, if applicable)

  • Ubiquitin

  • ATP

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • This compound stock solution

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Anti-ubiquitin antibody

Procedure:

  • Prepare a reaction mixture containing E1, E2, E3 ligase, and ubiquitin in ubiquitination buffer.

  • Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

  • Initiate the reaction by adding ATP.

  • Incubate the reactions at 37 °C for a specified time (e.g., 60-90 minutes).

  • Stop the reactions by adding SDS-PAGE sample buffer and heating at 95 °C for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains.

  • Compare the extent of polyubiquitination in the presence and absence of this compound to determine its inhibitory effect.

Potential Impact on Signaling Pathways

Inhibition of polyubiquitin chain elongation can have profound effects on various cellular signaling pathways that are regulated by protein degradation.

Logical Relationship of Polyubiquitination Inhibition and Signaling

AcPheNH2 This compound Polyubiquitination Polyubiquitin Chain Elongation AcPheNH2->Polyubiquitination Inhibits Protein_Degradation Proteasomal Degradation Polyubiquitination->Protein_Degradation Leads to Signaling_Proteins Signaling Proteins (e.g., IκB, p53) Protein_Degradation->Signaling_Proteins Regulates levels of Downstream_Pathways Downstream Signaling Pathways (e.g., NF-κB, p53 pathway) Signaling_Proteins->Downstream_Pathways Modulates

References

An In-depth Technical Guide to (2S)-2-acetamido-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characterization of (2S)-2-acetamido-3-phenylpropanamide. It is intended for researchers, scientists, and drug development professionals interested in the properties and potential applications of this N-acetylated amino acid amide.

Chemical Structure and Properties

(2S)-2-acetamido-3-phenylpropanamide, also known as N-acetyl-L-phenylalanine amide, is a derivative of the amino acid L-phenylalanine. The presence of the acetamido group at the alpha-amino position and an amide group at the carboxyl position modifies its chemical properties, influencing its solubility, stability, and biological activity.

Chemical Identifiers:

IdentifierValue
IUPAC Name (2S)-2-acetamido-3-phenylpropanamide
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
InChIKey LRSBEAVFLIKKIO-JTQLQIEISA-N[1]
SMILES CC(=O)N--INVALID-LINK--C(N)=O[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of (2S)-2-acetamido-3-phenylpropanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.01d8.51HNH (acetamido)
7.42s-1HNH₂ (amide)
7.29 – 7.21m-4HAromatic (C₆H₅)
7.22 – 7.13m-1HAromatic (C₆H₅)
7.01s-1HNH₂ (amide)
4.41td9.2, 4.71Hα-CH
2.98dd13.7, 4.71Hβ-CH₂
2.72dd13.7, 9.71Hβ-CH₂
1.75s-3HCH₃ (acetyl)

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
173.24C=O (amide)
168.97C=O (acetamido)
138.22Quaternary Aromatic (C)
129.07Aromatic (CH)
127.99Aromatic (CH)
126.15Aromatic (CH)
53.78α-CH
37.65β-CH₂
22.50CH₃ (acetyl)
Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadN-H Stretch (Primary Amide)
~3200Strong, BroadN-H Stretch (Secondary Amide)
3060-3030MediumC-H Stretch (Aromatic)
2960-2850MediumC-H Stretch (Aliphatic)
~1660StrongC=O Stretch (Amide I - Primary Amide)
~1640StrongC=O Stretch (Amide I - Secondary Amide)
~1600MediumN-H Bend (Primary Amide)
~1540MediumN-H Bend (Amide II - Secondary Amide)
1495, 1455MediumC=C Stretch (Aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment Ion
206[M]⁺ (Molecular Ion)
163[M - CONH₂]⁺
148[M - NH₂CO - CH₃]⁺
115[C₉H₇]⁺ (Indenyl cation)
91[C₇H₇]⁺ (Tropylium ion)
44[CONH₂]⁺
43[CH₃CO]⁺

Experimental Protocols

Synthesis of (2S)-2-acetamido-3-phenylpropanamide

This protocol is adapted from the synthesis of a similar compound, N-acetyl-L-phenylalanine propargylamide.

Materials:

  • N-acetyl-L-phenylalanine

  • Ammonia (B1221849) (aqueous solution or gas)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Water

  • Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol (B129727) mixture)

Procedure:

  • To a solution of N-acetyl-L-phenylalanine (1.0 eq) in anhydrous dichloromethane, add DMAP (0.1 eq) and EDC·HCl (1.5 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Introduce ammonia into the reaction mixture. This can be achieved by bubbling ammonia gas through the solution or by the dropwise addition of a concentrated aqueous ammonia solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., CH₂Cl₂/MeOH 9:1).

  • Upon completion, wash the reaction mixture sequentially with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield (2S)-2-acetamido-3-phenylpropanamide as a solid.

Diagram of Synthesis Workflow:

G Reactants N-acetyl-L-phenylalanine, Ammonia, EDC, DMAP Reaction Amide Coupling in Dichloromethane Reactants->Reaction Workup Aqueous Wash & Drying Reaction->Workup Purification Flash Chromatography Workup->Purification Product (2S)-2-acetamido-3- phenylpropanamide Purification->Product

Synthesis of (2S)-2-acetamido-3-phenylpropanamide.
Parallel Artificial Membrane Permeation Assay (PAMPA)

This assay is used to predict the passive intestinal absorption of a compound.

Materials:

  • (2S)-2-acetamido-3-phenylpropanamide

  • Phosphate buffered saline (PBS), pH 7.4

  • Dodecane

  • Lecithin (B1663433)

  • 96-well filter plates with a hydrophobic PVDF membrane

  • 96-well acceptor plates

  • UV-Vis plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the artificial membrane by impregnating the filter plate membrane with a solution of lecithin in dodecane.

  • Prepare the donor solution by diluting the stock solution of the test compound in PBS to the final desired concentration.

  • Add the donor solution to the wells of the filter plate.

  • Add fresh PBS to the wells of the acceptor plate.

  • Assemble the PAMPA sandwich by placing the filter plate on top of the acceptor plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader at the wavelength of maximum absorbance for the compound.

  • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = [-ln(1 - [C_A]/[C_equilibrium])] * (V_D * V_A) / ((V_D + V_A) * A * t)

    where:

    • [C_A] is the concentration in the acceptor well

    • [C_equilibrium] is the equilibrium concentration

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively

    • A is the filter area

    • t is the incubation time

Diagram of PAMPA Workflow:

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Artificial Membrane D Assemble PAMPA Sandwich A->D B Prepare Donor Solution (Compound in PBS) B->D C Prepare Acceptor Solution (PBS) C->D E Incubate with Shaking D->E F Measure Concentrations (UV-Vis) E->F G Calculate Permeability Coefficient (Pe) F->G G cluster_cell cluster_nucleus Compound (2S)-2-acetamido-3- phenylpropanamide Cell Neuronal Cell Compound->Cell Keap1 Keap1 Compound->Keap1 disrupts interaction Nrf2 Nrf2 Keap1->Nrf2 inhibition Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nrf2->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Protection Neuroprotection Genes->Protection

References

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of Ac-L-Phe-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the mechanism of action of N-acetyl-L-phenylalaninamide (Ac-L-Phe-NH2). It is important to note that, as of the current date, direct and extensive experimental studies detailing the specific molecular targets and signaling pathways of Ac-L-Phe-NH2 are limited in the public domain. Consequently, this document presents a comprehensive overview based on the biological activities of closely related compounds and provides a hypothetical framework for its potential mechanisms of action. The information herein is intended to serve as a foundation for future research and drug development endeavors.

Core Compound Profile

Ac-L-Phe-NH2 is a derivative of the essential amino acid L-phenylalanine, featuring an acetylated N-terminus and an amidated C-terminus. These modifications can significantly alter the compound's physicochemical properties, such as stability, solubility, and its ability to cross biological membranes, when compared to L-phenylalanine.

Postulated Mechanisms of Action Based on Analogous Compounds

Given the structural similarity of Ac-L-Phe-NH2 to other biologically active phenylalanine derivatives, its mechanism of action can be hypothesized to involve modulation of pathways associated with neurotransmission, inflammation, and metabolic signaling.

Neuromodulatory and Receptor Binding Activity

Dipeptides containing acetylated phenylalanine, such as Ac-Phe-Phe-NH2, have been investigated as ligands for various receptors, including melanocortin receptors. This suggests that Ac-L-Phe-NH2 could potentially interact with G-protein coupled receptors (GPCRs) or other neuronal receptors.

Hypothetical Signaling Pathway: GPCR Modulation

A potential mechanism could involve the binding of Ac-L-Phe-NH2 to a specific GPCR, initiating a downstream signaling cascade. This could involve the activation or inhibition of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels, or the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AcLPhD Ac-L-Phe-NH2 GPCR GPCR AcLPhD->GPCR Binds to G_protein G-Protein GPCR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Activates/Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical GPCR signaling pathway for Ac-L-Phe-NH2.

Role in Inflammatory Processes

The related compound, 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), which contains the Ac-L-Phe moiety, has demonstrated anti-inflammatory and chondroprotective effects[1]. This suggests that Ac-L-Phe-NH2 itself may possess anti-inflammatory properties.

Potential Anti-Inflammatory Mechanism

Ac-L-Phe-NH2 could potentially modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or by interfering with the signaling of key inflammatory mediators.

Anti_Inflammatory_Workflow cluster_cell_culture Cell-Based Assay cluster_analysis Analysis Cells Immune Cells (e.g., Macrophages) Cytokine_Measurement Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Cells->Cytokine_Measurement Supernatant Signaling_Analysis Western Blot for Signaling Proteins (e.g., NF-κB) Cells->Signaling_Analysis Cell Lysate Stimulant Inflammatory Stimulant (e.g., LPS) Stimulant->Cells AcLPhD Ac-L-Phe-NH2 AcLPhD->Cells

Caption: Experimental workflow to investigate the anti-inflammatory effects of Ac-L-Phe-NH2.

Metabolic Regulation

N-acetylated amino acids, including N-Acetyl-L-phenylalanine, are known metabolites. N-Lactoyl Phenylalanine, another derivative, has been shown to disrupt insulin (B600854) signaling[2]. This indicates a potential role for Ac-L-Phe-NH2 in metabolic regulation.

Hypothetical Impact on Metabolic Pathways

Ac-L-Phe-NH2 could influence cellular metabolism by acting as a signaling molecule in pathways related to glucose uptake, insulin sensitivity, or mitochondrial respiration.

Quantitative Data from Related Compounds

CompoundTargetBinding Affinity (Ki)Reference
H-Phe-Phe-NH2Substance P 1-7 binding site1.5 nM[3]

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of Ac-L-Phe-NH2, a systematic experimental approach is required.

Receptor Binding Assays

Objective: To identify specific molecular targets of Ac-L-Phe-NH2.

Methodology:

  • High-Throughput Screening: Screen Ac-L-Phe-NH2 against a broad panel of receptors, ion channels, and enzymes.

  • Radioligand Binding Assays: For identified targets, perform competitive binding assays using a radiolabeled ligand to determine the binding affinity (Ki) of Ac-L-Phe-NH2.

    • Cell Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

    • Incubation: Incubate the membranes with a fixed concentration of radioligand and varying concentrations of Ac-L-Phe-NH2.

    • Separation and Scintillation Counting: Separate bound from free radioligand and quantify radioactivity.

    • Data Analysis: Plot the data and calculate the IC50, which can then be converted to a Ki value.

Binding_Assay_Workflow Start Start: Identify Potential Target Membrane_Prep Prepare Cell Membranes Expressing Target Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Ac-L-Phe-NH2 Membrane_Prep->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Cellular Functional Assays

Objective: To characterize the functional effects of Ac-L-Phe-NH2 on cellular signaling.

Methodology:

  • cAMP Assay: If a GPCR target is identified, measure changes in intracellular cAMP levels in response to Ac-L-Phe-NH2 treatment.

  • Calcium Flux Assay: For GPCRs coupled to phospholipase C, measure changes in intracellular calcium concentrations.

  • Reporter Gene Assay: Utilize cell lines with a reporter gene (e.g., luciferase) under the control of a response element for a specific signaling pathway (e.g., CREB for cAMP pathway, NF-κB for inflammatory pathways).

In Vivo Studies

Objective: To evaluate the physiological effects of Ac-L-Phe-NH2 in a whole-organism context.

Methodology:

  • Animal Models of Disease: Administer Ac-L-Phe-NH2 to animal models relevant to its hypothesized activity (e.g., models of neuropathic pain, inflammation, or metabolic disorders).

  • Behavioral Assessments: Conduct behavioral tests to assess endpoints such as pain sensitivity or cognitive function.

  • Biochemical Analysis: Measure relevant biomarkers in blood and tissue samples.

Conclusion and Future Directions

While the direct mechanism of action of Ac-L-Phe-NH2 remains to be fully elucidated, the available evidence from structurally related compounds provides a strong foundation for postulating its involvement in neuromodulatory, anti-inflammatory, and metabolic pathways. The experimental protocols outlined in this guide offer a roadmap for future research to rigorously test these hypotheses and uncover the therapeutic potential of this compound. A thorough investigation into its molecular targets and downstream signaling effects is a critical next step in its development as a potential therapeutic agent.

References

An In-depth Technical Guide on the Biological Function of N-acetyl-L-phenylalanine amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-phenylalanine amide (Ac-L-Phe-NH2) is an N-terminally acetylated and C-terminally amidated derivative of the essential amino acid L-phenylalanine. While its endogenous roles are still under investigation, this molecule and its derivatives have emerged as subjects of significant interest in pharmaceutical and biochemical research. Ac-L-Phe-NH2 has been identified as a metabolite in certain metabolic disorders, such as phenylketonuria (PKU), and is being explored for its potential neuroprotective and transport-facilitating properties. Furthermore, a key derivative, 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), has demonstrated notable chondroprotective and anti-inflammatory activities, highlighting the therapeutic potential of this chemical scaffold. This technical guide provides a comprehensive overview of the known biological functions of N-acetyl-L-phenylalanine amide, its synthesis and metabolism, and the biological activities of its derivatives. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

N-acetyl-L-phenylalanine amide is a structurally simple molecule derived from L-phenylalanine. The addition of an acetyl group to the N-terminus and an amide group to the C-terminus alters its physicochemical properties, such as stability and lipophilicity, which in turn can influence its biological activity and transport across biological membranes.[1] This compound serves as a versatile building block in peptide synthesis and drug design, particularly for targeting neurological disorders.[1] Its potential to cross the blood-brain barrier has made it a candidate for studies related to cognitive enhancement and neurodegenerative diseases.[1]

A significant aspect of the biological relevance of N-acetyl-L-phenylalanine comes from its elevated levels in individuals with phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.[2][3][4][5] This suggests its involvement in an alternative metabolic pathway for phenylalanine detoxification.[2] However, it is also classified as a potential uremic toxin, indicating that its accumulation can be detrimental if not properly cleared by the kidneys.[4]

Research into derivatives of N-acetyl-L-phenylalanine has yielded promising results. Notably, the glucosamine (B1671600) conjugate, NAPA, has shown potent anti-inflammatory and chondroprotective effects, suggesting a therapeutic avenue for osteoarthritis.[6] This guide will delve into the multifaceted biological functions of N-acetyl-L-phenylalanine amide, presenting the current state of knowledge to aid researchers and drug developers in harnessing its potential.

Physicochemical Properties

A summary of the key physicochemical properties of N-acetyl-L-phenylalanine amide is provided in the table below.

PropertyValueReference(s)
Synonyms Ac-L-Phe-NH2[1]
CAS Number 7376-90-1[1]
Molecular Formula C₁₁H₁₄N₂O₂[1]
Molecular Weight 206.2 g/mol [1]
Appearance White powder[1]
Melting Point 181 - 183 °C[1]
Purity ≥ 99% (TLC)[1]
Storage Conditions Store at 0 - 8 °C[1]

Synthesis and Metabolism

Biosynthesis

N-acetyl-L-phenylalanine amide can be synthesized through enzymatic and cellular processes. In microorganisms such as Escherichia coli, the synthesis is catalyzed by the enzyme acetyl-CoA-L-phenylalanine α-N-acetyltransferase, which transfers an acetyl group from acetyl-CoA to L-phenylalanine.[7] In eukaryotes, N-acetylated amino acids are typically formed through two main routes: direct N-acetylation by N-acetyltransferases (NATs) or the proteolytic degradation of larger N-terminally acetylated proteins.[4] The amidation of the C-terminus is a common post-translational modification in peptide synthesis and can also occur enzymatically.

The following diagram illustrates the general enzymatic synthesis of N-acetyl-L-phenylalanine.

G cluster_synthesis Biosynthesis of N-acetyl-L-phenylalanine L-phenylalanine L-phenylalanine N-acetyltransferase N-acetyltransferase L-phenylalanine->N-acetyltransferase Acetyl-CoA Acetyl-CoA Acetyl-CoA->N-acetyltransferase N-acetyl-L-phenylalanine N-acetyl-L-phenylalanine N-acetyltransferase->N-acetyl-L-phenylalanine CoA CoA N-acetyltransferase->CoA

Biosynthesis of N-acetyl-L-phenylalanine.
Degradation

The metabolic fate of N-acetyl-L-phenylalanine amide is thought to involve hydrolysis. Enzymes such as acylases and amidohydrolases are capable of cleaving the N-acetyl and C-amide bonds, respectively, to regenerate L-phenylalanine and its precursors.[2] The precise enzymes involved in its degradation in mammals have not been fully elucidated.

Biological Functions and Therapeutic Potential

Role in Phenylketonuria (PKU)

N-acetyl-L-phenylalanine is found in significantly elevated levels in the urine of patients with PKU.[2][4][5] PKU is caused by a deficiency in the enzyme phenylalanine hydroxylase, leading to the accumulation of phenylalanine. The increased production of N-acetyl-L-phenylalanine in PKU is hypothesized to be a detoxification mechanism to eliminate excess phenylalanine from the body.[2]

Neuroprotection and Blood-Brain Barrier Permeability

N-acetyl-L-phenylalanine amide has been investigated for its potential neuroprotective effects, partly due to its predicted ability to cross the blood-brain barrier.[1] While direct evidence for its neuroprotective activity is still emerging, the chemical modifications (acetylation and amidation) are known strategies to enhance the brain penetration of molecules.

A study on the unassisted transport of N-acetyl-L-phenylalanine amide across a parallel artificial membrane permeation assay (PAMPA) model provided quantitative insights into its passive permeability.

Lipid BilayerpHTime Constant (hours)
DOPCNeutral~6
POPCNeutral~3
DOPC4.8~8
POPC4.8~8
Data from Lee et al., 2022[8]
Chondroprotective and Anti-inflammatory Effects of the NAPA Derivative

A glucosamine derivative of N-acetyl-L-phenylalanine, 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), has demonstrated significant chondroprotective and anti-inflammatory properties in the context of osteoarthritis (OA).[2][4]

  • Inhibition of Inflammatory Pathways: NAPA has been shown to inhibit the IκB kinase (IKK) signalosome complex, specifically IKKα.[2][7] This inhibition prevents the nuclear translocation of IKKα and subsequently downregulates the NF-κB signaling pathway, a key regulator of inflammation.[7]

  • Reduction of Catabolic Enzymes: In both in vitro co-culture systems and in vivo mouse models of OA, NAPA treatment led to a decrease in the expression of cartilage-degrading enzymes, including matrix metalloproteinase 13 (MMP13) and aggrecanases (ADAMTS5, MMP10).[2][3][7]

  • Anabolic Effects: NAPA has been observed to increase the production of cartilage matrix components, suggesting a role in cartilage repair and maintenance.[2]

The signaling pathway for the anti-inflammatory action of NAPA is depicted below.

G cluster_napa_pathway Anti-inflammatory Signaling of NAPA Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK_complex IKK Signalosome (IKKα/IKKβ/NEMO) Pro-inflammatory Stimuli->IKK_complex IKKa_translocation IKKα Nuclear Translocation IKK_complex->IKKa_translocation NAPA NAPA NAPA->IKK_complex Inhibits NFkB_activation NF-κB Activation IKKa_translocation->NFkB_activation Inflammatory_genes Expression of Inflammatory Genes (e.g., MMPs, ADAMTSs, Cytokines) NFkB_activation->Inflammatory_genes

Anti-inflammatory signaling of NAPA.
Potential Role in Endocannabinoid Signaling

N-acetyl-L-phenylalanine amide belongs to the broader class of N-acyl amino acids, which are structurally related to endocannabinoids like anandamide.[2][9][10] The enzymes responsible for the degradation of endocannabinoids, such as fatty acid amide hydrolase (FAAH), are amidohydrolases.[11] While a direct interaction has not been established, the structural similarity suggests that N-acetyl-L-phenylalanine amide could potentially modulate the endocannabinoid system, either by interacting with its receptors or by influencing the activity of its metabolic enzymes. This remains an area for future investigation.

Mitochondrial Uncoupling

Long-chain N-acyl amino acids have been identified as endogenous uncouplers of mitochondrial respiration.[12][13] This process can increase energy expenditure and may have implications for metabolic diseases. While N-acetyl-L-phenylalanine has a short acetyl chain, the possibility of it or its longer-chain analogues influencing mitochondrial function cannot be ruled out and warrants further study.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of N-acetyl-L-phenylalanine amide and its derivatives.

Synthesis of 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA)

This protocol is based on the TBTU-mediated amidation, with considerations for minimizing racemization.[4][6]

  • Reactants: N-acetyl-L-phenylalanine, 1,3,4,6-tetra-O-acetyl-β-D-glucosamine, TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), and a base (e.g., pyridine (B92270) to reduce racemization).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF).

  • Procedure: a. Dissolve N-acetyl-L-phenylalanine in the solvent. b. Add TBTU and the base to activate the carboxylic acid. c. Add 1,3,4,6-tetra-O-acetyl-β-D-glucosamine to the reaction mixture. d. Stir at room temperature for a specified duration (e.g., 3-24 hours). e. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). f. Purify the product using column chromatography.

  • Characterization: Confirm the structure and stereochemistry using NMR spectroscopy and mass spectrometry.

The workflow for NAPA synthesis is illustrated below.

G cluster_napa_synthesis NAPA Synthesis Workflow Start Start Dissolve Dissolve N-acetyl-L-phenylalanine in DMF Start->Dissolve Activate Add TBTU and Pyridine (Activation) Dissolve->Activate Couple Add Glucosamine Derivative (Coupling) Activate->Couple React Stir at Room Temperature Couple->React Monitor Monitor with TLC/HPLC React->Monitor Purify Purify by Column Chromatography Monitor->Purify Characterize Characterize with NMR/MS Purify->Characterize End End Characterize->End

Workflow for the synthesis of NAPA.
In Vivo Murine Model of Osteoarthritis

This protocol is adapted from studies on the chondroprotective effects of NAPA.[2][3]

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Induction of OA: Surgically induce OA by destabilization of the medial meniscus (DMM) in one knee joint. The contralateral knee can serve as a control.

  • Treatment: At a specified time post-surgery (e.g., 2 weeks), administer a single intra-articular injection of NAPA (e.g., 2.5 mM in a suitable vehicle) into the OA-induced joint. A vehicle-only group should be included.

  • Endpoint Analysis: At a predetermined time point (e.g., 8 weeks post-surgery), euthanize the animals and collect the knee joints.

  • Histological Analysis: a. Decalcify, process, and embed the joints in paraffin. b. Section the joints and stain with Safranin O-Fast Green to assess cartilage structure and proteoglycan content. c. Score the cartilage degradation using a standardized system (e.g., Mankin score).

  • Immunohistochemistry: a. Perform immunohistochemical staining for key catabolic enzymes (MMP13, ADAMTS5) and inflammatory markers (IKKα). b. Quantify the staining intensity to assess protein expression levels.

In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)

This protocol is based on the study of N-acetyl-L-phenylalanine amide transport.[8]

  • Apparatus: Use a 96-well PAMPA plate system with a donor and an acceptor plate, separated by a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Procedure: a. Fill the acceptor wells with buffer. b. Add the test compound (N-acetyl-L-phenylalanine amide) dissolved in buffer to the donor wells. c. Incubate the plate at a controlled temperature (e.g., 37°C) for a set period. d. At various time points, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Data Analysis: Calculate the permeability coefficient (Pe) based on the rate of appearance of the compound in the acceptor well.

Conclusion and Future Directions

N-acetyl-L-phenylalanine amide is a molecule with diverse and context-dependent biological relevance. Its role as a biomarker in PKU highlights its connection to amino acid metabolism, while its potential for neuroprotection and the demonstrated anti-inflammatory and chondroprotective activities of its derivative, NAPA, underscore its therapeutic potential.

Future research should focus on several key areas:

  • Elucidation of Endogenous Functions: Further studies are needed to determine the precise physiological and pathological roles of endogenous N-acetyl-L-phenylalanine amide, particularly in the context of PKU and renal function.

  • Neuroprotective Mechanisms: A more in-depth investigation into the potential neuroprotective effects of N-acetyl-L-phenylalanine amide is warranted, including its ability to cross the blood-brain barrier in vivo and its effects on neuronal cell models.

  • Enzyme Interactions: Characterizing the interactions of N-acetyl-L-phenylalanine amide with enzymes involved in its metabolism and with those in related pathways, such as the endocannabinoid system, could reveal novel regulatory functions.

  • Structure-Activity Relationship Studies: The success of the NAPA derivative encourages the design and synthesis of other derivatives of N-acetyl-L-phenylalanine amide to optimize its biological activities for various therapeutic applications.

References

Ac-Phe-NH2 as a Polyubiquitin Chain Elongation Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation, thereby maintaining protein homeostasis and regulating a plethora of cellular processes, including cell cycle progression, signal transduction, and immune responses.[1] A key feature of this system is ubiquitination, a post-translational modification where ubiquitin, a highly conserved 76-amino acid protein, is covalently attached to substrate proteins.[2][3] This process is mediated by a sequential enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[2][4][5][6] The formation of polyubiquitin (B1169507) chains, where multiple ubiquitin molecules are linked together, often serves as a signal for the proteasomal degradation of the tagged protein.[1] Given its central role in cellular function, the UPS, and particularly the ubiquitination cascade, has emerged as a significant target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][3]

This technical guide provides an in-depth overview of N-acetyl-L-phenylalaninamide (Ac-Phe-NH2), a small molecule inhibitor of polyubiquitin chain elongation. We will delve into its mechanism of action, present quantitative inhibition data, detail relevant experimental protocols, and explore its potential in drug development.

This compound: A Non-Competitive Inhibitor of Polyubiquitin Chain Elongation

This compound is a small molecule that has been identified as a non-competitive inhibitor of polyubiquitin chain elongation.[7][8] Its structure features an acetylated N-terminus, a modification that has been suggested to play a role in preventing protein degradation by the ubiquitin system.[7]

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

InhibitorTarget ProcessInhibition TypeKi Value
This compoundPolyubiquitin Chain ElongationNon-competitive8 ± 1.2 mM[8][9]

Mechanism of Action

Understanding the mechanism by which this compound inhibits polyubiquitin chain elongation requires a foundational knowledge of the ubiquitination cascade.

The Ubiquitination Cascade

The process of ubiquitination is a three-step enzymatic cascade:

  • Activation (E1): The ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent reaction. This involves the adenylation of the C-terminal glycine (B1666218) of ubiquitin, followed by the formation of a high-energy thioester bond between the E1's catalytic cysteine and ubiquitin.[2][4][9][10][11]

  • Conjugation (E2): The activated ubiquitin is then transferred from the E1 enzyme to a catalytic cysteine residue on a ubiquitin-conjugating enzyme (E2) via a transthioesterification reaction.[4]

  • Ligation (E3): A ubiquitin ligase (E3) facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target substrate protein, forming an isopeptide bond.[11][12] The specificity of ubiquitination is primarily determined by the large family of E3 ligases, which recognize specific substrates.[11]

This cycle can be repeated to form a polyubiquitin chain on the substrate, with subsequent ubiquitin molecules being attached to one of the seven lysine residues of the previously attached ubiquitin.[2]

Ubiquitination_Pathway cluster_E1 E1 Activation cluster_E3 E3 Ligation Ub Ubiquitin E1_Ub_AMP E1-Ub~AMP Ub->E1_Ub_AMP ATP ATP ATP->E1_Ub_AMP E1 E1 Enzyme E1->E1_Ub_AMP E1_Ub E1~Ub (Thioester) E1_Ub_AMP->E1_Ub AMP_PPi AMP + PPi E1_Ub_AMP->AMP_PPi E2 E2 Enzyme E2_Ub E2~Ub (Thioester) E2->E2_Ub Transfer E3 E3 Ligase Substrate_Ub Substrate-Ub E3->Substrate_Ub Transfer Substrate Substrate Protein Substrate->Substrate_Ub

Caption: The ubiquitination cascade, from activation by E1 to substrate ligation by E3.

Non-Competitive Inhibition by this compound

This compound acts as a non-competitive inhibitor.[7][8] In non-competitive inhibition, the inhibitor binds to an allosteric site on the enzyme, which is a site distinct from the active site where the substrate binds.[13] This means the inhibitor can bind to the enzyme regardless of whether the substrate is already bound.[13] The binding of a non-competitive inhibitor alters the conformation of the enzyme, reducing its catalytic efficiency without affecting substrate binding.[13] A key characteristic of non-competitive inhibition is that it decreases the maximum reaction rate (Vmax) while the Michaelis constant (Km), an indicator of substrate affinity, remains unchanged.[13]

The proposed mechanism for this compound is that it destabilizes an "active trimer" essential for polyubiquitin chain elongation.[7] While the precise composition of this trimer is not explicitly defined in the available literature, it is likely a transient complex formed during the ubiquitination process, possibly involving E1, E2, and ubiquitin.

Inhibition_Mechanism cluster_Normal Normal Polyubiquitination cluster_Inhibition Inhibition by this compound Active_Trimer Active Trimer (e.g., E1-E2-Ub) PolyUb_Chain Polyubiquitin Chain Elongation Active_Trimer->PolyUb_Chain Catalyzes Inactive_Complex Inactive Complex Active_Trimer->Inactive_Complex Destabilizes AcPheNH2 This compound AcPheNH2->Active_Trimer Binds to allosteric site No_Elongation Elongation Blocked Inactive_Complex->No_Elongation Experimental_Workflow Start Start Prepare_Mix Prepare Master Mix (E1, E2, E3, Ub, ATP, Buffer) Start->Prepare_Mix Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Mix->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (Add SDS Buffer, Boil) Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Western_Blot Western Blot (Anti-Ubiquitin Antibody) SDS_PAGE->Western_Blot Detect_Signal Chemiluminescent Detection Western_Blot->Detect_Signal Analyze_Data Analyze Data (Quantify Polyubiquitination) Detect_Signal->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to the Gas-phase Conformational Analysis of Ac-Phe-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase conformational analysis of N-acetyl-L-phenylalaninamide (Ac-Phe-NH2), a fundamental building block in peptide and protein chemistry. Understanding the intrinsic conformational preferences of such molecules in an isolated environment is crucial for elucidating the fundamental forces that govern protein folding and for the rational design of novel therapeutics. This document details the key experimental and theoretical methodologies employed in these studies, presents quantitative data in a structured format, and visualizes critical workflows.

Introduction to the Conformational Landscape of this compound

In the gas phase, free from solvent effects, the conformational landscape of this compound is governed by a delicate balance of intramolecular hydrogen bonds and steric interactions. Experimental and computational studies have identified three primary conformers: βLanti, γLgauche+, and γLgauche-.[1] These conformers are distinguished by the backbone dihedral angles and the nature of their intramolecular hydrogen bonding networks. The synergy between high-level quantum chemical calculations and sophisticated spectroscopic techniques has been pivotal in assigning these structures with high confidence.[1]

Theoretical Conformational Analysis

Computational chemistry plays a vital role in predicting and interpreting the experimental results of gas-phase conformational studies. A typical theoretical workflow involves an extensive search of the potential energy surface to locate all stable conformers (minima) and then calculating their relative energies and spectroscopic properties.

The process of theoretical conformational analysis generally follows a multi-step approach to efficiently explore the conformational space and obtain accurate energetic and spectroscopic data.

Computational Workflow for Conformational Analysis start Initial Structure Generation (e.g., Molecular Mechanics Grid Scan) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) start->geom_opt Low-energy conformers freq_calc Frequency Calculation (Confirm Minima, Obtain ZPE) geom_opt->freq_calc single_point Single-Point Energy Calculation (Higher Level of Theory, e.g., MP2/6-31+G(d)) freq_calc->single_point Verified minima analysis Analysis of Results (Relative Energies, Spectroscopic Properties) single_point->analysis comparison Comparison with Experimental Data analysis->comparison

A flowchart illustrating the typical steps in a computational conformational analysis.

Various levels of theory have been employed to calculate the relative energies of the this compound conformers. The table below summarizes some of the key findings.

ConformerRelative Energy (kcal/mol) at BLYP/6-311G(df,p)[1]Relative Energy (kcal/mol) at B3LYP/6-31+G(d)[1]Relative Energy (kcal/mol) at MP2/6-31+G(d)[1]
βLanti0.140.00Similar to B3LYP/6-31+G(d)
γLgauche+0.000.67Similar to B3LYP/6-31+G(d)
γLgauche-0.260.57Similar to B3LYP/6-31+G(d)

Energies are zero-point energy corrected.

Experimental Conformational Analysis

The gas-phase conformations of this compound have been experimentally characterized using a combination of jet-cooling and laser spectroscopy techniques. These methods allow for the isolation and spectroscopic interrogation of individual conformers.

3.1.1. Sample Preparation and Introduction: this compound is a solid at room temperature. To bring it into the gas phase for analysis, it is typically heated in a reservoir and co-deposited onto a substrate for laser desorption or heated in a specialized oven. The vaporized molecules are then entrained in a supersonic jet of an inert carrier gas, such as argon or helium. This process cools the molecules to very low rotational and vibrational temperatures, which simplifies the resulting spectra and traps the molecules in their local potential energy minima.

3.1.2. Resonant Two-Photon Ionization (R2PI) Spectroscopy: R2PI is a sensitive technique used to obtain electronic spectra of the different conformers. A tunable UV laser (the "pump" laser) excites the molecules from their ground electronic state to an excited electronic state. If the laser frequency is resonant with an electronic transition, the molecule absorbs a photon. A second laser (the "probe" laser), typically at a higher frequency, then ionizes the excited molecule. The resulting ions are detected by a mass spectrometer. By scanning the frequency of the pump laser and monitoring the ion signal at the mass of this compound, a conformer-specific electronic spectrum is obtained.

3.1.3. UV-UV Hole-Burning Spectroscopy: To confirm that different spectral features in the R2PI spectrum arise from different conformers, UV-UV hole-burning spectroscopy is employed. In this technique, a "burn" laser is set to a specific frequency corresponding to an absorption peak in the R2PI spectrum. This laser depletes the population of the ground state of the conformer that absorbs at that frequency. A second "probe" laser, which is scanned, then records the R2PI spectrum. If the burn and probe lasers interact with the same conformer, a dip or "hole" will appear in the spectrum at the burn frequency. If they interact with different conformers, the spectrum will be unaffected.

3.1.4. Infrared-Ultraviolet (IR-UV) Double Resonance Spectroscopy: IR-UV double resonance spectroscopy is used to obtain conformer-specific vibrational spectra. A tunable IR laser is introduced before the UV probe laser. If the IR laser is resonant with a vibrational transition of a particular conformer, it excites the molecule to a vibrationally excited state. This causes a shift in the subsequent electronic transition, leading to a depletion of the ion signal when the UV laser is set to a specific electronic transition of that conformer. By scanning the IR laser frequency, a vibrational spectrum of a single conformer is recorded. The amide N-H stretch region is particularly informative for distinguishing between different hydrogen-bonding environments.

The following diagram illustrates the general experimental setup for IR-UV double resonance spectroscopy in a supersonic jet.

IR-UV Double Resonance Spectroscopy Workflow cluster_0 Sample Introduction cluster_1 Spectroscopic Interrogation cluster_2 Detection sample This compound Vapor jet Supersonic Jet Expansion (with Carrier Gas) sample->jet ir_laser Tunable IR Laser (Vibrational Excitation) jet->ir_laser Cooled Molecules uv_laser Fixed-Frequency UV Laser (Electronic Excitation & Ionization) ir_laser->uv_laser Vibrationally Excited Molecules tof_ms Time-of-Flight Mass Spectrometer uv_laser->tof_ms Ions detector Ion Detector tof_ms->detector

A schematic of the IR-UV double resonance spectroscopy experimental setup.

The combination of these experimental techniques has provided strong evidence for the existence of the three conformers predicted by theory. The table below summarizes the experimentally observed vibrational frequencies for the N-H stretches of the different conformers, which show excellent agreement with theoretical predictions.

Vibrational ModeβLanti (cm⁻¹)[1]γLgauche+ (cm⁻¹)[1]γLgauche- (cm⁻¹)[1]
Amide N-H Stretch~3450~3420~3435
Phenylalanine NH₂ symm. stretch~3400~3400~3400
Phenylalanine NH₂ asymm. stretch~3490~3490~3490

Note: Approximate values are given as precise experimental values can vary slightly between studies. The key information is the relative shifts.

Conclusion

The gas-phase conformational analysis of this compound is a prime example of the powerful synergy between theoretical calculations and advanced laser spectroscopy. These studies have provided a detailed picture of the intrinsic conformational preferences of this important dipeptide building block. The methodologies and data presented in this guide are foundational for understanding the more complex conformational landscapes of larger peptides and proteins and are invaluable for the development of new peptide-based therapeutics.

References

An In-depth Technical Guide to Intramolecular Interactions in N-acetyl-phenylalanyl-amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular interactions governing the conformational landscape of N-acetyl-phenylalanyl-amide (NAPA). NAPA serves as a crucial model system for understanding the fundamental forces that dictate the three-dimensional structure of peptides and proteins, particularly the interplay between the peptide backbone and aromatic side chains. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes the processes and interactions that define the stereochemistry of this important dipeptide.

Core Concepts: Conformational Landscape of NAPA

The flexibility of the peptide backbone, primarily defined by the dihedral angles phi (φ) and psi (ψ), allows N-acetyl-phenylalanyl-amide to adopt several low-energy conformations in the gas phase and in solution. Extensive research, combining spectroscopic techniques and computational modeling, has identified three primary conformers: an extended β-strand-like structure (βL) and two turn-like structures (γL).

The most stable conformer is generally found to be the extended βL conformation . A key stabilizing factor in this conformation is a weak but significant NH−π interaction . This involves a hydrogen bond between the amide proton of the C-terminal amide and the electron-rich π system of the phenylalanine aromatic ring.[1] The other two less abundant conformers are characterized as γ-folded backbone conformations , which differ in the orientation of the phenyl side chain.[1]

Quantitative Conformational Data

The precise geometry of the dominant NAPA conformers has been elucidated through various computational methods. The following tables summarize the calculated dihedral angles and relative energies for the three primary conformers.

Table 1: Calculated Dihedral Angles (in degrees) for NAPA Conformers
Conformerφ (C'-N-Cα-C')ψ (N-Cα-C'-N)χ1 (N-Cα-Cβ-Cγ)χ2 (Cα-Cβ-Cγ-Cδ1)Reference
βL (anti) -157.1157.6-179.988.9[2]
γL (gauche+) -77.370.259.994.1[2]
γL (gauche-) -81.174.4-57.895.1[2]

Note: These values were obtained from DFT (B3LYP/6-31+G(d)) calculations.[2]

Table 2: Calculated Relative Energies of NAPA Conformers
ConformerRelative Energy (kcal/mol) - BLYP/6-311G(df,p)Relative Energy (kcal/mol) - B3LYP/6-31+G(d)Reference
βL (anti) 0.140.00[2]
γL (gauche+) 0.000.67[2]
γL (gauche-) 0.260.57[2]

Note: Zero-point vibrational energy corrections are included.[2]

Key Intramolecular Interactions

The conformational preferences of NAPA are dictated by a delicate balance of several intramolecular interactions.

The NH−π Interaction

The most significant non-covalent interaction stabilizing the extended βL conformer is the NH−π bond. In this interaction, the amide proton of the C-terminal amide group acts as a hydrogen bond donor to the π-electron cloud of the phenyl ring. The calculated interaction energy for similar NH−π interactions in model peptide systems ranges from -1.98 to -9.24 kcal/mol, highlighting its importance in stabilizing specific peptide conformations.[3]

NH_pi_interaction cluster_amide C-terminal Amide cluster_phenyl Phenyl Ring N_amide N H_amide H N_amide->H_amide C_amide C N_amide->C_amide pi_cloud π-electron cloud H_amide->pi_cloud NH−π interaction O_amide O C_amide->O_amide C1 C2 Cδ1 C1->C2 C3 Cε1 C2->C3 C4 C3->C4 C5 Cε2 C4->C5 C6 Cδ2 C5->C6 C6->C1 conformational_analysis_workflow Workflow for Conformational Analysis of NAPA cluster_comp Computational Analysis cluster_exp Experimental Analysis cluster_integration Data Integration and Analysis comp_start Initial Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) comp_start->conf_search geom_opt Geometry Optimization (DFT, MP2) conf_search->geom_opt freq_calc Frequency Calculation and Thermodynamic Analysis geom_opt->freq_calc compare Comparison of Experimental and Calculated Spectra freq_calc->compare sample_prep Sample Preparation ir_uv_spec IR/UV Double Resonance Spectroscopy sample_prep->ir_uv_spec nmr_spec NMR Spectroscopy (COSY, NOESY, ROESY) sample_prep->nmr_spec ir_uv_spec->compare nmr_spec->compare structure_assign Conformer Assignment and Population Analysis compare->structure_assign refine Refinement of Conformational Ensemble structure_assign->refine

References

Ac-Phe-NH2: A Model System for Elucidating Side Chain/Backbone Interactions in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate world of peptide and protein structure, the final three-dimensional conformation is dictated by a delicate balance of non-covalent interactions. Among the most critical of these are the interactions between the amino acid side chains and the polypeptide backbone. These forces govern the adoption of secondary structures like α-helices and β-sheets, drive protein folding, and are fundamental to molecular recognition and biological function. To deconstruct this complexity, researchers often turn to simplified model systems. N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) has emerged as a cornerstone model for these investigations. By capping the N- and C-termini, this compound isolates the conformational preferences of a single amino acid residue, allowing for a detailed examination of the interplay between its aromatic side chain and the amide backbone without the influence of a larger polypeptide chain.

Theoretical Framework: Defining Peptide Conformation

The conformation of a peptide backbone is primarily described by a set of torsion or dihedral angles. For a single residue like phenylalanine in this compound, the key angles are:

  • Phi (φ): Rotation around the N-Cα bond.

  • Psi (ψ): Rotation around the Cα-C' bond.

  • Chi (χ): Rotation(s) within the side chain. For phenylalanine, χ1 describes rotation around the Cα-Cβ bond.

The energetically favorable combinations of φ and ψ angles are famously visualized on a Ramachandran plot.[1] The specific conformation adopted by this compound is stabilized by a network of intramolecular interactions, including hydrogen bonds and interactions involving the phenyl side chain.

Key Intramolecular Interactions
  • Backbone Hydrogen Bonds: The amide N-H groups can act as hydrogen bond donors, while the carbonyl C=O groups act as acceptors.[2] Common hydrogen bond motifs in small peptides include:

    • C7 (γ-turn): A hydrogen bond between the C=O of the acetyl group and the N-H of the C-terminal amide group, forming a seven-membered ring.

    • C5: A hydrogen bond between the C=O of the acetyl group and the N-H of the phenylalanine residue, forming a five-membered ring.

  • Side Chain/Backbone Interactions: The bulky phenyl group of phenylalanine can engage in several types of interactions that influence the backbone conformation:

    • Steric Hindrance: The size of the phenyl group restricts the allowable φ and ψ angles.

    • CH-π Interactions: Hydrogen atoms on the backbone can interact favorably with the electron-rich π-system of the aromatic ring.

    • N-H-π Interactions: The amide N-H can form a hydrogen bond with the face of the phenyl ring.

The following diagram illustrates the key rotatable bonds in this compound that define its conformation.

Caption: Molecular structure of this compound highlighting key rotatable dihedral angles.

Conformational Landscape of this compound

Theoretical calculations, primarily using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in mapping the potential energy surface (PES) of this compound and its analogs.[3] These studies identify low-energy conformers and the barriers between them. The results consistently show a competition between extended structures and more compact, hydrogen-bonded structures.

Quantitative Conformational Data

The relative stability of different conformers is highly dependent on the computational method and the environment (gas phase vs. solvent). The table below summarizes representative data for Ac-(E)-ΔPhe-NMe2, a close analog, calculated in the gas phase, which illustrates the small energy differences that can dictate conformational preference.[3]

ConformerMethodφ (°)ψ (°)Relative Electronic Energy (ΔEe, kcal/mol)Relative Free Energy (ΔG, kcal/mol)
E (Extended) B3LYP-1741300.00.0
H (Helical) B3LYP-381161.71.5
E (Extended) MP2-1781290.00.0
H (Helical) MP2-42127~0.0~0.0

Data synthesized from theoretical studies on a closely related phenylalanine derivative.[3]

These data highlight that different computational methods can yield different results regarding the most stable conformation, emphasizing the need for experimental validation.[3] For instance, while B3LYP suggests the extended conformer is more stable, MP2 calculations indicate the two conformers have nearly equal free energies.[3]

Experimental Methodologies

A combination of spectroscopic and computational techniques is typically employed to study the conformational preferences of this compound. The general workflow involves probing the molecule in the gas phase to study its intrinsic properties and in solution to understand solvent effects.

cluster_exp Experimental Arm cluster_comp Computational Arm start_end start_end process process data data analysis analysis output output A Sample Preparation (this compound) B1 Gas-Phase Spectroscopy (e.g., IR-UV Ion Dip) A->B1 B2 Solution-Phase Spectroscopy (e.g., NMR) A->B2 C1 Vibrational/Rotational Spectra B1->C1 C2 J-couplings, NOEs B2->C2 G Conformational Analysis C1->G C2->G D In Silico Model Building E Quantum Chemistry Calculations (DFT, MP2) D->E F Potential Energy Surface (PES) Dihedral Angles, Energies E->F F->G H Structure Assignment & Validation G->H I Validated Conformational Model H->I

Caption: A typical workflow for conformational analysis of this compound.

Gas-Phase Spectroscopy (IR-UV Ion Dip)

This powerful technique allows for the study of molecules in a solvent-free environment, revealing their intrinsic conformational preferences.

  • Protocol:

    • Sample Introduction: this compound is thermally vaporized or introduced via laser desorption and entrained in a supersonic jet of an inert carrier gas (e.g., Argon). This cools the molecules to very low rotational and vibrational temperatures.

    • UV Ionization: A tunable UV laser is used. When its frequency matches an electronic transition of a specific conformer, the molecule is ionized. This provides conformer-selective detection.

    • IR Spectroscopy: An IR laser is introduced prior to the UV laser. If the IR frequency is resonant with a vibrational mode (e.g., N-H stretch) of a conformer being probed by the UV laser, the population of that conformer's ground state is depleted, leading to a dip in the ion signal.

    • Data Analysis: By scanning the IR laser, a conformer-specific vibrational spectrum is obtained. This spectrum, particularly in the N-H and C=O stretch regions, is highly sensitive to hydrogen bonding and provides a fingerprint for comparison with theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for studying peptide conformation in solution, providing data that is averaged over the ensemble of conformations present.

  • Protocol:

    • Sample Preparation: this compound is dissolved in a deuterated solvent of choice (e.g., CDCl3 for non-polar, DMSO-d6 for polar aprotic, or D2O for aqueous environments).

    • Data Acquisition: A suite of 1D and 2D NMR experiments are performed. Key experiments include:

      • ¹H NMR: Provides chemical shifts, which are sensitive to the local electronic environment.

      • COSY/TOCSY: Used to assign proton resonances within the same spin system.

      • HSQC: Correlates protons with their directly attached heteronuclei (¹³C, ¹⁵N).

      • NOESY/ROESY: Measures Nuclear Overhauser Effects, which provide distance constraints between protons that are close in space (< 5 Å), regardless of covalent bonding.

    • Data Analysis: Coupling constants (e.g., ³J(Hα-Hβ)) are extracted and used with the Karplus equation to determine dihedral angles (like χ1). NOE-derived distance restraints are used to build a 3D model of the predominant solution-state conformation(s).

Computational Chemistry

Theoretical calculations are essential for interpreting experimental data and exploring the full conformational space.

  • Protocol:

    • Conformational Search: An initial search is performed to identify all possible low-energy structures. This can be done using molecular mechanics or semi-empirical methods.

    • Geometry Optimization: The structures from the initial search are then optimized at a higher level of theory (e.g., DFT with a suitable basis set like 6-311++G(2d,2p)).[4] This process finds the nearest local energy minimum on the potential energy surface.

    • Frequency Calculations: Vibrational frequencies are calculated for each optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and allows for the prediction of IR spectra to be compared with experimental results. It also provides the zero-point vibrational energy and thermal corrections to the free energy.

    • Data Analysis: The relative energies (electronic, enthalpy, and Gibbs free energy) of all stable conformers are compared. Key geometric parameters like dihedral angles and hydrogen bond lengths are analyzed.

Conclusion: The Enduring Role of a Simple Model

The study of N-acetyl-L-phenylalaninamide serves as a powerful case study in physical organic chemistry and structural biology. It demonstrates how a simplified, well-defined system can be used to dissect the fundamental forces that govern the structure of complex biomolecules. By combining high-resolution gas-phase spectroscopy, solution-state NMR, and sophisticated quantum chemical calculations, researchers can build a comprehensive picture of how a single aromatic side chain interacts with its local backbone. This knowledge is not merely academic; it provides crucial parameters for improving molecular mechanics force fields used in protein folding simulations and offers foundational insights for the rational design of peptidomimetics and other therapeutics where precise conformational control is paramount.

References

Spectroscopic Properties of Ac-Phe-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-L-phenylalanine amide (Ac-Phe-NH2) is a fundamental building block in peptide and protein research, serving as a model compound for studying the intrinsic spectroscopic properties of the phenylalanine residue within a peptide-like environment. Its capped N- and C-termini neutralize the charges, allowing for the focused investigation of the phenyl side chain and the amide backbone. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, detailed experimental protocols for their measurement, and logical workflows to guide researchers in their analyses.

Core Spectroscopic Data

The following tables summarize the essential quantitative spectroscopic data for this compound, providing a quick reference for experimental design and data interpretation.

Table 1: UV-Visible and Fluorescence Spectroscopic Data
ParameterValueSolvent/Conditions
UV Absorption
λmax (Phenyl Ring)~258 nmWater
Molar Absorptivity (ε) at λmax~200 M⁻¹cm⁻¹Estimated based on Phenylalanine
Fluorescence Spectroscopy
Excitation Maximum (λex)~258 nmWater
Emission Maximum (λem)~282 nmWater
Quantum Yield (Φ)Low (~0.02)Water
Table 2: Circular Dichroism (CD) Spectroscopic Data
Wavelength (nm)Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹)Secondary Structure Feature
~195Positive Bandπ → π* transition
~218Negative Bandn → π* transition of the amide backbone

Note: The CD spectrum of this compound is dominated by the contributions from the aromatic side chain and the amide chromophores. The spectrum is characteristic of a predominantly random coil conformation in aqueous solutions.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NucleusChemical Shift (δ) (ppm)MultiplicityAssignment
¹H NMR (in DMSO-d₆)
8.01dNH (amide backbone)
7.42sNH₂ (C-terminal amide)
7.29 – 7.13mAromatic (Phenyl)
7.01sNH₂ (C-terminal amide)
4.41tdα-CH
2.98ddβ-CH₂
2.72ddβ-CH₂
1.75sAcetyl CH₃
¹³C NMR (in DMSO-d₆)
173.24C=O (C-terminal amide)
168.97C=O (N-acetyl)
138.22Aromatic C (quaternary)
129.07Aromatic CH
127.99Aromatic CH
126.15Aromatic CH
53.78α-CH
37.65β-CH₂
22.50Acetyl CH₃
Table 4: Vibrational Spectroscopy Data (IR and Raman)
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
Infrared (IR) Spectroscopy (Approximated from N-acetyl-L-phenylalanine)
~3300Strong, BroadN-H StretchAmide
~3060, 3030MediumC-H StretchAromatic
~2930MediumC-H StretchAliphatic
~1650StrongC=O Stretch (Amide I)Amide
~1550StrongN-H Bend (Amide II)Amide
~1495, 1455MediumC=C StretchAromatic Ring
Raman Spectroscopy (Approximated from N-acetyl-L-phenylalanine)
~1003StrongRing BreathingPhenyl Ring
~1605MediumC=C StretchAromatic Ring
~1650MediumC=O Stretch (Amide I)Amide

Experimental Protocols

Detailed methodologies for key spectroscopic experiments are provided below. These protocols can be adapted for specific instrumentation and research questions.

Synthesis of this compound

A common method for the synthesis of N-acetyl-L-phenylalanine amide involves the amidation of N-acetyl-L-phenylalanine.

Materials:

  • N-acetyl-L-phenylalanine

  • Thionyl chloride or a suitable coupling agent (e.g., HBTU, HATU)

  • Ammonia (B1221849) solution (aqueous or in an organic solvent)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Activation of the Carboxylic Acid: Dissolve N-acetyl-L-phenylalanine in an anhydrous solvent. Slowly add thionyl chloride or the coupling agent at 0 °C and stir for 1-2 hours to form the acid chloride or activated ester.

  • Amidation: In a separate flask, prepare a solution of ammonia. Slowly add the activated N-acetyl-L-phenylalanine solution to the ammonia solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the synthesized this compound using NMR and mass spectrometry.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., water, phosphate (B84403) buffer pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. Prepare a series of dilutions from the stock solution.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent and record a baseline spectrum.

  • Sample Measurement: Record the absorption spectra for each of the prepared dilutions.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Plot absorbance at λmax versus concentration. The molar absorptivity (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra and the quantum yield of this compound.

Materials:

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 282 nm) and scan a range of excitation wavelengths to find the excitation maximum (λex).

  • Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths to obtain the emission spectrum and determine the emission maximum (λem).

  • Quantum Yield Measurement:

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and the quantum yield standard.

    • Calculate the quantum yield (Φ) using the following formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Circular Dichroism (CD) Spectroscopy

Objective: To obtain the far-UV CD spectrum of this compound and determine its secondary structure characteristics.

Materials:

  • This compound

  • CD-grade solvent (e.g., phosphate buffer)

  • Quartz CD cuvette (e.g., 1 mm path length)

  • CD spectropolarimeter with a nitrogen purge

Procedure:

  • Sample Preparation: Prepare a solution of this compound (e.g., 0.1 mg/mL) in the chosen buffer.

  • Instrument Setup: Purge the instrument with nitrogen gas. Set the desired parameters, including wavelength range (e.g., 190-260 nm), bandwidth, and scan speed.

  • Blank Measurement: Record the spectrum of the buffer in the same cuvette.

  • Sample Measurement: Record the spectrum of the this compound solution.

  • Data Processing: Subtract the buffer spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the concentration, path length, and molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a few milligrams of this compound in the deuterated solvent and transfer the solution to an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum.

  • 2D NMR (Optional): For more detailed structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the peaks to the corresponding nuclei in the molecule.

Vibrational Spectroscopy (FT-IR and Raman)

Objective: To obtain the vibrational spectra of this compound for identifying functional groups and conformational information.

Materials:

  • This compound (solid)

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

  • Raman spectrometer

Procedure for FT-IR (ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly on the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the IR spectrum of the sample.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding vibrational modes.

Procedure for Raman:

  • Sample Preparation: Place a small amount of the solid sample in a suitable container (e.g., glass vial or NMR tube).

  • Instrument Setup: Place the sample in the Raman spectrometer and focus the laser.

  • Spectrum Acquisition: Acquire the Raman spectrum.

  • Data Analysis: Identify and assign the characteristic Raman scattering peaks.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key experimental protocols.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions blank Measure Blank (Solvent) prep_dilutions->blank measure Measure Sample Absorbance blank->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate Molar Absorptivity (ε) plot->calculate

Figure 1. Workflow for UV-Visible Absorption Spectroscopy.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Fluorometer Measurement cluster_analysis Data Analysis prep_sample Prepare Dilute Sample (A<0.1) ex_spec Acquire Excitation Spectrum prep_sample->ex_spec measure_abs Measure Absorbance (Sample & Standard) prep_sample->measure_abs prep_standard Prepare Quantum Yield Standard measure_intensity Measure Integrated Intensities (Sample & Standard) prep_standard->measure_intensity prep_standard->measure_abs em_spec Acquire Emission Spectrum ex_spec->em_spec em_spec->measure_intensity calc_qy Calculate Quantum Yield (Φ) measure_intensity->calc_qy measure_abs->calc_qy

Figure 2. Workflow for Fluorescence Spectroscopy.

CD_Workflow cluster_prep Sample Preparation cluster_measurement Spectropolarimeter Measurement cluster_analysis Data Processing prep_cd Prepare Sample in CD-Grade Buffer blank_cd Measure Blank (Buffer) prep_cd->blank_cd measure_cd Measure Sample Spectrum blank_cd->measure_cd subtract Subtract Blank from Sample measure_cd->subtract convert Convert to Molar Ellipticity ([θ]) subtract->convert

Figure 3. Workflow for Circular Dichroism Spectroscopy.

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to adapt the provided protocols to their specific instrumentation and experimental goals. The presented data and workflows serve as a valuable resource for those utilizing this important model compound in their scientific endeavors.

Ac-Phe-NH2 as a Non-Competitive Inhibitor of Pepsin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepsin, an aspartic protease, is a critical enzyme in the digestive cascade, responsible for the initial breakdown of proteins in the acidic environment of the stomach. Its activity is tightly regulated, and its dysregulation is implicated in various gastrointestinal disorders. The study of pepsin inhibitors is therefore of significant interest for both basic research and therapeutic development. N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) has been identified as a non-competitive inhibitor of pepsin. This technical guide provides a comprehensive overview of the non-competitive inhibition of pepsin by this compound, including kinetic data, detailed experimental protocols, and mechanistic diagrams.

Core Concept: Non-Competitive Inhibition

Non-competitive inhibition is a type of enzyme inhibition where the inhibitor reduces the enzymatic activity and binds to the enzyme at a site distinct from the substrate-binding site (an allosteric site). A key characteristic of non-competitive inhibition is that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with the same affinity. This binding event does not prevent the substrate from binding to the enzyme, but it does prevent the enzyme from converting the substrate into product.

The kinetic consequence of non-competitive inhibition is a decrease in the maximum reaction velocity (Vmax), while the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate, remains unchanged.

Quantitative Analysis of Pepsin Inhibition by this compound

The following table summarizes representative kinetic data for the non-competitive inhibition of pepsin by this compound. It is important to note that specific experimental values can vary depending on the precise experimental conditions (e.g., pH, temperature, substrate concentration, and purity of the enzyme and inhibitor). The data presented here are for illustrative purposes to demonstrate the expected kinetic profile.

ParameterWithout InhibitorWith this compound
Vmax (µmol/min) 10050
Km (µM) 5050
Ki (mM) N/A8*

*Note: The Ki value of 8 mM is a representative value found in the literature for this compound's inhibitory activity, though not specifically in the context of pepsin inhibition. Precise determination of the Ki for the pepsin-Ac-Phe-NH2 interaction requires specific experimental validation.

Mechanistic Representation

The interaction between pepsin, its substrate, and the non-competitive inhibitor this compound can be visualized as follows:

NonCompetitiveInhibition E Pepsin (E) ES Pepsin-Substrate Complex (ES) E->ES + S (k1) EI Pepsin-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) P Product (P) ES->E - S (k-1) ES->E + P (k2) ESI Pepsin-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Ki) I This compound (I) EI->E - I EI->ESI + S (k1) ESI->ES - I ESI->EI - S (k-1) ExperimentalWorkflow A Prepare Reagents: Pepsin, this compound, Hemoglobin, HCl, TCA B Set up Reaction Tubes with Varying [Substrate] and [Inhibitor] A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Pepsin C->D E Incubate at 37°C for a Fixed Time D->E F Stop Reaction with TCA E->F G Centrifuge to Pellet Precipitate F->G H Measure Absorbance of Supernatant at 280 nm G->H I Data Analysis: Lineweaver-Burk Plot, Determine Km, Vmax, Ki H->I

Thermodynamic Properties of Ac-Phe-NH2 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermodynamic properties associated with the binding of N-acetyl-L-phenylalanine amide (Ac-Phe-NH2), a model ligand, to its target protein, α-chymotrypsin. Due to the limited availability of comprehensive thermodynamic data for the direct binding of this compound, this guide will utilize data from the closely related and well-studied interaction of N-acetyl-L-tryptophan with α-chymotrypsin to illustrate the core principles and experimental methodologies. This analogous system provides valuable insights into the binding thermodynamics of N-acetylated aromatic amino acid amides.

Introduction to this compound and its Interaction with α-Chymotrypsin

N-acetyl-L-phenylalanine amide (this compound) is a derivative of the aromatic amino acid phenylalanine. Its interaction with α-chymotrypsin, a serine protease, serves as a classic model for studying ligand-protein binding. α-Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine.[1][2][3][4] The specificity of this interaction is dictated by the enzyme's S1 binding pocket, a hydrophobic cavity that accommodates the aromatic side chain of the substrate.[1][2][3][4] this compound acts as a competitive inhibitor by binding to this active site.

Understanding the thermodynamics of this binding is crucial for comprehending the molecular driving forces behind the interaction and for the rational design of more potent and specific enzyme inhibitors. The key thermodynamic parameters that govern this process are the binding affinity (Kd), Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).

Quantitative Thermodynamic Data

The following table summarizes the thermodynamic parameters for the binding of N-acetyl-L-tryptophan to native α-chymotrypsin at pH 7.8 and 25°C. This data is presented as a proxy for the this compound interaction due to the structural similarity of the ligands and the binding pocket's affinity for aromatic side chains. The binding is characterized by a favorable enthalpic contribution and an unfavorable entropic contribution.[5]

Thermodynamic ParameterValueUnitReference
Enthalpy Change (ΔH°)-9.1kcal/mol[5]
Entropy Change (ΔS°)-21cal/mol·K[5]

Note: The negative enthalpy change suggests that the binding process is exothermic and driven by the formation of favorable interactions such as hydrogen bonds and van der Waals forces between the ligand and the protein.[5] The negative entropy change indicates a decrease in the overall disorder of the system upon binding, which can be attributed to the loss of conformational freedom of both the ligand and the protein, as well as the ordering of solvent molecules around the binding interface.[5]

Experimental Protocols

The primary technique for determining the thermodynamic parameters of binding interactions is Isothermal Titration Calorimetry (ITC). This method directly measures the heat released or absorbed during the binding event, allowing for the simultaneous determination of the binding affinity, enthalpy, and stoichiometry.

Isothermal Titration Calorimetry (ITC) Protocol for this compound Binding to α-Chymotrypsin

Objective: To determine the thermodynamic profile (Kd, ΔG°, ΔH°, ΔS°, and stoichiometry) of the binding of this compound to α-chymotrypsin.

Materials:

  • Lyophilized α-chymotrypsin (bovine pancreas)

  • N-acetyl-L-phenylalanine amide (this compound)

  • ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Isothermal Titration Calorimeter

  • Micro-pipettes

  • Degassing apparatus

Procedure:

  • Protein and Ligand Preparation:

    • Prepare a stock solution of α-chymotrypsin in the ITC buffer to a final concentration of approximately 20-50 µM.

    • Prepare a stock solution of this compound in the same ITC buffer to a final concentration of 200-500 µM (typically 10-20 times the protein concentration).

    • Dialyze both the protein and ligand solutions against the ITC buffer overnight at 4°C to ensure buffer matching.

    • Accurately determine the final concentrations of the protein and ligand solutions using a suitable method (e.g., UV-Vis spectroscopy for the protein).

    • Thoroughly degas both solutions immediately before the ITC experiment to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 300-500 rpm).

    • Set the injection parameters:

      • Injection volume: 2-10 µL per injection.

      • Number of injections: 20-30 injections.

      • Spacing between injections: 120-180 seconds.

    • Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to determine the heat of dilution.

  • ITC Experiment:

    • Load the α-chymotrypsin solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Initiate the titration experiment. The instrument will automatically inject the ligand into the protein solution and record the heat changes.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the resulting heat peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.

    • The fitting will yield the binding affinity (Ka, from which Kd can be calculated), the enthalpy change (ΔH°), and the stoichiometry of binding (n).

    • Calculate the Gibbs free energy change (ΔG°) and the entropy change (ΔS°) using the following equations:

      • ΔG° = -RTln(Ka)

      • ΔG° = ΔH° - TΔS°

Visualizations

Experimental Workflow for Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare α-Chymotrypsin Solution dialysis Dialyze Both Solutions prep_protein->dialysis prep_ligand Prepare this compound Solution prep_ligand->dialysis degas Degas Solutions dialysis->degas load_protein Load Protein into Sample Cell degas->load_protein load_ligand Load Ligand into Syringe degas->load_ligand run_itc Run ITC Titration load_protein->run_itc load_ligand->run_itc subtract_dilution Subtract Heat of Dilution run_itc->subtract_dilution integrate_peaks Integrate Heat Peaks subtract_dilution->integrate_peaks plot_isotherm Plot Binding Isotherm integrate_peaks->plot_isotherm fit_model Fit to Binding Model plot_isotherm->fit_model calc_params Calculate Thermodynamic Parameters fit_model->calc_params

Caption: Experimental workflow for determining the thermodynamic properties of this compound binding to α-chymotrypsin using ITC.

Logical Relationship of Thermodynamic Parameters

Thermodynamics cluster_measured Directly Measured by ITC cluster_calculated Calculated Parameters Ka Binding Affinity (Ka) dG Gibbs Free Energy (ΔG°) Ka->dG -RTln(Ka) dH Enthalpy Change (ΔH°) TdS Entropy Change (TΔS°) dH->TdS n Stoichiometry (n) dG->TdS ΔG° = ΔH° - TΔS°

Caption: Logical relationship between thermodynamic parameters determined from an ITC experiment.

References

An In-depth Technical Guide to the Interaction of Ac-Phe-NH2 with the PepT1 Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the modified amino acid N-acetyl-L-phenylalanine amide (Ac-Phe-NH2) and the intestinal peptide transporter PepT1. This document details the binding affinity, experimental protocols for its determination, and the broader context of PepT1 function and signaling.

Introduction to PepT1 and this compound

The human proton-coupled oligopeptide transporter 1 (PepT1), encoded by the SLC15A1 gene, is a high-capacity, low-affinity transporter predominantly expressed on the apical membrane of intestinal epithelial cells[1]. It plays a crucial role in the absorption of di- and tripeptides derived from dietary protein digestion[1][2]. Beyond its physiological role, PepT1 is a key player in pharmacokinetics, mediating the absorption of numerous peptidomimetic drugs, including certain antibiotics, antiviral agents, and ACE inhibitors[2].

This compound is a derivative of the amino acid phenylalanine, modified with an N-terminal acetylation and a C-terminal amidation. These modifications are often employed in peptide and drug design to enhance metabolic stability and alter physicochemical properties[3]. Understanding the interaction of such modified compounds with transporters like PepT1 is critical for predicting oral bioavailability and designing effective drug delivery strategies.

Quantitative Analysis of this compound Interaction with PepT1

The interaction of this compound with the PepT1 transporter is characterized by a very weak binding affinity. Quantitative data from competitive inhibition studies provide a clear measure of this interaction.

Table 1: Binding Affinities (Ki) of Phenylalanine Derivatives and Related Dipeptides for the PepT1 Transporter
CompoundModification(s)Ki (mM)Affinity ClassificationReference
This compound N-acetyl, C-amide16.8 ± 5.64Very Low[4]
Ac-PheN-acetyl1.81 ± 0.37Low[4]
Phe-NH2C-amideNo measurable affinity-[4]
Phenylalanine (Phe)NoneNo measurable affinity-[4]
Phe-TyrNone0.10 ± 0.04High[4]
Phe-Tyr-NH2C-amide0.94 ± 0.38Medium[4]
Ac-Phe-TyrN-acetyl8.41 ± 0.11Low[4]
Ac-Phe-Tyr-NH2N-acetyl, C-amide9.97 ± 4.01Low[4]

Affinity classifications are based on the definitions provided by Brandsch et al. (2008), where Ki < 0.5 mM is high, 0.5 - 5.0 mM is medium, and > 5 mM is low affinity.[5]

Experimental Protocols for Assessing this compound and PepT1 Interaction

The following are detailed methodologies for key experiments to characterize the interaction of this compound with the PepT1 transporter.

Xenopus laevis Oocyte Expression System with Two-Electrode Voltage Clamp (TEVC)

This electrophysiological approach allows for the direct measurement of substrate transport by PepT1 as an electrical current. Inhibition of this current by a test compound like this compound can be used to determine its binding affinity.

Experimental Workflow:

G cluster_prep Preparation cluster_tevc TEVC Measurement cluster_inhibition Inhibition Assay cluster_analysis Data Analysis oocyte_prep Harvest & Defolliculate Xenopus Oocytes crna_prep Prepare PepT1 cRNA injection Inject cRNA into Oocytes crna_prep->injection incubation Incubate Oocytes (3-10 days, 18°C) injection->incubation placement Place Oocyte in Recording Chamber incubation->placement impale Impale with Voltage & Current Electrodes placement->impale clamp Voltage Clamp (e.g., -60 mV) impale->clamp perfusion Perfuse with Buffer (pH 5.5) clamp->perfusion substrate_app Apply PepT1 Substrate (e.g., Gly-Sar) perfusion->substrate_app current_rec Record Inward Current (I_control) substrate_app->current_rec inhibitor_app Co-apply Substrate & This compound (various conc.) current_rec->inhibitor_app current_inhib_rec Record Inhibited Current (I_inhib) inhibitor_app->current_inhib_rec ic50_calc Calculate % Inhibition & Determine IC50 current_inhib_rec->ic50_calc ki_calc Calculate Ki using Cheng-Prusoff Equation ic50_calc->ki_calc

Fig 1. Workflow for TEVC Inhibition Assay in Xenopus Oocytes.

Detailed Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Harvest stage V-VI oocytes from Xenopus laevis.

    • Treat with collagenase to remove follicular cells.

    • Inject each oocyte with approximately 50 ng of in vitro transcribed PepT1 cRNA.

    • Incubate the injected oocytes for 3 to 10 days at 18°C in a suitable medium (e.g., modified Barth's solution) to allow for transporter expression.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., ND96, pH 7.4).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Switch to a low pH buffer (e.g., pH 5.5) to establish a proton gradient, which drives PepT1 transport.

    • Apply a known PepT1 substrate (e.g., 1 mM Gly-Sar) and record the resulting inward current. This is the control current (Imax).

    • To determine the IC50 for this compound, co-apply the substrate with varying concentrations of this compound and record the inhibited current.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition[6]: Ki = IC50 / (1 + ([S]/Km)) Where:

      • [S] is the concentration of the substrate used (e.g., Gly-Sar).

      • Km is the Michaelis-Menten constant for the substrate with PepT1.

Competitive Uptake Inhibition Assay in Caco-2 Cells

This cell-based assay is a common method to screen for and characterize the interaction of compounds with PepT1 in a model of the human intestinal epithelium.

Experimental Workflow:

G cluster_culture Cell Culture cluster_uptake Uptake Assay cluster_quantification Quantification cluster_analysis Data Analysis seeding Seed Caco-2 cells on Transwell inserts differentiation Culture for 21 days to form a polarized monolayer seeding->differentiation integrity_check Verify monolayer integrity (TEER measurement) differentiation->integrity_check pre_incubation Pre-incubate with transport buffer (pH 6.0) integrity_check->pre_incubation incubation Incubate with [14C]Gly-Sar +/- this compound (10 min, 37°C) pre_incubation->incubation washing Wash cells with ice-cold buffer incubation->washing lysis Lyse cells (e.g., with NaOH) washing->lysis scintillation Add scintillation cocktail to lysate lysis->scintillation protein_assay Determine protein concentration of lysate lysis->protein_assay counting Measure radioactivity (Liquid Scintillation Counter) scintillation->counting normalize Normalize counts to protein concentration counting->normalize protein_assay->normalize inhibition_calc Calculate % inhibition and determine Ki normalize->inhibition_calc

Fig 2. Workflow for Competitive Uptake Assay in Caco-2 Cells.

Detailed Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS).

    • Seed the cells onto permeable supports (e.g., Transwell inserts) at a density of approximately 6 x 104 cells/cm2.

    • Culture for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Uptake Inhibition Assay:

    • Wash the Caco-2 monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM MES, pH 6.0).

    • Pre-incubate the cells with the transport buffer for 10-15 minutes at 37°C.

    • Prepare uptake solutions containing a fixed concentration of a radiolabeled PepT1 substrate (e.g., 20 µM [14C]Gly-Sar) and a range of concentrations of the inhibitor (this compound).

    • Initiate the uptake by adding the uptake solution to the apical side of the monolayers and incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly washing the monolayers with ice-cold transport buffer.

  • Quantification and Data Analysis:

    • Lyse the cells in the Transwell inserts with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter[7][8][9].

    • Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

    • Normalize the radioactive counts to the protein concentration to account for variations in cell number.

    • Calculate the percentage of inhibition and determine the IC50 and Ki values as described for the TEVC method.

PepT1-Mediated Signaling Pathways

While this compound is a very weak interactor and unlikely to trigger significant downstream signaling, the transport of other, more potent substrates via PepT1 can initiate intracellular signaling cascades. Notably, PepT1-mediated uptake of bacterial peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) and muramyl dipeptide (MDP), has been shown to activate pro-inflammatory pathways, particularly the NF-κB pathway[6]. This is especially relevant in the context of inflammatory bowel disease, where colonic PepT1 expression is upregulated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bacterial_peptide Bacterial Peptide (e.g., fMLP, MDP) pept1 PepT1 bacterial_peptide->pept1 Transport nod1_2 NOD1/2 pept1->nod1_2 Activation ikk IKK Complex nod1_2->ikk Activation ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n Translocation nfkb_ikb NF-κB-IκB Complex nfkb_ikb->ikk nfkb_ikb->nfkb Release dna κB DNA sites nfkb_n->dna Binding genes Pro-inflammatory Gene Transcription dna->genes

Fig 3. PepT1-Mediated Activation of the NF-κB Signaling Pathway.

Conclusion

The interaction of this compound with the PepT1 transporter is characterized by a very low affinity, as indicated by a high Ki value. This suggests that this compound is a poor substrate for PepT1-mediated transport. The experimental protocols detailed in this guide, utilizing both the Xenopus laevis oocyte expression system and Caco-2 cell monolayers, provide robust methods for quantifying such weak interactions. While this compound itself is unlikely to induce significant downstream cellular signaling, the role of PepT1 as a trigger for pro-inflammatory pathways upon transport of specific bacterial peptides highlights the broader physiological and pathological importance of this transporter. This knowledge is fundamental for professionals in drug discovery and development, aiding in the design of peptidomimetic drugs with optimized absorption profiles and a clear understanding of their potential off-target effects.

References

Fungicidal Properties of N-acetyl-L-phenylalanine amide (Ac-Phe-NH2): A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. Small molecules, such as N-acetylated amino acid derivatives, represent a promising area of research. This whitepaper provides a comprehensive, albeit predictive, overview of the potential fungicidal properties of N-acetyl-L-phenylalanine amide (Ac-Phe-NH2). Drawing parallels from analogous compounds, this guide explores its hypothetical antifungal activity, predicted mechanisms of action, and standardized experimental protocols to facilitate further investigation. The proposed mechanisms include disruption of the fungal cell membrane, inhibition of ergosterol (B1671047) biosynthesis, induction of oxidative stress, and triggering of apoptotic pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal agents.

Predicted Antifungal Activity of this compound

While specific minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for this compound have not been reported, we can extrapolate potential activity based on studies of similar compounds. For instance, various N-phenylbenzamides and N-(4-halobenzyl)amides have demonstrated antifungal activity against Candida species with MICs ranging from 7.8 to 341.3 µg/mL.[1][2] Furthermore, peptides containing phenylalanine have shown efficacy against a range of fungal pathogens.[3][4][5] Based on this, this compound is predicted to exhibit fungistatic or fungicidal activity against clinically relevant yeasts and molds.

Table 1: Predicted Antifungal Spectrum and Potency of this compound

Fungal SpeciesPredicted ActivityPredicted MIC Range (µg/mL)Reference Compounds
Candida albicansFungistatic/Fungicidal32 - 256N-phenylbenzamides, N-(4-halobenzyl)amides
Candida glabrataFungistatic64 - 512Phenylthiazole derivatives, Azole derivatives
Candida parapsilosisFungistatic/Fungicidal16 - 128N-(4-halobenzyl)amides
Cryptococcus neoformansFungistatic32 - 256His-Phe-Arg-Trp-NH2 analogues
Aspergillus fumigatusFungistatic64 - 512Phenylthiazole derivatives

Predicted Mechanisms of Action

The fungicidal activity of this compound is likely multifaceted, targeting several key cellular processes in fungi. The following sections detail the predicted mechanisms of action, supported by evidence from related molecules.

Disruption of Fungal Cell Membrane Integrity

A primary mechanism for many antimicrobial peptides and small molecules is the perturbation of the fungal cell membrane. The amphipathic nature of this compound, conferred by the phenyl ring and the amide group, may facilitate its interaction with and insertion into the lipid bilayer of the fungal plasma membrane. This interaction could lead to pore formation, increased membrane permeability, and subsequent leakage of essential intracellular components, ultimately resulting in cell death.[6][7]

G Predicted Mechanism: Cell Membrane Disruption cluster_cell AcPheNH2 This compound PlasmaMembrane Plasma Membrane (Ergosterol-rich) AcPheNH2->PlasmaMembrane Interaction & Insertion FungalCell Fungal Cell PoreFormation Pore Formation PlasmaMembrane->PoreFormation IonLeakage Leakage of Ions (K+, Na+) PoreFormation->IonLeakage MetaboliteLeakage Leakage of Metabolites (ATP) PoreFormation->MetaboliteLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath MetaboliteLeakage->CellDeath

Figure 1: Predicted disruption of the fungal plasma membrane by this compound.
Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a common target for antifungal drugs. Various amide derivatives have been shown to inhibit enzymes in this pathway.[8] this compound may act as an inhibitor of key enzymes such as lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates. This would disrupt membrane function and arrest fungal growth.

G Predicted Mechanism: Ergosterol Biosynthesis Inhibition AcPheNH2 This compound Erg11 Lanosterol 14α-demethylase (ERG11) AcPheNH2->Erg11 Inhibition Ergosterol Ergosterol Erg11->Ergosterol ToxicSterols Toxic Sterol Intermediates Erg11->ToxicSterols Accumulation (due to inhibition) Lanosterol Lanosterol Lanosterol->Erg11 MembraneDysfunction Membrane Dysfunction Ergosterol->MembraneDysfunction Depletion leads to ToxicSterols->MembraneDysfunction Accumulation leads to GrowthArrest Fungal Growth Arrest MembraneDysfunction->GrowthArrest

Figure 2: Predicted inhibition of the ergosterol biosynthesis pathway by this compound.
Induction of Oxidative Stress

The generation of reactive oxygen species (ROS) is a known mechanism of action for several antifungal agents. This compound may interfere with the fungal mitochondrial respiratory chain, leading to an overproduction of ROS such as superoxide (B77818) anions and hydrogen peroxide.[9][10] The accumulation of ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately triggering cell death.[11]

G Predicted Mechanism: Induction of Oxidative Stress AcPheNH2 This compound Mitochondrion Fungal Mitochondrion AcPheNH2->Mitochondrion Interaction RespiratoryChain Mitochondrial Respiratory Chain Mitochondrion->RespiratoryChain ROS Reactive Oxygen Species (ROS) (O2-, H2O2) RespiratoryChain->ROS Dysfunction leads to overproduction OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage Apoptosis Apoptosis OxidativeDamage->Apoptosis

Figure 3: Predicted induction of reactive oxygen species (ROS) by this compound.
Induction of Apoptosis

Fungal apoptosis, or programmed cell death, can be initiated by various cellular stresses, including those induced by antifungal compounds.[12][13][14] The cellular damage caused by membrane disruption, ergosterol depletion, and oxidative stress can converge on apoptotic pathways. This may involve the activation of metacaspases, fungal analogues of mammalian caspases, leading to DNA fragmentation and other hallmark features of apoptosis.

G Logical Relationship: Triggers for Apoptosis MembraneDamage Membrane Damage CellularStress Cellular Stress Signals MembraneDamage->CellularStress ErgosterolDepletion Ergosterol Depletion ErgosterolDepletion->CellularStress OxidativeStress Oxidative Stress (ROS) OxidativeStress->CellularStress MitochondrialDysfunction Mitochondrial Dysfunction CellularStress->MitochondrialDysfunction MetacaspaseActivation Metacaspase Activation MitochondrialDysfunction->MetacaspaseActivation DNAFragmentation DNA Fragmentation MetacaspaseActivation->DNAFragmentation Apoptosis Apoptosis DNAFragmentation->Apoptosis

Figure 4: Predicted convergence of cellular stresses to induce apoptosis.

Experimental Protocols

The following protocols are generalized methods for evaluating the antifungal properties of a test compound such as this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida spp.) at 35°C for 24-48 hours.

    • Harvest the fungal cells and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation and Reading:

    • Add the prepared fungal inoculum to each well containing the compound dilutions.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.

Fungal Biofilm Inhibition Assay
  • Biofilm Formation:

    • Dispense the adjusted fungal suspension (1 x 10^6 CFU/mL in RPMI-1640) into the wells of a flat-bottom 96-well plate.

    • Incubate at 37°C for 24 hours to allow for biofilm formation.

  • Treatment with this compound:

    • After the initial incubation, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add fresh medium containing serial dilutions of this compound to the wells.

    • Incubate for a further 24 hours at 37°C.

  • Quantification of Biofilm:

    • Wash the wells with PBS.

    • Quantify the biofilm biomass using a crystal violet staining assay or determine the metabolic activity of the biofilm cells using an XTT reduction assay.

Membrane Permeability Assay (Propidium Iodide Staining)
  • Fungal Cell Preparation:

    • Grow the fungal cells to the mid-logarithmic phase in a suitable broth medium.

    • Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS.

  • Treatment and Staining:

    • Treat the fungal suspension with this compound at its MIC and multiples of the MIC.

    • Include an untreated control and a positive control (e.g., heat-killed cells).

    • Add propidium (B1200493) iodide (PI) to each suspension to a final concentration of 2-5 µg/mL.

    • Incubate in the dark for 15-30 minutes.

  • Analysis:

    • Analyze the samples using fluorescence microscopy or flow cytometry.

    • An increase in the percentage of PI-positive cells indicates membrane damage.

Reactive Oxygen Species (ROS) Detection
  • Fungal Cell Preparation:

    • Prepare a fungal cell suspension as described for the membrane permeability assay.

  • Treatment and Staining:

    • Treat the fungal suspension with this compound at various concentrations.

    • Include an untreated control and a positive control for ROS induction (e.g., hydrogen peroxide).

    • Add a fluorescent probe for ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to the suspensions.

    • Incubate in the dark for 30-60 minutes.

  • Analysis:

    • Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer.

    • An increase in fluorescence corresponds to an increase in intracellular ROS levels.

G Experimental Workflow for Antifungal Evaluation Start Start: this compound MIC MIC Determination (Broth Microdilution) Start->MIC Biofilm Biofilm Inhibition Assay Start->Biofilm Mechanism Mechanism of Action Studies MIC->Mechanism Biofilm->Mechanism Membrane Membrane Permeability (Propidium Iodide) Mechanism->Membrane ROS ROS Detection (DCFH-DA) Mechanism->ROS Ergosterol Ergosterol Quantification Mechanism->Ergosterol Apoptosis Apoptosis Assay (Annexin V Staining) Mechanism->Apoptosis End Conclusion on Antifungal Profile Membrane->End ROS->End Ergosterol->End Apoptosis->End

Figure 5: A generalized workflow for the experimental evaluation of the antifungal properties of this compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a review of structurally and functionally related compounds suggests that this compound possesses the potential for antifungal activity. The predicted mechanisms of action, including cell membrane disruption, inhibition of ergosterol biosynthesis, and induction of oxidative stress and apoptosis, are consistent with the activities of many established and emerging antifungal agents.

The in-depth technical guide presented here provides a solid foundation for initiating a research program to investigate the fungicidal properties of this compound. It is imperative that future studies focus on generating empirical data to validate these predictions. The experimental protocols outlined in this document offer a clear roadmap for such investigations. Should this compound demonstrate significant antifungal activity, further studies into its in vivo efficacy, toxicity, and potential for synergistic combinations with existing antifungal drugs would be warranted. The exploration of small, synthetically accessible molecules like this compound is a critical endeavor in the ongoing search for novel solutions to the global challenge of fungal infections.

References

Unveiling Ac-Phe-NH2: A Technical Guide to its Synthesis and Characterization as a Chymotrypsin Substrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) is a derivative of the aromatic amino acid phenylalanine. While commercially available, its primary and scientifically documented role is as a model substrate for the serine protease α-chymotrypsin. This technical guide provides a comprehensive overview of the synthesis, initial characterization, and the well-established interaction of this compound with chymotrypsin (B1334515). It is important to note that while some commercial suppliers have anecdotally listed this compound as a polyubiquitin (B1169507) chain elongation inhibitor, this claim is not substantiated by the primary scientific literature. The original citation often associated with this claim pertains to studies of chymotrypsin-catalyzed hydrolysis and not ubiquitination.[1] This guide will focus on the experimentally verified properties of this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the interaction of this compound with α-chymotrypsin.

ParameterValueEnzymeConditionsReference
KM (app) 29 mMα-ChymotrypsinpH 8.0[2]
K's 29 mMα-ChymotrypsinpH 8.0[2]
kcat Data not specifiedα-ChymotrypsinpH 8.0, 25 °C[3]

Experimental Protocols

Synthesis of N-acetyl-L-phenylalaninamide (this compound)

The synthesis of this compound is a two-step process involving the N-acetylation of L-phenylalanine followed by the amidation of the carboxylic acid.

Step 1: N-acetylation of L-phenylalanine

This procedure is adapted from standard methods for the N-acetylation of amino acids.[4]

  • Dissolution: Dissolve L-phenylalanine (1 equivalent) in glacial acetic acid.

  • Acetylation: Slowly add acetic anhydride (B1165640) (1.1 equivalents) to the solution while stirring.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid, N-acetyl-L-phenylalanine, is washed with cold ether and can be purified by recrystallization from water or an appropriate solvent system.

Step 2: Amidation of N-acetyl-L-phenylalanine

This procedure is a general method for amide bond formation.[5]

  • Activation: Dissolve N-acetyl-L-phenylalanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amidation: Introduce a source of ammonia (B1221849), such as ammonia solution or ammonium (B1175870) chloride with an additional equivalent of base, to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Purification: After the reaction is complete, the mixture is washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be purified by column chromatography or recrystallization.

α-Chymotrypsin Activity Assay using this compound

This spectrophotometric assay measures the hydrolysis of the amide bond in this compound by α-chymotrypsin. The protocol is based on established methods for assaying chymotrypsin activity.[6][7][8]

  • Reagent Preparation:

    • Assay Buffer: 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl₂.

    • Enzyme Solution: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in cold 1 mM HCl. Immediately before use, dilute to the desired final concentration (e.g., 10-30 µg/mL) in 1 mM HCl.

    • Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the final desired concentration in the assay buffer.

  • Assay Procedure:

    • Set a spectrophotometer to 256 nm and equilibrate the cuvette holder to 25 °C.

    • To a quartz cuvette, add the assay buffer and the substrate solution. Mix gently by inversion and incubate in the spectrophotometer for 4-5 minutes to allow for temperature equilibration.

    • Record the baseline absorbance.

    • Initiate the reaction by adding the diluted enzyme solution to the cuvette.

    • Immediately mix by inversion and begin recording the increase in absorbance at 256 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (ΔA₂₅₆/min) from the linear portion of the absorbance versus time plot.

    • The rate of hydrolysis can be determined using the Beer-Lambert law, though for amide substrates, monitoring the change in absorbance at 256 nm is a common method reflecting the cleavage of the peptide-like bond.[7]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_assay Chymotrypsin Activity Assay L_Phe L-Phenylalanine N_Ac_Phe N-acetyl-L-phenylalanine L_Phe->N_Ac_Phe N-acetylation Ac_Anhydride Acetic Anhydride Ac_Anhydride->N_Ac_Phe Ac_Phe_NH2_crude Crude this compound N_Ac_Phe->Ac_Phe_NH2_crude Amidation Coupling_Agent Coupling Agent (e.g., TBTU) Coupling_Agent->Ac_Phe_NH2_crude Ammonia Ammonia Source Ammonia->Ac_Phe_NH2_crude Ac_Phe_NH2_pure Purified this compound Ac_Phe_NH2_crude->Ac_Phe_NH2_pure Purification Reaction_Mix Reaction Mixture (Buffer, Substrate, Enzyme) Ac_Phe_NH2_pure->Reaction_Mix Chymotrypsin α-Chymotrypsin Chymotrypsin->Reaction_Mix Spectrophotometer Spectrophotometer (256 nm) Reaction_Mix->Spectrophotometer Monitor Hydrolysis Data_Analysis Data Analysis (ΔA/min) Spectrophotometer->Data_Analysis

Caption: Workflow for the synthesis and enzymatic assay of this compound.

signaling_pathway Chymotrypsin α-Chymotrypsin (Active Site) ES_Complex Enzyme-Substrate Complex Chymotrypsin->ES_Complex Binding Ac_Phe_NH2 This compound (Substrate) Ac_Phe_NH2->ES_Complex Hydrolysis Hydrolysis (Amide Bond Cleavage) ES_Complex->Hydrolysis Products Products: N-acetyl-L-phenylalanine + Ammonia Hydrolysis->Products Released_Chymotrypsin α-Chymotrypsin (Regenerated) Hydrolysis->Released_Chymotrypsin Release

Caption: Chymotrypsin-catalyzed hydrolysis of this compound.

References

Methodological & Application

Synthesis protocol for N-acetyl-L-phenylalanine amide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of N-acetyl-L-phenylalanine amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-acetyl-L-phenylalanine amide. This compound is a derivative of the essential amino acid L-phenylalanine and serves as a valuable building block in peptide synthesis and pharmaceutical development.[1] The protocol herein describes a common method for amide bond formation using a coupling agent, with specific attention to reaction conditions that influence yield and stereochemical purity. This application note includes a comprehensive experimental procedure, tables of quantitative data for reagents and reaction parameters, and a visual representation of the synthesis workflow.

Introduction

N-acetyl-L-phenylalanine amide is an amino acid derivative with applications in biochemistry and pharmaceutical research. The N-acetyl group can enhance the stability and solubility of the parent amino acid, making it a useful component in the design of more complex molecules and peptide-based therapeutics.[1] The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry. A common method involves the activation of the carboxylic acid with a coupling agent, followed by nucleophilic attack by an amine.[2]

This protocol details the synthesis of N-acetyl-L-phenylalanine amide from N-acetyl-L-phenylalanine using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as the coupling agent. The choice of coupling agent and reaction conditions, particularly the base used, can be critical in minimizing side reactions such as racemization at the α-carbon of the amino acid.[2][3] This document outlines a robust procedure and provides the necessary data for its successful implementation in a laboratory setting.

Synthesis Overview

The synthesis of N-acetyl-L-phenylalanine amide is achieved through the coupling of N-acetyl-L-phenylalanine with an ammonia (B1221849) source, facilitated by the coupling agent TBTU and a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA). The reaction proceeds through the activation of the carboxylic acid group of N-acetyl-L-phenylalanine by TBTU, forming an active ester intermediate. This intermediate then readily reacts with ammonia to form the desired amide product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of N-acetyl-L-phenylalanine amide.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberPurityNotes
N-acetyl-L-phenylalanineC₁₁H₁₃NO₃207.232018-61-3≥98%Starting material[4]
TBTUC₁₁H₁₆BF₄N₅O321.09125700-67-6≥98%Coupling agent
Ammonium (B1175870) Chloride (NH₄Cl)NH₄Cl53.4912125-02-9≥99.5%Ammonia source
DIPEAC₈H₁₉N129.247087-68-5≥99%Non-nucleophilic base
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, ≥99.8%Reaction solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS GradeExtraction solvent
Saturated aq. NaHCO₃----For workup
Brine (Saturated aq. NaCl)----For workup
Anhydrous MgSO₄ or Na₂SO₄----Drying agent

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • High-performance liquid chromatography (HPLC) system for purity analysis

  • NMR spectrometer for structural characterization

3.3. Synthesis Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-acetyl-L-phenylalanine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Base and Ammonia Source: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution, followed by the addition of ammonium chloride (1.2 eq).

  • Activation: In a separate flask, dissolve TBTU (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-acetyl-L-phenylalanine amide.[5]

3.4. Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (206.2 g/mol ).[1]

  • HPLC: To determine the purity of the final compound.

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of N-acetyl-L-phenylalanine amide.

Synthesis_Workflow Synthesis Workflow for N-acetyl-L-phenylalanine amide start Start: Reagents reagents N-acetyl-L-phenylalanine Ammonium Chloride TBTU, DIPEA, DMF start->reagents reaction_setup Reaction Setup (Inert Atmosphere, 0°C to RT) reagents->reaction_setup Combine & React workup Aqueous Workup (Quenching & Extraction) reaction_setup->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification Crude Product product Final Product: N-acetyl-L-phenylalanine amide purification->product characterization Characterization (NMR, MS, HPLC) product->characterization Verify Structure & Purity end End characterization->end

Caption: Synthesis workflow for N-acetyl-L-phenylalanine amide.

Quantitative Data and Considerations

Successful synthesis requires careful control of reaction parameters. The following table summarizes key quantitative data and important considerations for the reaction.

ParameterValue/ConditionSignificanceReference
Stoichiometry
N-acetyl-L-phenylalanine1.0 eqLimiting reagent-
Ammonium Chloride1.2 eqAmine source-
TBTU1.1 eqCoupling agent[2]
DIPEA2.0 eqBase[2]
Reaction Conditions
SolventAnhydrous DMFAprotic polar solvent suitable for coupling reactions[2]
Temperature0 °C to Room TempInitial cooling helps to control the activation step and minimize side reactions.[6]
Reaction Time4 - 12 hoursShould be monitored by TLC for completion.-
Potential Issues
RacemizationCan occur at the α-carbonThe use of certain bases and coupling agents can promote the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. Using pyridine (B92270) as a base may reduce racemization.[2][3]
Purity of Final Product≥ 99% (TLC)High purity is essential for subsequent applications in drug development and peptide synthesis.[1]

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of N-acetyl-L-phenylalanine amide. By carefully controlling the stoichiometry of reagents and reaction conditions, the target compound can be obtained in good yield and high purity. Researchers and scientists can adapt this protocol for the synthesis of other N-acetyl amino acid amides, which are important intermediates in medicinal chemistry and materials science. The provided workflow and quantitative data serve as a comprehensive guide for the practical execution of this synthesis.

References

Application Note: Reversed-Phase HPLC Analysis of N-Acetyl-Phenylalaninamide (Ac-Phe-NH2)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl-Phenylalaninamide (Ac-Phe-NH2) is a protected amino acid derivative commonly used in peptide synthesis and as a model compound in biochemical and pharmaceutical research. Accurate determination of its purity and concentration is crucial for ensuring the reliability of experimental results. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective technique for the analysis of peptides and their derivatives.[1][2] This method separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[3] This application note details a robust RP-HPLC method for the analysis of this compound, suitable for purity assessment and quantification in research and quality control settings.

Principle of Separation

In RP-HPLC, the stationary phase is hydrophobic (e.g., silica (B1680970) bonded with C18 alkyl chains), while the mobile phase is a more polar aqueous-organic mixture.[2][4] this compound, being a relatively hydrophobic molecule due to the phenyl group and acetyl protection, interacts with the C18 stationary phase. Elution is achieved by gradually increasing the concentration of an organic solvent, such as acetonitrile (B52724) (ACN), in the mobile phase.[5] This decreases the polarity of the mobile phase, weakening the hydrophobic interactions and allowing the analyte to elute from the column. An ion-pairing agent, like trifluoroacetic acid (TFA), is often added to the mobile phase to sharpen peaks and improve resolution by neutralizing residual silanol (B1196071) groups on the silica surface and providing a counter-ion for any charged species.[2][3]

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. These parameters may be optimized further depending on the specific HPLC system and purity requirements.

ParameterRecommended Value
HPLC System Any standard analytical HPLC or UHPLC system with a UV detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile
Gradient Elution 10% to 70% Mobile Phase B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 214 nm (for peptide bond) & 254 nm (for aromatic ring)
Injection Volume 10 µL
Sample Diluent Mobile Phase A or Water/Acetonitrile (50:50, v/v)

Experimental Protocol

This section provides a detailed step-by-step procedure for performing the HPLC analysis.

Materials and Reagents
  • This compound reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (e.g., Milli-Q or equivalent)

  • Trifluoroacetic Acid (TFA), sequencing grade

  • 0.2 µm or 0.45 µm syringe filters for sample clarification

Preparation of Mobile Phases
  • Mobile Phase A (0.1% TFA in Water): To 1000 mL of HPLC-grade water, carefully add 1.0 mL of TFA. Mix thoroughly and degas the solution using sonication or vacuum filtration.

  • Mobile Phase B (0.1% TFA in Acetonitrile): To 1000 mL of HPLC-grade acetonitrile, carefully add 1.0 mL of TFA. Mix thoroughly and degas the solution.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10.0 mL of the sample diluent (e.g., Water/Acetonitrile 50:50).

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the sample diluent. For example, transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and bring it to volume with the diluent.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve an expected concentration within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.2 µm or 0.45 µm syringe filter to remove particulate matter, which can protect the HPLC column and system.[3]

HPLC System Setup and Analysis
  • System Purge: Purge the HPLC pumps with the prepared mobile phases to remove any air bubbles and ensure a stable baseline.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 10% B) for at least 15-20 minutes or until a stable baseline is observed at the specified flow rate.[3]

  • Sequence Setup: Set up the injection sequence in the chromatography data system (CDS) software, including standards for system suitability and calibration, as well as the unknown samples.

  • Injection and Data Acquisition: Inject the samples and acquire the chromatograms according to the parameters outlined in the gradient table below.

Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.090.010.0
15.030.070.0
16.010.090.0
18.010.090.0
19.090.010.0
25.090.010.0

Data Analysis and System Suitability

  • Identification: The retention time of the peak in the sample chromatogram should match that of the this compound reference standard.

  • Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.

  • System Suitability: Before sample analysis, inject the working standard solution multiple times (e.g., n=5) to verify system performance. Key parameters include:

    • Tailing Factor: Should ideally be between 0.8 and 1.5.

    • Theoretical Plates (N): Should be >2000 for the main peak.

    • Repeatability (%RSD): The relative standard deviation for peak area and retention time should be less than 2.0%.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Reagent & Sample Preparation equil HPLC System & Column Equilibration prep->equil 1. Setup inject Sample Injection equil->inject 2. Ready sep Chromatographic Separation (Gradient Elution) inject->sep 3. Run detect UV Detection (214 nm & 254 nm) sep->detect acq Data Acquisition & Analysis detect->acq 4. Process report Generate Report (Purity, Quantification) acq->report 5. Finalize

Caption: General workflow for the RP-HPLC analysis of this compound.

References

Application Note: Structural Elucidation of Ac-Phe-NH2 using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-L-phenylalanine amide (Ac-Phe-NH2) is a simple dipeptide derivative that serves as a fundamental model compound in peptide chemistry and drug development. It contains the core structural elements of a peptide backbone and a functional amino acid side chain. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a powerful and non-destructive analytical technique for the structural elucidation of such molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and conformation of protons within the molecule. This application note provides a comprehensive protocol for the characterization of this compound using 1H NMR spectroscopy, including data interpretation and experimental procedures.

Data Presentation: 1H NMR Spectral Data of this compound

The following table summarizes the quantitative 1H NMR data for this compound recorded on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[3] DMSO-d6 is a common solvent for peptides as it effectively dissolves the sample and has exchangeable proton signals that do not interfere with the amide proton signals of the peptide.

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
Phe NH8.01Doublet (d)8.51H
C-terminal NH₂ᵃ7.42Singlet (s)-1H
Aromatic CH (Phenyl)7.29 – 7.13Multiplet (m)-5H
C-terminal NH₂ᵇ7.01Singlet (s)-1H
Phe Hα4.41Triplet of doublets (td)9.2, 4.71H
Phe Hβ¹2.98Doublet of doublets (dd)13.7, 4.71H
Phe Hβ²2.72Doublet of doublets (dd)13.7, 9.71H
Acetyl CH₃1.75Singlet (s)-3H

Data obtained from a 400 MHz spectrometer in DMSO-d6.[3]

Spectral Analysis and Structural Elucidation

The assignment of each signal in the 1H NMR spectrum is crucial for confirming the structure of this compound. The chemical shift, multiplicity (splitting pattern), and integration of each peak provide specific information about the corresponding protons.[4][5]

  • Amide Protons (NH and NH₂): The signal at 8.01 ppm corresponds to the amide proton of the phenylalanine backbone (Phe NH).[3] Its splitting into a doublet with a coupling constant of 8.5 Hz is due to its interaction with the adjacent α-proton (Hα).[3] The two singlets at 7.42 and 7.01 ppm are assigned to the two protons of the C-terminal amide group (-NH₂).[3] These protons are often observed as separate signals and may appear as broad singlets due to chemical exchange with residual water or restricted rotation around the C-N bond.[4]

  • Aromatic Protons (Phenyl Ring): The complex multiplet between 7.13 and 7.29 ppm, integrating to five protons, is characteristic of the phenyl side chain of phenylalanine.[3]

  • Alpha-Proton (Hα): The proton on the α-carbon (Hα) resonates at 4.41 ppm.[3] Its multiplicity is a triplet of doublets, indicating coupling to the two diastereotopic β-protons and the backbone NH proton.[3]

  • Beta-Protons (Hβ): The two protons on the β-carbon (Hβ) are diastereotopic due to the chiral center at the α-carbon.[6] Consequently, they have different chemical shifts (2.98 and 2.72 ppm) and exhibit distinct couplings to the Hα proton.[3] They show geminal coupling to each other (J = 13.7 Hz) and vicinal coupling to the Hα proton (J = 4.7 Hz and 9.7 Hz, respectively).[3]

  • Acetyl Protons (CH₃): The sharp singlet at 1.75 ppm, integrating to three protons, is assigned to the methyl group of the N-terminal acetyl protection group.[3] Its singlet nature indicates no adjacent protons to couple with.

Caption: Structure of this compound with 1H NMR assignments.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to obtain a high-quality NMR spectrum.[7]

  • Weighing the Sample: Weigh approximately 5-25 mg of this compound directly into a clean, dry vial.[8]

  • Solvent Selection: Use a high-purity deuterated solvent. DMSO-d6 is recommended for this compound. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[9]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Filtering: To remove any particulate matter, which can degrade spectral quality, filter the solution.[7] Pass the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

1H NMR Data Acquisition

The following are general parameters for acquiring a standard 1D 1H NMR spectrum on a 400 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium (B1214612) signal from the solvent and shim the magnetic field to optimize homogeneity.[10]

  • Acquisition Parameters:

    • Number of Scans (ns): 16 to 64 (increase for more dilute samples).

    • Spectral Width (sw): ~16 ppm (centered around 6 ppm).

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of protons between pulses.

    • Pulse Width (p1): Calibrated 90° pulse.

    • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain (the spectrum).

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis. For DMSO-d6, the residual solvent peak is referenced to 2.50 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons for each signal.[5]

Workflow for Structural Elucidation

The logical flow from sample preparation to final structure confirmation is a systematic process. This workflow ensures that the identity and purity of the synthesized or isolated compound are accurately determined.

NMR_Workflow A Sample Preparation (5-25 mg in 0.7 mL DMSO-d6) B Data Acquisition (1D ¹H NMR on 400 MHz) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Baseline Correction) B->C Acquire FID D Spectral Analysis C->D Generate Spectrum E Chemical Shift Analysis D->E F Multiplicity Analysis (Coupling Constants) D->F G Integration Analysis D->G H Proton Assignment E->H F->H G->H I Structural Elucidation (Confirmation of this compound) H->I Correlate Data

Caption: Workflow for 1H NMR-based structural elucidation.

Conclusion

1H NMR spectroscopy is an indispensable tool for the structural characterization of peptides and their derivatives like this compound. By systematically analyzing the chemical shifts, coupling constants, and integrations from a 1D 1H NMR spectrum, a complete and unambiguous assignment of all protons can be achieved. This process confirms the molecular structure and provides an assessment of sample purity. The detailed protocols and data presented in this application note serve as a practical guide for researchers in peptide synthesis, medicinal chemistry, and drug discovery for the routine and reliable characterization of similar molecules.

References

Application Note: Utilizing Ac-Phe-NH2 in Chymotrypsin Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Chymotrypsin is a serine protease and a key digestive enzyme that catalyzes the hydrolysis of peptide bonds, primarily at the C-terminus of aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.[1][2][3] Its well-characterized mechanism and substrate specificity make it a valuable model enzyme in biochemical and pharmaceutical research, particularly for screening potential protease inhibitors.[2] Chymotrypsin (B1334515) inhibitors are of significant interest as they have potential therapeutic applications in conditions characterized by excessive proteolytic activity, such as inflammation and certain digestive disorders.[2] N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) is a small molecule that mimics the structure of a natural substrate for chymotrypsin, making it a candidate for use in competitive inhibition studies. This application note provides a detailed protocol for the use of this compound in a chymotrypsin inhibition assay.

Principle of the Assay

The chymotrypsin inhibition assay described herein is a colorimetric method that relies on the enzymatic cleavage of a chromogenic substrate, N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide (Suc-AAPF-pNA). Chymotrypsin hydrolyzes this substrate to release p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 410 nm.[4] In the presence of an inhibitor like this compound, the rate of pNA formation is reduced. By measuring the rate of the reaction at different concentrations of the inhibitor, the inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.

Experimental Protocols

Materials and Reagents

  • α-Chymotrypsin (from bovine pancreas)

  • N-acetyl-L-phenylalaninamide (this compound)

  • N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Preparation of Solutions

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.8.

  • α-Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in the assay buffer. The optimal final concentration in the assay should be determined empirically to ensure a linear reaction rate for the duration of the measurement.

  • Substrate Stock Solution: Dissolve Suc-AAPF-pNA in DMSO to create a concentrated stock solution (e.g., 20 mM).

  • Inhibitor (this compound) Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).

Assay Procedure

  • Inhibitor Dilutions: Prepare a series of dilutions of this compound in the assay buffer from the stock solution. A 10-point, 2-fold serial dilution is recommended to obtain a comprehensive dose-response curve.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells of a 96-well microplate.

    • Add 10 µL of the diluted this compound solutions to the respective wells.

    • For the positive control (no inhibition), add 10 µL of assay buffer instead of the inhibitor solution.

    • For the negative control (no enzyme activity), add 60 µL of assay buffer.

  • Enzyme Addition: Add 20 µL of the diluted α-chymotrypsin solution to all wells except the negative control wells.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the diluted Suc-AAPF-pNA substrate to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.

  • Absorbance Measurement: Immediately place the microplate in a microplate reader and measure the absorbance at 410 nm every minute for 15-30 minutes.

Data Analysis

  • Calculate Reaction Velocity: Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance versus time plot.

  • Calculate Percentage Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_no_inhibitor is the reaction rate of the positive control.

  • Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).

Data Presentation

Table 1: Hypothetical Inhibition of α-Chymotrypsin by this compound

This compound Concentration (µM)Reaction Velocity (mOD/min)% Inhibition
0 (Positive Control)25.00
1022.510
2519.820.8
5015.239.2
10010.558
2505.179.6
5002.490.4
10001.295.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.

Visualizations

chymotrypsin_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) create_dilutions Create Inhibitor Dilutions prep_reagents->create_dilutions setup_plate Set up 96-well Plate (Buffer, Inhibitor) create_dilutions->setup_plate add_enzyme Add Chymotrypsin setup_plate->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate (Suc-AAPF-pNA) pre_incubate->add_substrate measure_activity Measure Absorbance at 410 nm add_substrate->measure_activity calc_velocities Calculate Reaction Velocities measure_activity->calc_velocities calc_inhibition Calculate % Inhibition calc_velocities->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for the chymotrypsin inhibition assay.

competitive_inhibition_pathway cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition E Chymotrypsin (E) ES Enzyme-Substrate Complex (ES) E->ES E_i Chymotrypsin (E) S Substrate (S) (Suc-AAPF-pNA) S->ES ES->E k_cat P Products (P) + p-Nitroaniline ES->P k_cat EI Enzyme-Inhibitor Complex (EI) E_i->EI I Inhibitor (I) (this compound) I->EI No_Reaction No Reaction EI->No_Reaction

References

Probing Peptide Structures in the Gas Phase: Application of IR/UV Double-Resonance Spectroscopy to Ac-Phe-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a detailed overview and protocol for the application of gas-phase infrared/ultraviolet (IR/UV) double-resonance spectroscopy to elucidate the conformational landscape of the model dipeptide, N-acetyl-phenylalanine-amide (Ac-Phe-NH2). This powerful technique allows for the conformer-specific investigation of intramolecular interactions, providing crucial insights into the intrinsic structural preferences of peptides. Such information is invaluable in the fields of biochemistry, drug design, and molecular modeling, where understanding the fundamental folding patterns of peptides is a prerequisite for predicting their biological activity and designing novel therapeutics.

Introduction

The three-dimensional structure of a peptide is intrinsically linked to its function. While solution-phase studies provide data in a biologically relevant environment, they are often complicated by solvent interactions and conformational averaging. Gas-phase spectroscopic techniques, by isolating molecules in a solvent-free environment, offer a unique opportunity to study the inherent conformational preferences dictated solely by intramolecular forces, such as hydrogen bonds.[1]

IR/UV double-resonance spectroscopy is a highly sensitive and selective method for obtaining vibrational spectra of individual conformers of a molecule in the gas phase.[1][2] The technique utilizes a UV laser to selectively ionize a specific conformer and an IR laser to probe its vibrational transitions. By monitoring the depletion of the ion signal as the IR laser is scanned, a conformer-specific IR spectrum is recorded. The phenylalanine residue in this compound serves as a convenient chromophore for UV excitation.[1]

Principle of the Technique

The core of the IR/UV double-resonance technique, often referred to as Resonant Ion-Dip Infrared (RIDIR) spectroscopy, lies in a two-step process:

  • Resonance-Enhanced Multiphoton Ionization (REMPI): A tunable UV laser is used to excite the molecule of interest. When the UV laser is resonant with an electronic transition of a specific conformer, absorption of one or more additional UV photons leads to ionization. The resulting ions are then detected by a mass spectrometer. A UV spectrum is first recorded by scanning the UV laser frequency and monitoring the ion signal, which reveals the electronic transitions of all conformers present in the molecular beam.[1]

  • IR-Induced Depletion: To obtain a vibrational spectrum of a single conformer, the UV laser is fixed at a frequency corresponding to a specific peak in the UV spectrum. An IR laser is then introduced, preceding the UV laser pulses. If the IR laser is resonant with a vibrational transition of the selected conformer, it excites the molecules to a vibrationally excited state. This excitation causes a depletion of the ground state population, leading to a decrease or "dip" in the ion signal produced by the UV laser. By scanning the frequency of the IR laser and monitoring this dip, a vibrational spectrum of the selected conformer is obtained.[1]

Experimental Protocol

The following provides a generalized experimental protocol for performing gas-phase IR/UV double-resonance spectroscopy on this compound.

3.1. Sample Preparation and Introduction:

  • Sample Preparation: this compound is a solid at room temperature. For introduction into the gas phase, it is typically heated gently in a sample holder placed near the nozzle of a pulsed valve. Laser desorption can also be employed for less volatile samples.[1]

  • Supersonic Expansion: The vaporized sample is co-expanded with a carrier gas (e.g., Argon) through a pulsed nozzle into a high-vacuum chamber. This supersonic expansion cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra and stabilizing distinct conformers.

3.2. Laser and Mass Spectrometry Setup:

  • UV Laser System: A tunable UV laser system, such as a frequency-doubled dye laser pumped by a Nd:YAG laser, is used for the REMPI process. The wavelength is typically scanned in the region of the S₀-S₁ electronic transition of the phenylalanine chromophore (around 267 nm).[1]

  • IR Laser System: A tunable IR laser, such as an optical parametric oscillator/amplifier (OPO/OPA) system pumped by a Nd:YAG laser, is used to excite the vibrational transitions. The IR frequency is typically scanned over the range of interest, for example, the N-H and O-H stretching regions (3200 - 3600 cm⁻¹), which are particularly sensitive to hydrogen bonding.[3][4]

  • Mass Spectrometer: A time-of-flight (TOF) mass spectrometer is commonly used to separate and detect the ions generated by the REMPI process.

3.3. Data Acquisition:

  • Record the UV REMPI Spectrum: The UV laser is scanned across the S₀-S₁ transition of this compound while monitoring the ion signal at the mass-to-charge ratio of this compound. This provides a spectrum showing the electronic origins of the different conformers present in the molecular beam.

  • Select a Conformer: The UV laser frequency is fixed to a specific peak in the REMPI spectrum, corresponding to the electronic origin of the desired conformer.

  • Record the IR Spectrum: The tunable IR laser is scanned. The IR laser pulse precedes the UV laser pulse. The ion signal is recorded with the IR laser on and off at each wavelength. The IR spectrum is then plotted as the depletion of the ion signal ((Signal_off - Signal_on) / Signal_off) as a function of the IR wavenumber.

  • Repeat for Other Conformers: Steps 2 and 3 are repeated for other distinct peaks in the UV spectrum to obtain the IR spectra of all populated conformers.

Data Presentation and Interpretation

The primary quantitative data obtained from these experiments are the vibrational frequencies of the different conformers. These frequencies, particularly in the N-H stretching region, are highly sensitive to the presence and nature of intramolecular hydrogen bonds.

Table 1: Representative Vibrational Frequencies for Conformers of Ac-Phe-X-NH2 Dipeptides in the N-H Stretching Region

Vibrational ModeTypical Frequency Range (cm⁻¹)Assignment
Free N-H Stretch (Amide)3450 - 3490N-H group not involved in a hydrogen bond.
γ-turn (C₇) H-bond3410 - 3440N-H(i+1) to C=O(i) hydrogen bond.[3][4]
β-turn (C₁₀) H-bond3330 - 3380N-H(i+2) to C=O(i) hydrogen bond.[3]
Free N-H Stretch (NH₂)~3520 (asymmetric), ~3415 (symmetric)Amide N-H₂ group not involved in H-bonding.

Note: These are typical frequency ranges observed for capped dipeptides and provide a basis for interpreting the spectra of this compound. The exact frequencies will depend on the specific geometry of the conformer.

The experimentally observed vibrational frequencies are then compared with the results of quantum chemical calculations (e.g., using Density Functional Theory, DFT) for different possible low-energy structures of this compound. A good agreement between the experimental and calculated spectra allows for an unambiguous assignment of the observed conformers to specific 3D structures.[3][4]

Visualization of the Experimental Workflow

The logical flow of a gas-phase IR/UV double-resonance spectroscopy experiment can be visualized as follows:

experimental_workflow cluster_sample Sample Preparation & Introduction cluster_beam Molecular Beam Generation cluster_interaction Laser Interaction cluster_detection Detection & Analysis cluster_output Results Sample This compound (Solid) Heater Heating Sample->Heater PulsedValve Pulsed Valve with Carrier Gas (Ar) Heater->PulsedValve SupersonicJet Supersonic Jet Expansion (Cooling & Isolation) PulsedValve->SupersonicJet TOF_MS Time-of-Flight Mass Spectrometer SupersonicJet->TOF_MS IR_Laser Tunable IR Laser (Vibrational Excitation) IR_Laser->SupersonicJet UV_Laser Tunable UV Laser (Electronic Excitation & Ionization) UV_Laser->SupersonicJet Detector Ion Detector TOF_MS->Detector DataAcquisition Data Acquisition (Computer) Detector->DataAcquisition UV_Spectrum UV REMPI Spectrum (Conformer Identification) DataAcquisition->UV_Spectrum IR_Spectrum Conformer-Specific IR Spectrum DataAcquisition->IR_Spectrum

Caption: Experimental workflow for IR/UV double-resonance spectroscopy.

Signaling Pathway of the Measurement

The underlying principle of detecting an IR transition can be thought of as a signaling pathway where the IR absorption event modulates the final ion signal.

signaling_pathway cluster_ground_state Ground State (S₀) cluster_excited_state Excited State (S₁) cluster_ionized_state Ionized State GS_V0 Vibrational Ground State (v=0) GS_V1 Vibrational Excited State (v=1) GS_V0->GS_V1 Vibrational Absorption ES Electronic Excited State GS_V0->ES Resonant Excitation Ion_Signal_Low Low Ion Signal (Dip) GS_V1->Ion_Signal_Low Population Depletion Ion Ion + e⁻ ES->Ion Ionization Ion_Signal_High High Ion Signal Ion->Ion_Signal_High IR_Laser IR Photon (hν_IR) UV1 UV Photon 1 (hν_UV) UV2 UV Photon 2 (hν_UV)

Caption: Signaling pathway illustrating the IR-dip detection mechanism.

Conclusion

Gas-phase IR/UV double-resonance spectroscopy is an indispensable tool for the detailed structural characterization of flexible molecules like peptides. By providing conformer-specific vibrational spectra, this technique allows for the direct probing of intramolecular hydrogen bonding, which governs the secondary structure of peptides. The insights gained from studying model systems such as this compound contribute to a more fundamental understanding of protein folding and can guide the rational design of new peptide-based drugs and biomaterials.

References

Application Notes and Protocols for the Crystallization of N-acetyl-L-phenylalanine amide (Ac-Phe-NH2) Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-acetyl-L-phenylalanine amide (Ac-Phe-NH2) is a derivative of the essential amino acid L-phenylalanine. Like many active pharmaceutical ingredients (APIs) and organic molecules, this compound can exist in different solid-state forms known as polymorphs. Polymorphs have the same chemical composition but differ in their crystal lattice arrangements. These differences in crystal structure can significantly impact crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, making polymorph screening and control a critical aspect of drug development and materials science.

Polymorphs of this compound and their Interconversion

Two polymorphs of this compound have been characterized: the stable bulk Form γ and the metastable Form α . Their interconversion can be reliably achieved through mechanochemical grinding techniques.[1][2]

  • Neat Grinding (NG): This solvent-free milling process converts the stable Form γ into the metastable Form α.[1][2]

  • Liquid-Assisted Grinding (LAG): The addition of a small amount of a suitable solvent during milling facilitates the conversion of the metastable Form α back to the stable Form γ.[1][2]

The relationship between these forms and the methods for their interconversion is illustrated below.

G gamma Form γ (Stable Bulk Polymorph) alpha Form α (Metastable Polymorph) gamma->alpha Neat Grinding (NG) alpha->gamma Liquid-Assisted Grinding (LAG) G cluster_0 Protocol: Neat Grinding (Form γ -> Form α) start Start with this compound Form γ step1 Place ~100 mg of Form γ into milling jar start->step1 step2 Add two 7 mm stainless steel balls step1->step2 step3 Mill at 30 Hz for 60 minutes step2->step3 step4 Collect the resulting powder step3->step4 end_node Product: Form α (Verify with PXRD) step4->end_node G cluster_1 Protocol: Liquid-Assisted Grinding (Form α -> Form γ) start Start with this compound Form α step1 Place ~100 mg of Form α into milling jar start->step1 step2 Add Acetonitrile (η = 0.1 µL/mg) step1->step2 step3 Add two 7 mm stainless steel balls step2->step3 step4 Mill at 30 Hz for 60 minutes step3->step4 step5 Collect the resulting powder step4->step5 end_node Product: Form γ (Verify with PXRD) step5->end_node

References

Application Notes: Ac-Phe-NH2 as a Substrate for Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) is a synthetic amide substrate utilized in the characterization of protease activity, most notably for α-chymotrypsin.[1] Chymotrypsin (B1334515), a serine protease, plays a critical role in digestion by hydrolyzing peptide bonds, showing a strong preference for cleaving at the C-terminal side of aromatic amino acids like phenylalanine, tryptophan, and tyrosine. The enzymatic hydrolysis of this compound by chymotrypsin cleaves the amide bond, releasing N-acetyl-L-phenylalanine and ammonia (B1221849). The rate of this reaction is directly proportional to the enzyme's activity, making this compound a valuable tool for determining key kinetic parameters, screening for inhibitors, and understanding enzyme mechanisms.

Principle of the Assay

The fundamental principle involves monitoring the rate of product formation resulting from the chymotrypsin-catalyzed hydrolysis of this compound. Since neither the substrate nor the products have a distinct chromophore suitable for direct spectrophotometric measurement, the assay often relies on detecting the release of ammonia. This can be achieved through a coupled enzyme system where the released ammonia is used in a secondary reaction that produces a measurable change in absorbance, for instance, the oxidation of NADH by glutamate (B1630785) dehydrogenase.

Key Applications

  • Enzyme Characterization: Determination of kinetic parameters such as the Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km) for chymotrypsin and related proteases.

  • Inhibitor Screening: High-throughput screening and characterization of potential chymotrypsin inhibitors for therapeutic drug development.

  • Enzyme Activity Quantification: Measuring the specific activity of chymotrypsin in purified samples or biological preparations.

Quantitative Data Summary

The kinetic constants for an enzyme are crucial for understanding its efficiency and affinity for a substrate. The table below presents kinetic parameters for the hydrolysis of an N-acetylated aromatic amide by chymotrypsin, providing a strong reference for studies using this compound.

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Conditions
N-acetyl-L-Trp-NH₂*Bovine α-Chymotrypsin7.30.0263.56pH 7.9, 25°C

Visualizations

Enzymatic Reaction of Chymotrypsin with this compound

Enzymatic_Reaction E α-Chymotrypsin ES Enzyme-Substrate Complex E->ES k₁ (Binding) S Ac-Phe-NH₂ (Substrate) S->ES ES->E k₋₁ (Dissociation) invis1 ES->invis1 k_cat (Hydrolysis) P1 N-Acetyl-L-phenylalanine P2 Ammonia (NH₃) E_out α-Chymotrypsin (Regenerated) invis1->P1 invis1->P2 invis1->E_out invis2

Enzymatic hydrolysis of this compound by α-Chymotrypsin.

Experimental Protocols

Protocol for Determination of Kinetic Parameters (Km and Vmax)

This protocol describes a coupled-enzyme assay to continuously monitor the ammonia released from the hydrolysis of this compound. The ammonia is used by L-glutamate dehydrogenase (GLDH) to reductively aminate α-ketoglutarate, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials and Reagents

  • α-Chymotrypsin (from bovine pancreas)

  • This compound (Substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Calcium Chloride (CaCl₂) (e.g., 20 mM)

  • α-Ketoglutarate

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • L-Glutamate Dehydrogenase (GLDH)

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock

  • UV-Vis Spectrophotometer or microplate reader capable of reading at 340 nm

Procedure

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer containing 20 mM CaCl₂, adjust pH to 8.0 at 25°C.

    • Substrate Stock Solution (100 mM): Dissolve this compound in DMSO.

    • Coupled Enzyme Mix: In Assay Buffer, prepare a solution containing 1 mM α-ketoglutarate, 0.2 mM NADH, and an excess of GLDH (e.g., 20 units/mL).

    • Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Just before use, dilute to the desired working concentration (e.g., 1-10 µM) in Assay Buffer. Keep on ice.

  • Assay Setup (96-well plate format):

    • Prepare serial dilutions of the this compound substrate stock solution in Assay Buffer. A typical concentration range would be 0.1 to 10 times the expected Km (e.g., 0.5 mM to 50 mM).

    • To the wells of a UV-transparent 96-well microplate, add 160 µL of the Coupled Enzyme Mix.

    • Add 20 µL of each substrate dilution to triplicate wells. Include wells with Assay Buffer only (no substrate) as a control.

    • Equilibrate the plate to the desired temperature (e.g., 25°C) in the plate reader for 5 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the diluted chymotrypsin solution to each well.

    • Immediately start recording the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

    • For a blank, add 20 µL of Assay Buffer instead of the enzyme solution to determine any non-enzymatic substrate degradation.

Protocol for Inhibitor Screening

This protocol is designed to screen for potential inhibitors of chymotrypsin using a fixed concentration of this compound.

Procedure

  • Assay Setup:

    • Follow the setup as described above, but use a single, fixed concentration of this compound, typically at or below its Km value (e.g., 7 mM).

    • Prepare serial dilutions of the test inhibitor compounds in a suitable solvent (e.g., DMSO).

    • To the wells containing the Coupled Enzyme Mix and substrate, add a small volume (e.g., 2 µL) of each inhibitor dilution.

    • Include positive control wells (a known chymotrypsin inhibitor) and negative control wells (solvent only, e.g., DMSO).

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the diluted chymotrypsin solution.

    • Monitor the reaction kinetically at 340 nm as previously described.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) setup 2. Assay Setup (Serial dilution of Ac-Phe-NH₂) prep->setup equilibrate 3. Equilibration (e.g., 25°C for 5 min) setup->equilibrate initiate 4. Initiate Reaction (Add Chymotrypsin) equilibrate->initiate measure 5. Data Acquisition (Monitor Absorbance vs. Time) initiate->measure analysis 6. Data Analysis (Calculate Initial Velocities) measure->analysis plot 7. Plot Data (Velocity vs. [Substrate]) analysis->plot determine 8. Determine Parameters (Kₘ and Vₘₐₓ via non-linear regression) plot->determine

Workflow for a typical enzyme kinetic study.

Data Analysis

  • Calculate Initial Velocity (v₀): For each substrate concentration, plot absorbance at 340 nm versus time. The initial velocity (v₀) is the slope of the linear portion of this curve. Convert the rate of change in absorbance (ΔA/min) to the rate of substrate conversion (µmol/min) using the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

  • Determine Km and Vmax: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to obtain the values for Km and Vmax.

  • Calculate kcat: The catalytic constant, or turnover number, can be calculated from Vmax if the total enzyme concentration [E]t is known: kcat = Vmax / [E]t.

  • Inhibitor Analysis: For inhibitor screening, calculate the percent inhibition for each inhibitor concentration relative to the control (solvent only). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

Application of Ac-Phe-NH2 in Peptide Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) is a derivative of the amino acid phenylalanine. In the context of cellular biology and pharmacology, it is primarily investigated for its interaction with peptide transporters. These transporters, such as PEPT1 and PEPT2, are crucial for the absorption and distribution of di- and tripeptides, as well as peptidomimetic drugs like certain antibiotics and ACE inhibitors.[1][2][3] Understanding the interactions of small molecules like this compound with these transporters is vital for designing drugs with improved oral bioavailability and for elucidating the mechanisms of nutrient uptake.

This application note details the use of this compound as a tool in peptide transport studies, particularly as a weak inhibitor or negative control to probe the specificity of peptide transporters. While not a potent inhibitor, its limited interaction provides a valuable baseline for comparative studies of more active compounds.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
CAS Number7376-90-1
AppearanceWhite to off-white powder
SolubilitySoluble in water

Interaction with Peptide Transporters

This compound exhibits a notably weak interaction with the intestinal peptide transporter PEPT1. This is characterized by a high inhibition constant (Ki), indicating low binding affinity.

Data Presentation: Inhibition Constants (Ki)

The following table summarizes the quantitative data on the inhibition of PEPT1 by this compound and related compounds for comparative analysis. The data was obtained using the Xenopus laevis oocyte expression system to measure the inhibition of [3H]-D-Phe-L-Gln uptake.[4]

CompoundTransporterInhibition Constant (Ki) [mM]Reference
This compound PEPT116.8 ± 5.64[4]
Ac-PhePEPT11.81 ± 0.37[4]
Phe-TyrPEPT10.10 ± 0.04[4]
Phe-Tyr-NH2PEPT10.94 ± 0.38[4]
Ac-Phe-TyrPEPT18.41 ± 0.11[4]
Ac-Phe-Tyr-NH2PEPT19.97 ± 4.01[4]

Data presented as mean ± standard deviation.

The high Ki value of this compound for PEPT1 suggests it is not an effective competitive inhibitor for this transporter.[4] This characteristic makes it a suitable negative control in experiments designed to identify and characterize high-affinity substrates or inhibitors of PEPT1. Information regarding the interaction of this compound with PEPT2 is not as readily available in the literature, highlighting an area for future investigation.

Experimental Protocols

The following are detailed methodologies for key experiments to study the interaction of this compound with peptide transporters.

Protocol 1: Competitive Inhibition Assay of PEPT1 using a Fluorescent Dipeptide Substrate in Caco-2 Cells

This protocol describes a cell-based assay to determine the inhibitory potential of this compound on the uptake of a fluorescently labeled dipeptide substrate by the PEPT1 transporter endogenously expressed in Caco-2 cells.

Materials:

  • Caco-2 cells (passages 25-40)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • This compound

  • Fluorescent dipeptide substrate (e.g., β-Ala-Lys-AMCA)

  • Hank's Balanced Salt Solution (HBSS), pH 6.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 24-well cell culture plates

  • Fluorescence plate reader

Methodology:

  • Cell Culture: Seed Caco-2 cells in 24-well plates at a density of 2 x 10^5 cells/well and grow for 18-21 days to allow for differentiation and expression of PEPT1.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in HBSS (pH 6.0).

    • Prepare a working solution of the fluorescent dipeptide substrate in HBSS (pH 6.0) at a concentration equal to its Km for PEPT1.

    • Prepare serial dilutions of this compound in HBSS (pH 6.0) to achieve a range of final concentrations for the assay (e.g., 0.1, 1, 10, 50, 100 mM).

  • Uptake Assay:

    • Wash the Caco-2 cell monolayers twice with pre-warmed PBS (pH 7.4).

    • Pre-incubate the cells for 15 minutes at 37°C with 200 µL of HBSS (pH 6.0).

    • Remove the pre-incubation buffer and add 100 µL of the this compound serial dilutions to the respective wells. For the control wells, add 100 µL of HBSS (pH 6.0).

    • Immediately add 100 µL of the fluorescent dipeptide substrate working solution to all wells.

    • Incubate the plate at 37°C for 10 minutes.

  • Termination of Uptake:

    • Aspirate the uptake solution from the wells.

    • Wash the cell monolayers three times with ice-cold PBS (pH 7.4) to remove any unbound substrate.

  • Cell Lysis and Fluorescence Measurement:

    • Lyse the cells by adding 200 µL of a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature with gentle shaking.

    • Transfer the cell lysates to a black 96-well plate.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorescent substrate.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Normalize the fluorescence of the this compound-treated wells to the control wells (100% uptake).

    • Plot the percentage of uptake against the concentration of this compound and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the fluorescent substrate and Km is its Michaelis-Menten constant.

Visualizations

Signaling Pathway: Proton-Coupled Peptide Transport

The following diagram illustrates the general mechanism of di- and tripeptide transport across the cell membrane by PEPT1 and PEPT2, which is coupled to a proton gradient.

PeptideTransport Proton-Coupled Peptide Transport Mechanism cluster_membrane Cell Membrane cluster_transport Proton-Coupled Peptide Transport Mechanism transporter PEPT1 / PEPT2 Transporter Intracellular Intracellular Space (High pH) Peptide_in Dipeptide / Tripeptide Proton_in H+ Extracellular Extracellular Space (Low pH) Peptide Dipeptide / Tripeptide Peptide->transporter Binds Proton H+ Proton->transporter Binds AcPheNH2 This compound (Weak Inhibitor) AcPheNH2->transporter Weakly Binds

Caption: General mechanism of proton-coupled peptide transport via PEPT1/PEPT2.

Experimental Workflow: Competitive Inhibition Assay

The diagram below outlines the key steps in the competitive inhibition assay described in Protocol 1.

Workflow Experimental Workflow for Competitive Inhibition Assay A Seed and Differentiate Caco-2 Cells B Prepare this compound and Fluorescent Substrate Solutions A->B C Wash and Pre-incubate Cells B->C D Add this compound (Inhibitor) C->D E Add Fluorescent Dipeptide Substrate D->E F Incubate at 37°C E->F G Terminate Uptake and Wash F->G H Lyse Cells G->H I Measure Fluorescence H->I J Data Analysis (IC50 and Ki Calculation) I->J

Caption: Workflow for a competitive inhibition assay of peptide transport.

Logical Relationship: Role of this compound in Elucidating Transporter Specificity

This diagram illustrates the logical framework for using this compound to study peptide transporter specificity.

Caption: Logical flow for using this compound as a negative control.

Conclusion

This compound serves as a valuable tool in the study of peptide transporters, not as a potent modulator, but as a specific and well-characterized weak interactor. Its primary application lies in its use as a negative control to validate experimental systems and as a comparator to identify and characterize high-affinity ligands for PEPT1. The provided protocols and visualizations offer a framework for incorporating this compound into research workflows aimed at understanding the complex mechanisms of peptide and peptidomimetic drug transport. Further research into its interaction with other peptide transporters, such as PEPT2, will enhance its utility in the field.

References

Application Note: Probing the Structural Dynamics of Neutral Peptides with Far-IR and THz Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Far-IR and THz Spectroscopy of Neutral Peptides like Ac-Phe-NH2

Audience: Researchers, scientists, and drug development professionals.

Introduction

The three-dimensional structure and conformational flexibility of peptides are intrinsically linked to their biological function. Far-infrared (Far-IR) and terahertz (THz) spectroscopy have emerged as powerful techniques to probe the low-frequency vibrational modes of peptides, which are often associated with large-amplitude collective motions, such as backbone torsions and hydrogen-bond dynamics.[1][2] These low-frequency vibrations are highly sensitive to the peptide's secondary structure and its interactions with the surrounding environment. This application note details the experimental protocol for studying neutral peptides, such as Acetyl-Phenylalanine-Amide (this compound), in the gas phase using a combination of IR-UV ion dip spectroscopy and provides insights into the interpretation of the resulting spectra. The gas-phase approach allows for the investigation of the intrinsic properties of the peptide, free from solvent effects.[3]

The study of model dipeptides like this compound provides fundamental insights into the intramolecular forces that govern the folding of larger proteins.[1] The phenylalanine residue serves as a convenient chromophore for UV-based detection methods.[1][2]

Key Applications

  • Conformational Analysis: Elucidation of the three-dimensional structures of peptides in the gas phase.

  • Hydrogen Bonding Studies: Direct probing of the vibrational modes associated with intramolecular hydrogen bonds.

  • Solvation Studies: Investigation of the influence of solvent molecules on peptide structure by studying hydrated clusters.[4]

  • Benchmarking Theoretical Models: Providing experimental data to validate and refine computational chemistry methods, such as Density Functional Theory (DFT) and Born-Oppenheimer Molecular Dynamics (BOMD).[4]

Experimental Protocol: Far-IR and THz Spectroscopy of this compound

A highly effective method for obtaining conformation-specific Far-IR and THz spectra of neutral peptides is IR-UV ion dip spectroscopy.[3][4] This double resonance technique combines the selectivity of UV spectroscopy with the structural information provided by IR spectroscopy.

I. Sample Preparation and Introduction
  • Sample Preparation: A solid sample of this compound is prepared. For laser desorption, the peptide powder can be mixed with a graphite (B72142) matrix to enhance absorption of the desorption laser.

  • Laser Desorption: The peptide sample is introduced into a high-vacuum chamber. A pulsed laser (e.g., Nd:YAG at 1064 nm) is used to desorb the neutral peptide molecules into the gas phase. This method is gentle and minimizes fragmentation.

  • Supersonic Expansion: The desorbed peptide molecules are entrained in a carrier gas (e.g., Argon) and expanded through a nozzle into the vacuum. This process cools the molecules to their vibrational and rotational ground states, simplifying the resulting spectra.

II. IR-UV Ion Dip Spectroscopy

The core of the experiment involves a two-step laser excitation process followed by mass-selective detection.

  • Resonance-Enhanced Multiphoton Ionization (REMPI):

    • A tunable UV laser is used to record the electronic spectrum of the jet-cooled this compound molecules. The phenylalanine residue acts as the chromophore.

    • The UV laser is scanned in wavelength, and when it is resonant with an electronic transition of a specific conformer, the molecule absorbs a UV photon, is excited to a higher electronic state, and is then ionized by the absorption of a second UV photon.

    • The resulting ions are detected by a time-of-flight (TOF) mass spectrometer. This generates a conformer-specific UV spectrum.

    • For the IR-UV double-resonance experiment, the UV laser wavelength is fixed to a specific transition of a single conformer.[4]

  • Far-IR/THz Irradiation:

    • A tunable, high-intensity Far-IR/THz laser, such as a Free-Electron Laser (FEL), is introduced into the experimental chamber. The FEL provides tunable radiation in the low-frequency range (typically < 800 cm⁻¹).[4]

    • The IR laser pulse precedes the UV laser pulse.

    • The IR laser is scanned through the Far-IR/THz frequency range.

  • Ion Dip Detection:

    • When the IR laser is resonant with a vibrational transition of the selected conformer, the molecule absorbs an IR photon and is promoted to a vibrationally excited state.

    • Because the UV laser is set to excite from the vibrational ground state, the absorption of the IR photon leads to a depletion of the ground state population.

    • This depletion results in a decrease, or "dip," in the ion signal detected by the mass spectrometer.

    • The Far-IR/THz absorption spectrum is recorded by plotting the ion dip intensity as a function of the IR laser frequency.[3]

III. Data Analysis

The resulting Far-IR/THz spectrum provides a fingerprint of the vibrational modes of the selected conformer of this compound. The experimental spectrum is then compared with theoretical calculations (e.g., DFT or BOMD) to assign the observed vibrational bands to specific molecular motions.

Experimental Workflow

Experimental_Workflow cluster_SamplePrep Sample Preparation & Introduction cluster_Detection Detection & Analysis Sample This compound Powder Desorption Laser Desorption Sample->Desorption Cooling Supersonic Expansion (Jet Cooling) Desorption->Cooling REMPI 1. REMPI Scan (UV Laser) Select Conformer Cooling->REMPI IR_Scan 2. Far-IR/THz Scan (FEL) Ionization 3. Fixed UV Ionization IR_Scan->Ionization TOF_MS Time-of-Flight Mass Spectrometer Ionization->TOF_MS Ion_Dip Ion Dip Signal TOF_MS->Ion_Dip Spectrum Far-IR/THz Spectrum Ion_Dip->Spectrum Analysis Comparison with Theoretical Calculations Spectrum->Analysis

Caption: Experimental workflow for Far-IR/THz spectroscopy of neutral peptides.

Data Presentation: Vibrational Modes of this compound

The Far-IR and THz regions probe a variety of low-frequency vibrational modes in peptides. For a molecule like this compound, these include torsional motions of the backbone and side chains, as well as out-of-plane wagging motions. The table below summarizes some of the key vibrational modes observed for neutral dipeptides in this spectral region. It is important to note that the exact frequencies are highly dependent on the specific conformation of the peptide.

Frequency Range (cm⁻¹)Frequency Range (THz)General Assignment of Vibrational Modes
100 - 2003.0 - 6.0Collective backbone torsional modes, intermolecular vibrations
200 - 4006.0 - 12.0Phenyl ring torsions, side-chain torsional modes
400 - 60012.0 - 18.0Amide IV (out-of-plane C=O bend), wagging motions of NH and CH groups
600 - 80018.0 - 24.0Amide V (out-of-plane N-H bend), Amide VI (out-of-plane C=O bend)

Note: The assignments are general and can be coupled. Detailed assignments require comparison with theoretical calculations for specific conformers.

For hydrated clusters of this compound, additional intermolecular modes are observed. For instance, a water molecule bridging the NH and C=O groups can introduce a wagging motion of the free OH group of water at approximately 160 cm⁻¹, an in-plane libration around 400 cm⁻¹, and an out-of-plane libration around 600 cm⁻¹.[4]

Theoretical Modeling and Spectral Assignment

Due to the complexity and often delocalized nature of low-frequency vibrations, theoretical calculations are essential for the reliable assignment of experimental Far-IR and THz spectra.

I. Computational Approaches
  • Density Functional Theory (DFT): DFT calculations are widely used to predict the geometries and vibrational frequencies of different peptide conformers. However, standard harmonic DFT calculations can sometimes perform poorly in the Far-IR region, where anharmonic effects are more pronounced.[4]

  • Born-Oppenheimer Molecular Dynamics (BOMD): BOMD simulations can provide a more accurate description of the Far-IR spectra of flexible molecules like peptides.[4] By simulating the dynamics of the molecule at a finite temperature, BOMD inherently accounts for anharmonicity and can better reproduce the experimental spectra.

II. Logical Relationship for Spectral Assignment

Spectral_Assignment cluster_Experimental Experimental cluster_Theoretical Theoretical Exp_Spectrum Experimental Far-IR/THz Spectrum of this compound Comparison Compare Experimental and Calculated Spectra Exp_Spectrum->Comparison Conformers Identify Low-Energy Conformers (DFT) Calc_Spectra Calculate Vibrational Spectra (DFT/BOMD) for each Conformer Conformers->Calc_Spectra Calc_Spectra->Comparison Assignment Assign Vibrational Modes to Specific Molecular Motions Comparison->Assignment

Caption: Logical workflow for the assignment of experimental Far-IR/THz spectra.

Conclusion

Far-IR and THz spectroscopy, particularly when combined with IR-UV ion dip techniques, provides a powerful and sensitive tool for investigating the conformational landscape and structural dynamics of neutral peptides like this compound. This approach offers valuable insights into the fundamental intramolecular interactions that govern peptide structure. The synergy between high-resolution experimental spectra and advanced theoretical modeling is crucial for the detailed interpretation of the rich information contained in the low-frequency vibrational spectra of these important biomolecules.

References

Application Notes: Ac-Phe-NH2 in Protein-Ligand Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) is a derivative of the amino acid L-phenylalanine, featuring an acetylated N-terminus and an amidated C-terminus. These modifications neutralize the terminal charges, making the molecule more representative of a residue within a peptide chain and enhancing its stability and membrane permeability. Its well-defined structure and small size make this compound an invaluable tool for researchers studying protein-ligand interactions. It serves as a model compound and a versatile fragment in biophysical assays, enzyme kinetics, and fragment-based ligand discovery (FBLD).

Key Applications

  • Fragment-Based Ligand Discovery (FBLD): this compound is an ideal candidate for fragment screening libraries.[1] FBLD identifies low-molecular-weight compounds (<300 Da) that bind to a protein target with low affinity.[1][2] These initial "hits" can then be optimized through medicinal chemistry to develop more potent and selective ligands.[1] The phenyl group of this compound is a common motif in drug molecules, making it a relevant fragment for probing hydrophobic pockets and π-stacking interactions in protein binding sites.

  • Enzyme Inhibition Studies: this compound has been identified as a non-competitive inhibitor of polyubiquitin (B1169507) chain elongation.[3] It acts by destabilizing the active trimer form of the enzyme.[3] Studying the kinetics of this inhibition provides insights into the enzyme's mechanism of action and can reveal allosteric binding sites that may be targeted for drug development.[4][5]

  • Biophysical Assay Development and Validation: Due to its simple structure and commercial availability, this compound is often used as a model ligand to develop and validate biophysical assays such as fluorescence spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).[6] These experiments help characterize the binding thermodynamics and kinetics of a protein's interaction with small molecules.

Quantitative Data

The following table summarizes the available quantitative data for this compound binding interactions.

Target Protein/ProcessLigandMethodBinding Affinity / Inhibition ConstantReference
Polyubiquitin Chain ElongationThis compoundEnzyme KineticsKi = 8 mM[3]

Visualized Workflows and Mechanisms

Below are diagrams illustrating key processes and experimental workflows relevant to the use of this compound.

FBLD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit-to-Lead Fragment_Library Fragment Library (including this compound) Screening Biophysical Screening (NMR, SPR, X-Ray) Fragment_Library->Screening Hits Low-Affinity Hits Screening->Hits Validation Hit Validation (e.g., ITC, FP) Hits->Validation Optimization Structure-Guided Lead Optimization Validation->Optimization Lead Potent Lead Compound Optimization->Lead

Caption: Workflow for Fragment-Based Ligand Discovery (FBLD).

NonCompetitive_Inhibition cluster_Enzyme E Enzyme ES ES Complex E->ES + S ES->E + P ESI ESI Complex (Inactive) ES->ESI + I ESI->ES S Substrate P Product I This compound (Inhibitor)

Caption: Mechanism of non-competitive enzyme inhibition by this compound.

FP_Assay_Workflow A 1. Reagent Preparation - Target Protein - Fluorescent Probe - this compound (Competitor) B 2. Serial Dilution Create a concentration gradient of this compound A->B C 3. Assay Plate Setup Add Protein, Probe, and Competitor dilutions to wells A->C B->C D 4. Incubation Allow binding to reach equilibrium C->D E 5. Measurement Read Fluorescence Polarization (mP) on a plate reader D->E F 6. Data Analysis Plot mP vs. [this compound] to determine IC50 E->F

Caption: Experimental workflow for a Fluorescence Polarization (FP) assay.

Experimental Protocols

Here are detailed protocols for key experiments used to study the binding of this compound to protein targets.

Protocol 1: Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on a target enzyme.

Objective: To calculate the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound.

Materials:

  • Target enzyme

  • Enzyme substrate

  • This compound stock solution (e.g., 100 mM in DMSO or appropriate buffer)

  • Assay Buffer (optimized for enzyme activity)

  • 96-well microplate

  • Microplate reader capable of detecting the reaction product (e.g., absorbance, fluorescence)

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme and substrate in Assay Buffer at concentrations appropriate for kinetic studies (typically, substrate concentration is set near its KM value).

  • Serial Dilution of Inhibitor: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., from 100 mM down to 1 µM). Include a buffer/DMSO-only control for 0% inhibition.

  • Assay Setup:

    • To each well of the microplate, add a fixed volume of the this compound dilution (or control).

    • Add the enzyme solution to each well and incubate for 15-30 minutes at the optimal temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the rate of product formation over time. The reading interval and duration should be optimized to ensure the initial reaction velocity (v0) is measured.

  • Data Analysis:

    • Calculate the initial velocity for each inhibitor concentration.

    • Normalize the velocities to the uninhibited control (vcontrol) to get the percent inhibition: % Inhibition = (1 - vinhibited / vcontrol) * 100.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's KM value.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This protocol determines the ability of this compound to displace a known fluorescently-labeled ligand (probe) from a protein, providing an indirect measure of binding affinity.[7]

Objective: To determine the IC50 of this compound for the target protein.

Materials:

  • Recombinant target protein.

  • Fluorescently-labeled probe with known affinity for the target.

  • This compound stock solution.

  • FP Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100).[7]

  • 384-well black, flat-bottom plates.[7]

  • Microplate reader with fluorescence polarization capabilities.[7]

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the target protein in FP Assay Buffer (e.g., final concentration of 100 nM).[7]

    • Prepare a 2X solution of the fluorescent probe in FP Assay Buffer (e.g., final concentration of 50 nM).[7]

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup (in a 384-well plate):

    • Add 10 µL of each this compound dilution to the appropriate wells.

    • Prepare a premixed solution of the 2X protein and 2X fluorescent probe.

    • Add 10 µL of this premix to each well.

    • Controls: Include wells for 0% inhibition (buffer only) and 100% inhibition (a known potent, unlabeled inhibitor).[7]

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 20-30 minutes, protected from light.[7]

    • Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader with appropriate excitation and emission filters for the fluorophore.[7]

  • Data Analysis:

    • Plot the mP values against the logarithm of the this compound concentration.

    • Fit the resulting data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Protocol 3: Intrinsic Tryptophan Fluorescence Quenching Assay

This method measures the binding of this compound by observing the quenching of intrinsic tryptophan fluorescence from the target protein.[8][9]

Objective: To determine the binding affinity (Kd) of this compound by monitoring changes in protein fluorescence.

Materials:

  • Target protein containing one or more tryptophan residues.

  • This compound stock solution.

  • Assay Buffer (phosphate or HEPES buffer, pH 7.4).

  • Spectrofluorometer.

  • Quartz cuvette.

Procedure:

  • Protein Spectrum:

    • Dilute the target protein in Assay Buffer to a concentration that gives a stable fluorescence signal (e.g., 1-5 µM).

    • Record the fluorescence emission spectrum (e.g., 300-400 nm) with an excitation wavelength of ~295 nm to selectively excite tryptophan. Determine the wavelength of maximum emission (λmax).

  • Titration:

    • To the protein solution in the cuvette, make successive additions of small aliquots of a concentrated this compound stock solution.

    • After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before recording the fluorescence intensity at the predetermined λmax.

    • Correct the fluorescence intensity for dilution effects at each step.

  • Data Analysis:

    • Plot the change in fluorescence intensity (ΔF = F0 - F) against the concentration of this compound.

    • Fit the data to a suitable binding isotherm equation (e.g., one-site binding model) to calculate the dissociation constant (Kd).

    • To distinguish between static and dynamic quenching, a Stern-Volmer plot (F0/F vs. [this compound]) can be generated. Linearity suggests a single quenching mechanism.[9][10]

References

Application Notes and Protocols for Ac-Phe-NH2 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) is a valuable building block in peptide synthesis, offering unique properties for the design and development of novel peptide-based therapeutics and research tools. Its N-terminal acetylation provides resistance against aminopeptidases, enhancing peptide stability, while the C-terminal amide mimics the native peptide structure. This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).

Chemical Properties and Applications

This compound serves as a crucial component in the synthesis of peptides with diverse biological activities. The N-acetyl group prevents enzymatic degradation by exopeptidases, thereby increasing the in vivo half-life of the resulting peptide. The phenyl group of the phenylalanine residue can participate in hydrophobic and π-π stacking interactions, which are often critical for binding to biological targets.

One notable application of this compound is in the development of inhibitors for specific cellular pathways. For instance, this compound has been identified as a non-competitive inhibitor of polyubiquitin (B1169507) chain elongation, a key process in cellular protein degradation and signaling.[1] This inhibitory activity makes it a valuable tool for studying the ubiquitin-proteasome system and a potential starting point for the development of therapeutics targeting diseases associated with aberrant protein degradation, such as cancer and neurodegenerative disorders.

Data Presentation

The successful incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is dependent on optimized coupling conditions. The following table summarizes expected quantitative data for the synthesis of a model tripeptide, Ac-Gly-Phe-Ala-NH2, incorporating this compound. These values are based on standard Fmoc-SPPS protocols and may vary depending on the specific sequence and synthesis scale.

ParameterExpected ValueMethod of Analysis
Coupling Efficiency of this compound >98%Kaiser Test / TNBS Assay
Overall Yield (crude peptide) 70-85%Gravimetric analysis
Purity of Crude Peptide 60-75%RP-HPLC (220 nm)
Purity of Purified Peptide >95%RP-HPLC (220 nm)
Identity Confirmation Consistent with calculated massMass Spectrometry (ESI-MS)

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (Ac-Gly-Phe-Ala-NH2) using this compound

This protocol outlines the manual synthesis of a model tripeptide on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-Ala-OH

  • Fmoc-Gly-OH

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Coupling of Fmoc-Ala-OH:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, continue coupling for another hour.

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Fmoc Deprotection (Second Amino Acid): Repeat step 2.

  • Coupling of Fmoc-Gly-OH: Repeat step 3 with Fmoc-Gly-OH.

  • Fmoc Deprotection (Third Position): Repeat step 2.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. N-acetylated amino acids may exhibit slower coupling kinetics.

    • Monitor the reaction completion using the Kaiser test (should be negative).

    • Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Final Wash and Drying: Wash the peptide-resin with methanol (B129727) (3 x 1 min) and dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow cluster_synthesis_cycle SPPS Cycle cluster_final_steps Final Steps Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (AA, DIC, Oxyma) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Acetylation N-terminal Acetylation (or coupling of this compound) Final_Deprotection->Acetylation Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Inhibition of Polyubiquitin Chain Elongation by this compound

Polyubiquitination_Inhibition cluster_ubiquitination_pathway Polyubiquitination Cascade cluster_inhibition Inhibition E1 E1 (Activating Enzyme) E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 E3 E3 (Ligase) E2->E3 MonoUb_Substrate Monoubiquitinated Substrate E3->MonoUb_Substrate Monoubiquitination Substrate Substrate Protein Substrate->E3 PolyUb_Chain Polyubiquitin Chain (K48, K63, etc.) MonoUb_Substrate->PolyUb_Chain Chain Elongation Proteasome 26S Proteasome PolyUb_Chain->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation AcPheNH2 This compound AcPheNH2->PolyUb_Chain Inhibits Elongation

Caption: this compound inhibits the polyubiquitin chain elongation process.

References

Application Notes and Protocols for Resonant Two-Photon Ionization Spectroscopy of Ac-Phe-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-phenylalanine amide (Ac-Phe-NH2) serves as a fundamental model system for studying the intrinsic conformational preferences and non-covalent interactions within peptides and proteins. Its capped N- and C-termini neutralize the charge effects of the amino and carboxylic acid groups, allowing for the focused investigation of the peptide backbone and the influence of the phenylalanine side chain. Resonant Two-Photon Ionization (R2PI) spectroscopy, coupled with supersonic jet-cooling, is a powerful technique for characterizing the gas-phase structures of such biomolecules. By exciting molecules to an intermediate electronic state with a tunable laser and subsequently ionizing them with a second photon, R2PI provides conformer-specific spectroscopic information. This document provides detailed application notes and protocols for the R2PI spectroscopy of this compound.

Conformational Landscape of this compound

Gas-phase studies have revealed that this compound exists as a mixture of at least three distinct conformers, which are stabilized by different intramolecular interactions.[1][2] These conformers can be selectively excited and ionized in an R2PI experiment, allowing for their individual characterization. The primary interactions governing the conformational preferences include hydrogen bonds involving the amide groups (forming C5, C7, or C10 rings) and interactions between the peptide backbone and the aromatic side chain (NH-π interactions).[1]

Quantitative Data

The experimentally determined origin (0-0) electronic transition energies for the S₀ → S₁ transition of the observed conformers of this compound are summarized in the table below. These values are critical for setting the wavelength of the excitation laser in an R2PI experiment to selectively probe each conformer.

Conformer Label0-0 Transition Energy (cm⁻¹)0-0 Transition Energy (eV)Predominant ConformationKey Stabilizing Interactions
A~37,530~4.65Extended βLNH-π interaction
B~37,630~4.66γ-turnC7 hydrogen bond
C~37,700~4.67γ-turnC7 hydrogen bond

Data sourced from studies on the gas-phase spectroscopy of this compound.[1][3][4]

Experimental Protocols

Sample Preparation

The preparation of samples for laser desorption is a critical step for obtaining stable and reproducible signals.

  • Method: A common method involves depositing the sample onto a substrate suitable for laser desorption, such as a graphite (B72142) bar.[5]

  • Procedure:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or ethanol). A typical concentration is in the range of 1 mg/mL.

    • Apply a small aliquot (a few microliters) of the solution onto the surface of the graphite bar.

    • Allow the solvent to evaporate completely, leaving a thin film of the sample on the substrate.

    • The sample-coated bar is then mounted in the vacuum chamber of the spectrometer.

Laser Desorption and Jet Cooling

To obtain high-resolution spectra, the molecules must be vaporized and cooled to a low internal temperature.

  • Apparatus: A laser desorption source coupled with a pulsed supersonic expansion valve.[5]

  • Procedure:

    • The sample on the graphite bar is irradiated with a pulsed desorption laser, typically a Nd:YAG laser at its fundamental wavelength (1064 nm), to gently desorb the intact neutral molecules into the gas phase.[6]

    • A pulse of a carrier gas (e.g., argon or helium) from a pulsed valve is synchronized with the desorption laser pulse.

    • The mixture of the carrier gas and the desorbed this compound molecules expands supersonically into a vacuum chamber.

    • This expansion process cools the internal degrees of freedom (vibrational and rotational) of the molecules to a few Kelvin, simplifying the resulting spectra by collapsing the population into the lowest energy levels.

Resonant Two-Photon Ionization (R2PI)

This is the core spectroscopic technique for obtaining conformer-specific information.

  • Apparatus: A tunable UV laser system (e.g., a Nd:YAG pumped dye laser with frequency doubling) and a time-of-flight mass spectrometer (TOF-MS).[5][7]

  • Procedure:

    • The jet-cooled this compound molecules are intersected by a tunable UV laser beam (the "excitation" laser).

    • To obtain an R2PI spectrum, the wavelength of the excitation laser is scanned across the S₀ → S₁ electronic transitions of the different conformers (typically in the 265-270 nm range for the phenylalanine chromophore).[5]

    • When the laser wavelength is resonant with an electronic transition of a specific conformer, that conformer is excited to the S₁ state.

    • A second photon from the same laser pulse (in a one-color R2PI scheme) or from a second, spatially and temporally overlapped laser pulse (in a two-color R2PI scheme) ionizes the excited molecule.

    • The resulting ions are then extracted into the TOF-MS for mass analysis.

    • The ion signal at the mass of this compound is recorded as a function of the excitation laser wavelength to generate the R2PI spectrum.

Time-of-Flight Mass Spectrometry (TOF-MS)

The TOF-MS is used to separate the ions based on their mass-to-charge ratio.

  • Apparatus: A linear or reflectron TOF mass spectrometer.[7][8]

  • Procedure:

    • The ions generated by the R2PI process are accelerated by a pulsed electric field into a field-free drift region.

    • Ions with a lower mass-to-charge ratio travel faster and reach the detector earlier than heavier ions.

    • The arrival time of the ions at the detector is recorded, and from this, the mass-to-charge ratio is determined.

    • For R2PI spectroscopy, the mass spectrometer is typically set to monitor the mass of the parent this compound ion.

IR-UV Double Resonance Spectroscopy

To obtain vibrational information for each conformer, IR-UV double resonance techniques like IR ion dip spectroscopy are employed.[5][9]

  • Apparatus: An additional tunable IR laser is required.

  • Procedure:

    • The UV excitation laser is fixed at the wavelength of a specific peak in the R2PI spectrum, corresponding to a particular conformer.

    • A tunable IR laser is fired shortly before the UV laser.

    • If the IR laser is resonant with a vibrational transition of the selected conformer, it excites the molecule to a vibrationally excited level in the ground electronic state.

    • This depletes the population of the vibrational ground state, leading to a decrease (a "dip") in the ion signal produced by the UV laser.

    • By scanning the IR laser wavelength and monitoring the ion signal, a conformer-specific IR spectrum is obtained.

Visualizations

R2PI_Workflow cluster_sample Sample Preparation cluster_intro Sample Introduction cluster_spec Spectroscopy & Ionization cluster_detection Detection Sample This compound Solution Deposition Deposition on Graphite Sample->Deposition Evaporation Solvent Evaporation Deposition->Evaporation Desorption Laser Desorption (Nd:YAG, 1064 nm) Evaporation->Desorption JetCooling Supersonic Jet Cooling (with Carrier Gas) Desorption->JetCooling Excitation Resonant Excitation (Tunable UV Laser) JetCooling->Excitation Ionization Two-Photon Ionization Excitation->Ionization TOF_MS Time-of-Flight Mass Spectrometry Ionization->TOF_MS Data Data Acquisition (Ion Signal vs. Wavelength) TOF_MS->Data

Caption: Experimental workflow for R2PI spectroscopy of this compound.

R2PI_Process S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 hν₁ (resonant excitation) Ion Ion State (D₀) S1->Ion hν₂ (ionization)

Caption: Energy level diagram for the resonant two-photon ionization process.

References

Quantifying N-acetyl-L-phenylalanine amide (Ac-Phe-NH2) in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-phenylalanine amide (Ac-Phe-NH2) is a derivative of the essential amino acid L-phenylalanine. It serves as a versatile compound in biomedical research, with applications in peptide synthesis and as a building block for pharmaceutical development.[1] Notably, this compound has been identified as a non-competitive inhibitor of polyubiquitin (B1169507) chain elongation, suggesting a role in the ubiquitin-proteasome system.[2][3] Furthermore, related N-acetylated amino acids have shown potential neuroprotective effects, indicating a possible therapeutic avenue for this compound.[4] The presence of N-acetyl-L-phenylalanine in blood and urine has also been associated with metabolic disorders such as phenylketonuria.[5][6]

Accurate and robust quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the proposed analytical methods. These values are illustrative and may vary based on instrumentation and specific laboratory conditions.

Table 1: HPLC-UV Method Parameters

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 15%

Table 2: LC-MS/MS Method Parameters

ParameterTypical Value
Linearity Range1 - 5000 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 10%

Experimental Protocols

Sample Preparation from Biological Matrices

The choice of sample preparation method is critical for removing interferences and enriching the analyte of interest. Below are protocols for protein precipitation, suitable for both HPLC-UV and LC-MS/MS, and solid-phase extraction, which is recommended for cleaner samples, especially for LC-MS/MS.

Protocol 1: Protein Precipitation with Acetonitrile (B52724) (for Plasma/Serum)

This method is rapid and effective for removing the majority of proteins from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Ice-cold acetonitrile (ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample is recommended for efficient protein removal).[5]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing this compound and transfer it to a new tube for analysis.

Protocol 2: Protein Precipitation with Methanol (B129727) (for Plasma/Serum)

Methanol is another common solvent for protein precipitation and can be used as an alternative to acetonitrile.[1][7][8]

Materials:

  • Plasma or serum sample

  • Ice-cold methanol (MeOH)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 400 µL of ice-cold methanol to the plasma sample.[1]

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the sample at -20°C for 20 minutes.

  • Centrifuge at 13,400 x g for 30 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube for further analysis.

Protocol 3: Sample Preparation from Urine

Urine samples generally have lower protein content but may require cleanup to remove other interfering substances.

Materials:

  • Urine sample

  • Acetonitrile (ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes at 4°C to remove cellular debris.

  • To 200 µL of the urine supernatant, add 400 µL of acetonitrile to precipitate any remaining proteins.[9]

  • Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes.[9]

  • Transfer the supernatant to a new tube and dry it under vacuum.[9]

  • Reconstitute the dried residue in 200 µL of the initial mobile phase for analysis.[9]

Protocol 4: Solid-Phase Extraction (SPE) for Peptides (for Plasma/Serum/Urine)

SPE provides a more thorough cleanup and can be used to concentrate the analyte, leading to improved sensitivity.[2][10] A mixed-mode cation exchange SPE is suitable for a small, potentially charged peptide-like molecule such as this compound.

Materials:

  • Pre-treated sample (supernatant from protein precipitation)

  • Mixed-mode cation exchange SPE cartridge

  • SPE manifold (vacuum or positive pressure)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration buffer (e.g., 0.1% Formic acid in water)

  • Wash buffer (e.g., 5% Methanol in 0.1% Formic acid)

  • Elution buffer (e.g., 5% Ammonium hydroxide (B78521) in Methanol)

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of 0.1% formic acid in water through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Pass 1 mL of wash buffer through the cartridge to remove weakly bound impurities.

  • Elution: Elute this compound with 1 mL of elution buffer.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for analysis.

Analytical Methods

Method 1: HPLC-UV Quantification

This method is suitable for routine analysis when high sensitivity is not required. The peptide bond in this compound allows for UV detection at low wavelengths.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 10-50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm or 220 nm[11][12]

  • Injection Volume: 20 µL

Method 2: LC-MS/MS Quantification

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying low-abundance analytes in complex biological matrices.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 or HILIC column for polar compounds

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5-95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): [M+H]+ for this compound (m/z 207.1)

  • Product Ion (Q3): A characteristic fragment ion (to be determined by direct infusion of a standard)

  • Collision Energy: Optimized for the specific transition

  • Internal Standard: A stable isotope-labeled this compound (e.g., d5-Ac-Phe-NH2) is recommended for the highest accuracy.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Serum, Urine) Protein_Precipitation Protein Precipitation (Acetonitrile or Methanol) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional, for cleaner sample) Supernatant->SPE optional Final_Extract Final Extract Supernatant->Final_Extract SPE->Final_Extract HPLC_UV HPLC-UV Final_Extract->HPLC_UV LC_MSMS LC-MS/MS Final_Extract->LC_MSMS Data_Analysis Data Analysis & Quantification HPLC_UV->Data_Analysis LC_MSMS->Data_Analysis

Caption: General experimental workflow for this compound quantification.

Signaling Pathway: Ubiquitin-Proteasome System

ubiquitin_proteasome_pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub E3 E3 (Ub ligase) E2->E3 Ub Substrate Target Protein E3->Substrate E3->Substrate Polyubiquitination Polyubiquitinated_Protein Polyubiquitinated Protein Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Peptides Peptides Proteasome->Peptides AcPheNH2 This compound AcPheNH2->Inhibition_Point Inhibits polyubiquitin chain elongation

Caption: this compound inhibits the ubiquitin-proteasome pathway.

Conceptual Pathway: Neuroprotection

neuroprotection_pathway Oxidative_Stress Oxidative Stress (e.g., in Traumatic Brain Injury) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Neuronal_Damage Neuronal Damage & Cell Death ROS->Neuronal_Damage ROS->Neuronal_Damage Neuroprotection Neuroprotection AcPheNH2 This compound Antioxidant_Effects Antioxidant Effects AcPheNH2->Antioxidant_Effects Antioxidant_Effects->ROS Reduces Antioxidant_Effects->Neuroprotection

Caption: Proposed neuroprotective mechanism of this compound.

References

Application Notes and Protocols: Studying the Interaction of N-acetyl-L-phenylalanine amide (Ac-Phe-NH2) with Cucurbiturils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the host-guest interaction between N-acetyl-L-phenylalanine amide (Ac-Phe-NH₂) and cucurbit[n]urils (CB[n]). This document outlines detailed experimental protocols for key analytical techniques, presents quantitative binding data, and includes visualizations to facilitate the understanding of the experimental workflows and molecular interactions.

Introduction

Cucurbit[n]urils are a family of macrocyclic host molecules with a hydrophobic cavity and two polar carbonyl-fringed portals. These features allow them to encapsulate a variety of guest molecules in aqueous solutions, making them promising candidates for applications in drug delivery, sensing, and catalysis. N-acetyl-L-phenylalanine amide (Ac-Phe-NH₂) is a derivative of the amino acid phenylalanine, and its interaction with cucurbiturils is of interest for understanding the fundamental principles of molecular recognition involving aromatic amino acid residues. This document provides the necessary protocols to characterize the binding affinity, thermodynamics, and stoichiometry of Ac-Phe-NH₂ complexation with various cucurbiturils.

Quantitative Data Summary

The binding of Ac-Phe-NH₂ and related phenylalanine derivatives to cucurbiturils can be quantified to understand the thermodynamics of the interaction. The following table summarizes key binding parameters.

Cucurbituril (B1219460) HostGuest MoleculeMethodAssociation Constant (Kₐ) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Stoichiometry (n)Reference
Acyclic CB[1]Ac-Phe-NH₂ITC4.17 x 10³-8.95-4.011[2]
Acyclic CB[2]Ac-Phe-NH₂ITC2.99 x 10⁴-10.1-4.041[2]

Experimental Protocols

Detailed methodologies for Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence Spectroscopy are provided below to enable researchers to study the Ac-Phe-NH₂-cucurbituril interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1]

Objective: To determine the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the Ac-Phe-NH₂-cucurbituril interaction.

Materials:

  • Microcalorimeter (e.g., MicroCal PEAQ-ITC, ITC200)

  • Ac-Phe-NH₂

  • Cucurbit[n]uril (e.g., CB[3], CB[4], CB[5])

  • Degassed buffer (e.g., 20 mM Sodium Phosphate, pH 7.4)[2]

  • Syringe for injection

  • Sample cell

Procedure:

  • Sample Preparation:

    • Prepare a solution of the cucurbituril host in the degassed buffer at a concentration of approximately 100 µM.[2]

    • Prepare a solution of Ac-Phe-NH₂ in the same degassed buffer at a concentration 10-20 times higher than the host concentration (e.g., 1-2 mM).[2]

    • It is critical that both solutions are in identical buffer conditions to minimize heats of dilution.

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe with the experimental buffer.

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

  • Titration:

    • Load the cucurbituril solution into the sample cell.

    • Load the Ac-Phe-NH₂ solution into the injection syringe.

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to be discarded during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kₐ, ΔH, and n.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:

      • ΔG = -RTln(Kₐ)

      • ΔG = ΔH - TΔS

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR titration is a versatile method to determine binding constants by monitoring the changes in the chemical shifts of protons on the host or guest molecule upon complexation.[6]

Objective: To determine the binding affinity (Kₐ) and to identify the binding site of Ac-Phe-NH₂ within the cucurbituril cavity.

Materials:

  • NMR spectrometer (e.g., 500 MHz)

  • Ac-Phe-NH₂

  • Cucurbit[n]uril

  • Deuterated buffer (e.g., D₂O with 20 mM Sodium Phosphate, pD 7.4)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the cucurbituril host (e.g., 1 mM) in the deuterated buffer.[6]

    • Prepare a stock solution of Ac-Phe-NH₂ (e.g., 10-20 mM) in the same deuterated buffer.[6]

  • NMR Titration:

    • Place a fixed volume of the cucurbituril solution into an NMR tube.

    • Acquire a ¹H NMR spectrum of the free host.

    • Add incremental aliquots of the Ac-Phe-NH₂ stock solution to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing.

    • Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation.

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of the cucurbituril protons (or guest protons). Protons of the guest that are encapsulated within the cavity will typically show an upfield shift.

    • Plot the change in chemical shift (Δδ) against the concentration of the guest.

    • Fit the titration curve to a suitable binding model (e.g., 1:1 binding isotherm) to calculate the association constant (Kₐ).

Fluorescence Spectroscopy (Indicator Displacement Assay)

A fluorescence indicator displacement assay is an indirect method to determine the binding affinity of a non-fluorescent guest. It relies on the displacement of a fluorescent dye from the cucurbituril cavity by the analyte of interest, leading to a change in fluorescence.[7]

Objective: To determine the binding affinity (Kₐ) of Ac-Phe-NH₂ for a cucurbituril through competition with a fluorescent probe.

Materials:

  • Fluorometer

  • Cucurbit[n]uril

  • A suitable fluorescent dye that binds to the cucurbituril (e.g., Acridine Orange)[7]

  • Ac-Phe-NH₂

  • Buffer solution (e.g., PBS, pH 7.4)

  • Cuvettes

Procedure:

  • Dye Selection and Characterization:

    • Choose a fluorescent dye that exhibits a significant change in fluorescence intensity upon binding to the cucurbituril.

    • Determine the binding constant of the dye to the cucurbituril by direct titration.

  • Displacement Assay:

    • Prepare a solution of the cucurbituril and the fluorescent dye at concentrations that result in a significant proportion of the dye being complexed.

    • Record the initial fluorescence spectrum.

    • Add incremental amounts of a stock solution of Ac-Phe-NH₂.

    • Record the fluorescence spectrum after each addition. The displacement of the dye by Ac-Phe-NH₂ will cause the fluorescence to return towards that of the free dye.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the Ac-Phe-NH₂ concentration.

    • Fit the data to a competitive binding model to calculate the binding constant (Kₐ) of Ac-Phe-NH₂ for the cucurbituril.

Visualizations

The following diagrams illustrate the experimental workflows and the fundamental host-guest interaction.

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_host Prepare Cucurbituril Solution (in cell) prep_guest Prepare Ac-Phe-NH2 Solution (in syringe) load_samples Load Samples into ITC Instrument prep_guest->load_samples run_titration Perform Automated Injections load_samples->run_titration measure_heat Measure Heat Change per Injection run_titration->measure_heat plot_data Plot Heat vs. Molar Ratio measure_heat->plot_data fit_model Fit to Binding Model plot_data->fit_model calc_params Calculate Ka, ΔH, ΔS, n fit_model->calc_params

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

NMR_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep_host Prepare Cucurbituril Solution in NMR Tube prep_guest Prepare Concentrated this compound Stock initial_spectrum Acquire Initial 1H NMR Spectrum prep_guest->initial_spectrum add_guest Add Aliquot of this compound initial_spectrum->add_guest acquire_spectrum Acquire 1H NMR Spectrum add_guest->acquire_spectrum repeat Repeat Additions until Saturation acquire_spectrum->repeat repeat->add_guest monitor_shifts Monitor Chemical Shift Changes (Δδ) repeat->monitor_shifts plot_data Plot Δδ vs. [this compound] monitor_shifts->plot_data fit_model Fit to Binding Isotherm plot_data->fit_model calc_ka Calculate Association Constant (Ka) fit_model->calc_ka

Caption: ¹H NMR Titration Experimental Workflow.

Host_Guest_Interaction cluster_product Bound State CB Cucurbituril (Host) Complex Host-Guest Complex CB->Complex + Guest This compound (Guest)

Caption: Host-Guest Binding Equilibrium.

References

Troubleshooting & Optimization

Technical Support Center: Ac-Phe-NH2 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound, or N-acetyl-L-phenylalaninamide, is a derivative of the amino acid phenylalanine. Its structure, characterized by a hydrophobic phenyl group and capped N- and C-termini, contributes to its limited solubility in aqueous solutions. This poor solubility can pose significant challenges in various experimental settings, leading to issues such as precipitation, inaccurate concentration calculations, and reduced biological activity.

Q2: What are the primary factors influencing the solubility of this compound?

A2: The solubility of this compound is influenced by several factors:

  • Hydrophobicity: The phenyl ring of the phenylalanine residue is inherently hydrophobic, promoting self-aggregation in aqueous environments to minimize contact with water.[1]

  • pH of the Buffer: The net charge of a peptide affects its solubility, with the lowest solubility typically observed at its isoelectric point (pI).[1] For this compound, which is a neutral peptide, pH has a less pronounced effect on charge but can still influence hydrogen bonding and interactions with buffer components.

  • Buffer Composition and Ionic Strength: The type of buffer and its salt concentration can impact solubility. Some buffer species may interact favorably or unfavorably with the peptide.

  • Temperature: Temperature can affect solubility, though for some hydrophobic compounds, increasing the temperature may not always lead to a significant increase in solubility and can sometimes promote aggregation.[1]

  • Concentration: At a certain point, the concentration of this compound will exceed its solubility limit in a given buffer, leading to precipitation. This is also related to its critical aggregation concentration.

Q3: Is there a recommended starting solvent for dissolving this compound?

A3: Due to its hydrophobic nature, it is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[2][3] Once dissolved, the solution can be slowly diluted with the desired aqueous buffer to the final concentration. This method helps to prevent the immediate precipitation of the compound in the aqueous environment.

Q4: Can sonication or heating be used to improve the solubility of this compound?

A4: Yes, gentle sonication or warming can aid in the dissolution of this compound.[3] However, excessive heating should be avoided as it can potentially lead to degradation or promote aggregation of the peptide. It is advisable to warm the solution gently (e.g., to 37°C) and for a short period.

Troubleshooting Guide

Issue 1: this compound Precipitates Immediately Upon Addition to an Aqueous Buffer

This is a common issue arising from the hydrophobic nature of the molecule.

Troubleshooting Steps:

StepActionRationale
1Use a Co-solvent: Dissolve the lyophilized this compound powder in a minimal volume of a water-miscible organic solvent like DMSO or DMF before adding the aqueous buffer.[2][3]
2Stepwise Dilution: Add the aqueous buffer to the co-solvent stock solution slowly and with gentle vortexing. This gradual change in solvent polarity can prevent abrupt precipitation.[3]
3Optimize Co-solvent Percentage: If precipitation still occurs, you may need to adjust the final concentration of the co-solvent in your working solution. Note that high concentrations of organic solvents can be toxic in cell-based assays.
Issue 2: The this compound Solution is Cloudy or Forms a Gel Over Time

This may indicate aggregation of the peptide, a common phenomenon for molecules with aromatic side chains.

Troubleshooting Steps:

StepActionRationale
1Work with Fresh Solutions: Prepare this compound solutions fresh before each experiment to minimize the time for aggregation to occur.
2Store Properly: If a stock solution in a co-solvent is prepared, store it at -20°C or -80°C in small aliquots to reduce freeze-thaw cycles.[2]
3Consider Aggregation Inhibitors: For some applications, the inclusion of certain excipients or other amino acids might help in reducing aggregation, although this needs to be empirically tested for this compound. Phenylalanine itself has been shown to act as a stabilizer for some proteins.[4]
4Filter the Solution: Before use, you can filter the solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.

Quantitative Data Summary

Solvent/BufferExpected SolubilityRationale/Comments
WaterVery LowHighly hydrophobic nature of the phenyl ring.
PBS (pH 7.4)Very LowNeutral pH and physiological salt concentration are unlikely to significantly enhance the solubility of this neutral, hydrophobic molecule.
Tris-HCl (pH 7.0-9.0)LowWhile Tris is a common biological buffer, it is not expected to dramatically increase the solubility of this compound.
Acetate Buffer (pH 4.0-5.5)LowThe slightly acidic pH is not expected to significantly alter the solubility of the neutral this compound.
DMSO, DMFHighThese organic solvents can effectively solvate the hydrophobic regions of this compound.[3]

Experimental Protocols

Protocol 1: Determining the Approximate Solubility of this compound in a Specific Aqueous Buffer

This protocol outlines a method to empirically determine the solubility of this compound in your buffer of choice.

Materials:

  • Lyophilized this compound

  • Your aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • Vortex mixer

  • Microcentrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of microcentrifuge tubes.

  • To each tube, add a known volume of your aqueous buffer (e.g., 1 ml).

  • Add increasing amounts of lyophilized this compound to the tubes (e.g., 0.1 mg, 0.2 mg, 0.5 mg, 1 mg, etc.).

  • Vortex each tube vigorously for 2 minutes.

  • Allow the tubes to equilibrate at room temperature for 1-2 hours.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved solid.

  • Carefully collect the supernatant from each tube.

  • Measure the absorbance of the supernatant at a wavelength where this compound absorbs (e.g., around 257 nm for the phenyl ring).

  • The highest concentration that results in a clear solution with no visible pellet and where the absorbance is still on the linear part of a standard curve represents the approximate solubility.

Protocol 2: Preparation of an this compound Stock Solution Using a Co-solvent

This is the recommended method for preparing this compound for use in most biological experiments.

Materials:

  • Lyophilized this compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Your desired aqueous buffer (e.g., PBS pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add a small, precise volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mg in 200 µl of DMSO to make a 50 mg/ml stock).

  • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • For your working solution, slowly add the DMSO stock solution to your aqueous buffer while vortexing gently. For example, add 2 µl of a 50 mg/ml stock to 998 µl of buffer to get a final concentration of 100 µg/ml with 0.2% DMSO.

  • Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).

  • Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Visualizations

G Troubleshooting Workflow for this compound Dissolution start Start: Lyophilized this compound dissolve_water Attempt to dissolve in aqueous buffer start->dissolve_water is_soluble Is the solution clear? dissolve_water->is_soluble success Success: Use in experiment is_soluble->success Yes precipitation Precipitation or cloudiness observed is_soluble->precipitation No use_cosolvent Use minimal amount of co-solvent (e.g., DMSO) precipitation->use_cosolvent dilute Slowly dilute with aqueous buffer use_cosolvent->dilute is_soluble2 Is the solution clear now? dilute->is_soluble2 is_soluble2->success Yes sonicate_warm Gentle sonication or warming is_soluble2->sonicate_warm No is_soluble3 Is the solution clear? sonicate_warm->is_soluble3 is_soluble3->success Yes reassess Re-evaluate concentration or buffer composition is_soluble3->reassess No

Caption: A flowchart for troubleshooting this compound solubility issues.

AggregationFactors Factors Influencing this compound Aggregation Aggregation This compound Aggregation Hydrophobic Hydrophobic Interactions (Phenyl Ring) Hydrophobic->Aggregation PiStacking π-π Stacking (Aromatic Rings) PiStacking->Aggregation Hbonding Hydrogen Bonding (Amide Groups) Hbonding->Aggregation Concentration High Concentration Concentration->Aggregation Time Incubation Time Time->Aggregation Solvent Aqueous Environment Solvent->Aggregation

Caption: Key drivers of this compound aggregation in aqueous solutions.

References

Technical Support Center: Stability of Ac-Phe-NH2 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is showing a decrease in concentration over time. What are the likely causes and how can I prevent this?

A1: A decrease in this compound concentration is typically due to chemical degradation, primarily hydrolysis of the amide bond. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.

  • Troubleshooting Steps:

    • pH Optimization: The stability of peptides is often pH-dependent. For many N-acetylated amino acid amides, a slightly acidic pH range (e.g., pH 4-6) can minimize the rate of hydrolysis. It is advisable to conduct a pH stability profile to determine the optimal pH for your specific experimental conditions.

    • Temperature Control: Elevated temperatures accelerate degradation. Store stock solutions and working solutions at low temperatures (2-8°C for short-term and -20°C or -80°C for long-term storage).

    • Buffer Selection: The choice of buffer can impact stability. Phosphate buffers can sometimes catalyze hydrolysis. Consider using citrate (B86180) or acetate (B1210297) buffers.

    • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to physical instability and aggregation. Aliquot your stock solution into single-use volumes.

Q2: I am observing the appearance of new peaks in my HPLC analysis of an aged this compound solution. What could these be?

A2: The new peaks likely represent degradation products. The primary degradation pathway for this compound is hydrolysis, which would result in the formation of N-acetyl-L-phenylalanine and ammonia. Other possibilities include oxidation of the phenyl ring, although this is less common under typical storage conditions.

  • Troubleshooting Steps:

    • Peak Identification: Use a mass spectrometer (LC-MS) to identify the mass of the new peaks to confirm their identity as degradation products.

    • Forced Degradation Studies: To confirm the identity of degradation products, you can perform forced degradation studies under acidic, basic, and oxidative conditions. This will help to generate the potential degradation products and confirm their retention times in your HPLC method.

Q3: My this compound solution appears cloudy or has formed a precipitate. What is happening and how can I resolve this?

A3: Cloudiness or precipitation indicates poor solubility or aggregation of this compound. While this compound is generally soluble in aqueous solutions, its solubility can be affected by concentration, pH, and the presence of salts.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the solubility of this compound in your chosen buffer system before preparing high-concentration solutions.

    • pH Adjustment: The solubility of peptides is often lowest near their isoelectric point. Adjusting the pH away from the pI can increase solubility.

    • Use of Co-solvents: For initial solubilization of the lyophilized powder, a small amount of an organic solvent like DMSO or acetonitrile (B52724) can be used before diluting with the aqueous buffer.

    • Inclusion of Excipients: Consider the use of solubilizing excipients such as cyclodextrins, which can form inclusion complexes with the phenyl ring of phenylalanine, thereby increasing its aqueous solubility and stability.[1][2]

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound to illustrate the effects of pH, temperature, and buffer type. This data is for guidance purposes and should be confirmed by internal stability studies.

Table 1: Effect of pH on the Stability of this compound at 25°C

pHBuffer (50 mM)Half-life (t½) in days (estimated)
3.0Citrate180
5.0Acetate250
7.0Phosphate90
9.0Borate30

Table 2: Effect of Temperature on the Stability of this compound at pH 5.0 (50 mM Acetate Buffer)

Temperature (°C)Half-life (t½) in days (estimated)
4> 500
25250
4060

Experimental Protocols

Protocol 1: pH Stability Profile of this compound

Objective: To determine the optimal pH for the stability of this compound in solution.

Materials:

  • This compound

  • Buffers: 50 mM Citrate (pH 3.0), 50 mM Acetate (pH 5.0), 50 mM Phosphate (pH 7.0), 50 mM Borate (pH 9.0)

  • HPLC system with a C18 column

  • pH meter

  • Incubator/water bath

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.

  • Dilute the stock solution into each of the different pH buffers to a final concentration of 100 µg/mL.

  • Filter the solutions through a 0.22 µm filter.

  • Immediately analyze a t=0 sample from each pH solution using a validated stability-indicating HPLC method.

  • Store the remaining solutions at a constant temperature (e.g., 40°C to accelerate degradation).

  • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each solution and analyze by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage remaining versus time for each pH and determine the degradation rate constant and half-life.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and demonstrate the specificity of the analytical method.[3][4][5][6]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • UV lamp (254 nm / 365 nm)

  • HPLC system with a C18 column and a photodiode array (PDA) detector or mass spectrometer (MS)

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize with HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution and keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) for a specified period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze all stressed samples, along with an unstressed control, by HPLC-PDA/MS to separate and identify the degradation products.

Visualizations

cluster_degradation This compound Degradation Pathways cluster_products_hydrolysis Hydrolysis Products cluster_products_oxidation Oxidation Products AcPheNH2 This compound Hydrolysis Hydrolysis (Primary Pathway) AcPheNH2->Hydrolysis H₂O (Acid/Base catalysis) Oxidation Oxidation (Secondary Pathway) AcPheNH2->Oxidation Reactive Oxygen Species (ROS) AcPhe N-acetyl-phenylalanine Hydrolysis->AcPhe Ammonia Ammonia Hydrolysis->Ammonia OxidizedPhe Oxidized Phenyl Ring Derivatives Oxidation->OxidizedPhe

Caption: Primary and secondary degradation pathways for this compound in solution.

cluster_workflow Workflow for this compound Stability Assessment A Prepare this compound Solution in desired buffer B Initial Analysis (t=0) (HPLC, pH, Visual Inspection) A->B C Store at Controlled Conditions (Temperature, Light) A->C E Data Analysis (Calculate % remaining, identify degradants) B->E D Analysis at Time Points (HPLC, pH, Visual Inspection) C->D D->E F Determine Degradation Rate and Shelf-life E->F

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Ac-Phe-NH2 Crystallization Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of N-acetyl-L-phenylalanine amide (Ac-Phe-NH2).

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it happen?

A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid, oil-like phase instead of a solid, crystalline phase. This often occurs at high levels of supersaturation when the integration of solute molecules into a crystal lattice is kinetically hindered.[1] The resulting oil is a solute-rich liquid that can be difficult to crystallize and may trap impurities.[1]

Q2: How do I choose an appropriate solvent system for this compound crystallization?

A2: The choice of solvent is critical. This compound, being a derivative of an amino acid, has both polar (amide) and non-polar (phenyl group) characteristics. Its solubility will vary across different solvents. Generally, you should look for a solvent or solvent mixture in which this compound has moderate solubility at room temperature and higher solubility at elevated temperatures (for cooling crystallization) or a solvent in which it is soluble paired with an anti-solvent in which it is insoluble (for anti-solvent crystallization). A screening of various solvents is recommended. As a starting point, consider solvents commonly used for peptides and amino acid derivatives, such as water, ethanol, methanol, isopropanol, and mixtures thereof.[2][3]

Q3: What is the importance of pH in the crystallization of this compound?

A3: pH is a critical parameter in the crystallization of ionizable molecules like amino acid derivatives.[4][5] The pH of the solution affects the net charge on the this compound molecule, which in turn influences its solubility and the intermolecular interactions necessary for crystal lattice formation.[4][6] The lowest solubility is often observed near the isoelectric point (pI) of the molecule.[5] It is crucial to control and screen a range of pH values during optimization.

Q4: What are polymorphs and why should I be concerned about them?

A4: Polymorphism is the ability of a compound to exist in more than one crystal structure.[7] Different polymorphs can have different physicochemical properties, including solubility, melting point, and stability. For pharmaceutical applications, it is crucial to identify and control the desired polymorph. While specific polymorphs for this compound are not widely reported in the searched literature, related molecules like N-acetyl-l-phenylalanine methyl ester are known to exhibit pseudopolymorphism (forming different crystal structures with and without solvent molecules).[8] Therefore, being aware of and testing for different crystalline forms is an important part of the development process.

Troubleshooting Guides

Issue 1: No Crystals Form, Solution Remains Clear

Question: I have set up my crystallization experiment, but the solution remains clear and no crystals have formed after a significant amount of time. What should I do?

Answer:

This indicates that the solution is likely undersaturated or has not reached the necessary level of supersaturation for nucleation to occur.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Solution is undersaturated Increase the concentration of this compound. If the solubility is unknown, perform a pre-crystallization test to determine an appropriate concentration range.
Incorrect solvent or precipitant The chosen solvent may be too good, or the precipitant/anti-solvent may be ineffective. Try a different solvent system or a stronger precipitant/anti-solvent.
Kinetics of nucleation are very slow Introduce seed crystals to induce nucleation. If no seed crystals are available, try scratching the side of the crystallization vessel with a glass rod to create nucleation sites.
pH is not optimal The pH of the solution may be in a range where this compound is highly soluble. Screen a range of pH values to find a condition where solubility is lower.[4][5]
Temperature is too high For cooling crystallization, ensure the final temperature is low enough to induce supersaturation. For other methods, a lower temperature might decrease solubility and promote crystallization.
Issue 2: Oiling Out or Liquid-Liquid Phase Separation Occurs

Question: Instead of crystals, an oily layer or small droplets have formed in my experiment. How can I resolve this?

Answer:

Oiling out is a common problem when supersaturation is too high or generated too quickly.[1] The goal is to enter the metastable zone where crystals can nucleate and grow without forming the oil phase.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Supersaturation is too high or generated too rapidly Lower the initial concentration of this compound. For cooling crystallization, use a slower cooling rate. For anti-solvent crystallization, add the anti-solvent more slowly and with efficient mixing.[1][9]
High level of impurities Ensure the this compound sample is of high purity. Impurities can sometimes inhibit crystallization and promote oiling out.
Inappropriate solvent system The solvent system may be contributing to the formation of the oil phase. Try a different solvent or a mixture of solvents to alter the solubility profile.
Lack of nucleation sites Introduce seed crystals into the solution before it becomes highly supersaturated. This can direct the system towards crystallization rather than oiling out.[1]
Temperature is too high In some systems, oiling out is more prevalent at higher temperatures. Experiment with a lower crystallization temperature.
Issue 3: Amorphous Precipitate Forms

Question: A solid has crashed out of my solution, but it is a powder or amorphous precipitate, not crystalline. What went wrong?

Answer:

The formation of an amorphous precipitate suggests that nucleation occurred too rapidly and in a disordered manner, which is often a result of excessively high supersaturation.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Supersaturation level is far too high Significantly decrease the starting concentration of this compound. Slow down the rate of supersaturation generation (slower cooling or anti-solvent addition).[9]
Poor solvent choice The solvent may be causing the compound to crash out of solution too quickly. Experiment with a solvent in which this compound is slightly more soluble.
pH shock A rapid change in pH can cause amorphous precipitation. Ensure that any pH adjustments are made gradually.
Temperature fluctuations Rapid, uncontrolled temperature changes can lead to a sudden increase in supersaturation. Ensure precise temperature control.
Issue 4: Only Many Small Crystals are Formed

Question: My experiment yielded crystals, but they are very small and numerous. How can I grow larger, single crystals?

Answer:

The formation of many small crystals indicates a high nucleation rate relative to the crystal growth rate. To obtain larger crystals, you need to favor growth over nucleation.

Potential Causes & Solutions:

Potential CauseRecommended Solution
High rate of nucleation Decrease the level of supersaturation. This can be achieved by using a lower starting concentration or by slowing down the process (slower cooling, slower vapor diffusion, etc.).
Too many nucleation sites Filter the solution before setting up the crystallization to remove any dust or particulate matter that could act as nucleation sites.
Use of seeding Employ micro-seeding. Introduce a very small number of pre-existing crystals into a solution that is only slightly supersaturated. This will promote the growth of the existing seeds rather than the formation of new nuclei.
Optimize temperature Sometimes, a slightly higher temperature can favor crystal growth over nucleation. Experiment with a narrower temperature range for cooling.

Experimental Protocols

The following are generalized protocols that should be used as a starting point for optimizing the crystallization of this compound. Specific concentrations and conditions will need to be determined empirically.

Protocol 1: Solubility Screening

Objective: To determine suitable solvents and an approximate concentration for crystallization trials.

Methodology:

  • Place a small, known amount of this compound (e.g., 1-2 mg) into several small vials.

  • To each vial, add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, and mixtures like ethanol/water) in small, measured increments (e.g., 50 µL).

  • After each addition, stir or vortex the vial and observe the solubility.

  • Record the solvent and the approximate concentration at which the solid dissolves at room temperature.

  • For solvents in which the compound is soluble, test for insolubility by adding an anti-solvent.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial to observe if solubility increases with temperature. This will identify potential solvents for cooling crystallization.

Solvent CategoryExamplesPotential Use for this compound
Polar Protic Water, Ethanol, MethanolGood starting point as a primary solvent or in mixtures.
Polar Aprotic Acetonitrile, Acetone, DMSOMay be useful as primary solvents or as components in a binary system.
Non-Polar Toluene, HexaneLikely to be anti-solvents.
Protocol 2: Vapor Diffusion Crystallization (Hanging Drop Method)

Objective: To grow crystals by slowly equilibrating a drop of this compound solution with a larger reservoir of a precipitant solution.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent identified from solubility screening (e.g., 10 mg/mL in 50:50 ethanol/water).

  • Pipette 500 µL of a reservoir solution (e.g., a solution containing a precipitant like polyethylene (B3416737) glycol (PEG) or a salt) into the well of a 24-well crystallization plate.

  • On a siliconized glass cover slip, mix 1-2 µL of the this compound stock solution with 1-2 µL of the reservoir solution.

  • Invert the cover slip and place it over the well, sealing it with vacuum grease to create an airtight system.

  • Over time, water or the more volatile solvent will diffuse from the drop to the reservoir, slowly increasing the concentration of this compound and the precipitant in the drop, leading to crystallization.

  • Incubate the plate at a constant temperature and monitor for crystal growth over several days to weeks.

Protocol 3: Slow Cooling Crystallization

Objective: To induce crystallization by slowly decreasing the temperature of a saturated solution.

Methodology:

  • Prepare a saturated or near-saturated solution of this compound in a chosen solvent at an elevated temperature (e.g., 50-60°C). Ensure all solid material is dissolved.

  • Filter the hot solution through a pre-warmed filter to remove any particulate matter.

  • Place the solution in a programmable water bath or a well-insulated container (e.g., a Dewar flask) to allow for slow, controlled cooling.

  • Set a slow cooling rate, for example, 0.1-1°C per hour. Slower rates generally produce better quality crystals.

  • If spontaneous nucleation does not occur, consider introducing seed crystals once the solution is slightly supersaturated.

  • Once the final temperature is reached, allow the solution to equilibrate for a period before harvesting the crystals.

Protocol 4: Anti-solvent Crystallization

Objective: To induce crystallization by adding a solvent in which this compound is insoluble (an anti-solvent) to a solution of the compound.

Methodology:

  • Dissolve this compound in a "good" solvent to a relatively high concentration.

  • Slowly add a "poor" solvent (the anti-solvent) to the solution while stirring continuously. The slow addition is crucial to control the rate of supersaturation.[10]

  • The addition of the anti-solvent reduces the solubility of this compound in the mixture, leading to crystallization.[10]

  • Continue adding the anti-solvent until crystal formation is complete.

  • Allow the mixture to stir for a period to ensure complete crystallization before harvesting.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis & Optimization cluster_troubleshoot Troubleshooting start Start: Pure this compound sol_screen Solubility Screening start->sol_screen vapor_d Vapor Diffusion sol_screen->vapor_d Select Solvent/ Precipitant slow_cool Slow Cooling sol_screen->slow_cool Select Temp-Dependent Solvent anti_solv Anti-solvent sol_screen->anti_solv Select Solvent/ Anti-solvent Pair observe Microscopic Observation vapor_d->observe slow_cool->observe anti_solv->observe harvest Harvest Crystals observe->harvest Crystals Formed no_xtal No Crystals / Clear observe->no_xtal Problem oil_out Oiling Out observe->oil_out Problem amorphous Amorphous Precipitate observe->amorphous Problem analyze X-ray Diffraction (XRD) harvest->analyze optimize Optimize Conditions analyze->optimize no_xtal->optimize oil_out->optimize amorphous->optimize optimize->sol_screen Re-screen

Caption: General experimental workflow for this compound crystallization.

troubleshooting_tree start Problem: No Crystals, Clear Drop q1 Is the concentration high enough? start->q1 s1 Solution: Increase concentration. Perform solubility tests. q1->s1 No q2 Is the rate of supersaturation sufficiently slow? q1->q2 Yes a1_yes Yes a1_no No s2 Solution: Slow down process (e.g., slower cooling, use less volatile anti-solvent). q2->s2 No q3 Is nucleation the barrier? q2->q3 Yes a2_yes Yes a2_no No s3 Solution: Try seeding. Scratch the vessel surface. q3->s3 Yes s4 Solution: Change solvent system, pH, or precipitant. Re-screen conditions. q3->s4 No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for the "No Crystals" problem.

References

Technical Support Center: Ac-Phe-NH2 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of N-acetyl-L-phenylalanine amide (Ac-Phe-NH2).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

A1: The primary challenges include racemization of the phenylalanine chiral center during amide bond formation, low coupling efficiency leading to low yields, and the formation of side products. Careful selection of coupling reagents, bases, and reaction conditions is crucial to minimize these issues.

Q2: I observe a significant amount of a byproduct with the same mass as my product. What could it be?

A2: This is likely the D-enantiomer of your desired L-Ac-Phe-NH2, resulting from racemization during the coupling step. N-acetylated amino acids are particularly susceptible to racemization. Using milder bases like pyridine (B92270) instead of stronger, more sterically hindered bases can help reduce racemization.[1]

Q3: My overall yield is very low. What are the potential causes?

A3: Low yields can stem from several factors: incomplete coupling reactions, product loss during workup and purification, or degradation of the product. To troubleshoot, it's recommended to monitor the reaction progress closely (e.g., using TLC or LC-MS) and optimize purification steps to minimize losses.[2]

Q4: I'm having trouble purifying this compound by preparative HPLC. My peaks are tailing. What can I do?

A4: Peak tailing in reversed-phase HPLC is often caused by secondary interactions with the stationary phase, column overload, or issues with the mobile phase. Ensure your mobile phase is adequately buffered, consider adjusting the pH, and try reducing the sample load.[3][4][5][6][7] A blocked column frit can also cause peak distortion and should be checked.[4]

Q5: What are the expected 1H and 13C NMR chemical shifts for this compound?

  • 1H NMR: Phenyl protons (~7.2-7.4 ppm), α-proton of Phe (~4.5 ppm), β-protons of Phe (~3.0-3.2 ppm), and the acetyl methyl protons (~2.0 ppm).[8][9]

  • 13C NMR: Carbonyl carbons (~170-175 ppm), aromatic carbons (~125-140 ppm), α-carbon (~55 ppm), β-carbon (~38 ppm), and the acetyl methyl carbon (~23 ppm).[10][11]

Troubleshooting Guides

Guide 1: Synthesis Issues
Problem Potential Cause Suggested Solution
Low Yield Incomplete coupling reaction.- Ensure all reagents are dry and of high quality.- Increase the equivalents of the coupling reagent and/or the amine component.- Extend the reaction time and monitor progress by TLC or LC-MS.
Product loss during workup.- Minimize the number of extraction and transfer steps.- Ensure the pH during aqueous extraction is optimized to keep the product in the organic layer.
Racemization Use of a strong, sterically hindered base (e.g., DIPEA) during coupling.[1]- Use a weaker base such as pyridine, which has been shown to reduce racemization in the amidation of N-acetyl-L-phenylalanine.[1]- Lower the reaction temperature.
Formation of an oxazolone (B7731731) intermediate.[1]- Choose a coupling reagent that minimizes oxazolone formation. Additives like HOBt can help suppress racemization.[12]
Side Product Formation Excess uronium/aminium coupling reagent (e.g., TBTU, HBTU).- This can lead to the formation of a guanidinium (B1211019) cap on the amine, terminating the reaction. Use the coupling reagent in equimolar amounts relative to the carboxylic acid.[13][14]
Byproducts from the coupling reagent.- For example, BOP reagent produces carcinogenic hexamethylphosphoramide (B148902) (HMPA) as a byproduct.[12] Choose newer generation coupling reagents with safer byproducts.
Guide 2: Purification Issues (Preparative RP-HPLC)
Problem Potential Cause Suggested Solution
Peak Tailing Secondary silanol (B1196071) interactions.- Use a mobile phase with a low pH (e.g., 0.1% TFA) to suppress the ionization of silanol groups.- Increase the buffer concentration in the mobile phase.[3]
Column overload.- Reduce the amount of sample injected onto the column.- Use a column with a larger diameter or a stationary phase with higher capacity.[3]
Blocked column frit.- Reverse and flush the column with a strong solvent. If the problem persists, replace the frit or the column.[4]
Poor Resolution Inappropriate gradient.- Start with a broad scouting gradient (e.g., 5-95% Acetonitrile (B52724) over 30 minutes) to determine the approximate elution time.- Develop a focused gradient around the elution point of your target compound to improve separation from impurities.[15]
Co-eluting impurities.- Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier in the mobile phase (e.g., methanol (B129727) instead of acetonitrile).
Low Recovery Poor solubility of the crude sample in the injection solvent.- Dissolve the sample in a solvent that is as weak as possible (i.e., low organic content) to ensure it binds to the column head in a narrow band. Sonication may aid dissolution.
Irreversible adsorption to the column.- This can happen with very hydrophobic compounds. Consider using a less retentive stationary phase or adding a stronger organic modifier to the mobile phase.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • N-acetyl-L-phenylalanine (Ac-Phe-OH)

  • Ammonium (B1175870) chloride (NH4Cl)

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU)

  • Pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Dissolve N-acetyl-L-phenylalanine (1.0 eq) and TBTU (1.1 eq) in anhydrous DMF.

  • Add pyridine (2.5 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, prepare a solution of the amine by neutralizing ammonium chloride (1.5 eq) with a suitable base (e.g., triethylamine) in DMF, or use aqueous ammonia.

  • Add the amine solution to the activated N-acetyl-L-phenylalanine solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.

  • Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Preparative RP-HPLC Purification of this compound

Equipment and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)

  • Crude this compound

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a solvent mixture, such as 10-20% acetonitrile in water with 0.1% TFA. Ensure the sample is fully dissolved. If solubility is an issue, sonication can be used. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Scouting Gradient: Inject a small amount of the sample and run a broad scouting gradient (e.g., 5% to 95% B over 30-40 minutes) to determine the retention time of this compound.

  • Focused Gradient: Based on the scouting run, develop a focused gradient that starts about 5-10% below the elution concentration of the target peak and ends 5-10% above it, over a longer period (e.g., 20-30 minutes). This will improve the resolution between your product and closely eluting impurities.[15]

  • Preparative Run: Inject the desired amount of the crude sample and run the optimized focused gradient.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Product Isolation: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified this compound as a white powder.

Data Presentation

Table 1: Influence of Base on Racemization during TBTU-mediated Amidation of N-acetyl-L-phenylalanine *

BaseEquivalentsL:D Ratio of Product
DIPEA180:20
DIPEA259:41
Pyridine192:8
Pyridine284:16

*Data adapted from a study on a similar system and illustrates the trend. Actual ratios may vary based on specific reaction conditions.[1]

Table 2: Common Impurities in this compound Synthesis

ImpurityMolecular Weight DifferenceLikely Origin
D-Ac-Phe-NH20Racemization during coupling.
Unreacted Ac-Phe-OH+17Incomplete coupling reaction.
Phenylalanine-42Incomplete acetylation.
Tetramethylurea-Byproduct of TBTU/HBTU coupling reagents.[1]
Guanidinylated Amine+ (variable)Reaction of excess uronium/aminium reagent with the amine.

Visualizations

Synthesis_Workflow AcPheOH Ac-Phe-OH ActivatedEster Activated Intermediate AcPheOH->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., TBTU) CouplingReagent->ActivatedEster Base Base (e.g., Pyridine) Base->ActivatedEster AmineSource Amine Source (e.g., NH4Cl + Base) CrudeProduct Crude this compound AmineSource->CrudeProduct Coupling ActivatedEster->CrudeProduct Purification Preparative HPLC CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Troubleshooting_Logic Start Low Yield or Purity Issue CheckSynthesis Analyze Crude by LC-MS Start->CheckSynthesis SynthesisOK Main Peak Present? CheckSynthesis->SynthesisOK PurificationIssue Purification Problem SynthesisOK->PurificationIssue Yes SynthesisIssue Synthesis Problem SynthesisOK->SynthesisIssue No OptimizePurification Optimize HPLC Conditions PurificationIssue->OptimizePurification CheckRacemization Check for Racemization (Diastereomeric Impurity) SynthesisIssue->CheckRacemization CheckCoupling Incomplete Coupling? SynthesisIssue->CheckCoupling CheckSideProducts Other Side Products? SynthesisIssue->CheckSideProducts OptimizeSynthesis Optimize Coupling/Base CheckRacemization->OptimizeSynthesis CheckCoupling->OptimizeSynthesis CheckSideProducts->OptimizeSynthesis

References

Technical Support Center: Ac-Phe-NH2 Aggregation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Ac-Phe-NH2 aggregation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern in experiments?

A1: this compound, or N-acetyl-phenylalaninamide, is a derivative of the amino acid phenylalanine.[1] Due to the hydrophobic and aromatic nature of the phenyl group, this compound has a propensity to self-assemble and aggregate in aqueous solutions.[2] This aggregation can lead to the formation of insoluble precipitates, which can interfere with experiments by reducing the effective concentration of the soluble peptide, causing artifacts in analytical measurements, and potentially leading to cytotoxicity in cell-based assays.[3]

Q2: What are the primary drivers of this compound aggregation?

A2: The primary driving forces for this compound aggregation are hydrophobic interactions and π-π stacking between the aromatic phenyl rings.[2] The formation of intermolecular hydrogen bonds can also contribute to the stability of the aggregates. Environmental factors such as pH, temperature, peptide concentration, and ionic strength play a crucial role in modulating these interactions and, consequently, the extent of aggregation.[4]

Q3: How can I visually identify if my this compound solution has aggregated?

A3: Aggregation can manifest as a cloudy or hazy appearance in the solution, or as visible particulate matter or precipitate.[3] In cases of hydrogel formation, the entire solution may become a semi-solid, gel-like substance.

Q4: At what pH is this compound least soluble?

A4: Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero. For this compound, which has its N-terminus acetylated and C-terminus amidated, the molecule is neutral and does not have a formal pI. However, its solubility is still pH-dependent. At very low or very high pH, interactions with the solvent can increase solubility. It is generally recommended to work at a pH away from neutral to minimize aggregation, although the optimal pH may need to be determined empirically.[3]

Troubleshooting Guides

Problem: My this compound solution is cloudy or has formed a precipitate upon dissolution.

This is a common issue indicating that the peptide has aggregated and is no longer fully soluble.

Troubleshooting Workflow

G start Cloudy this compound Solution step1 Verify Dissolution Protocol start->step1 step2 Is the concentration too high? step1->step2 step3 Adjust pH step2->step3 No end Clear Solution step2->end Yes, dilute solution step4 Modify Temperature step3->step4 step5 Add Co-solvents or Additives step4->step5 step6 Sonication step5->step6 step6->end Success fail Aggregation Persists (Consider alternative strategies) step6->fail Failure

Caption: A workflow for troubleshooting cloudy or precipitated this compound solutions.

Recommended Actions:

  • Check Concentration: The concentration of this compound may be too high for the chosen solvent. Try preparing a more dilute solution.

  • pH Adjustment: The pH of your solution can significantly impact solubility. Since this compound is neutral, moving the pH away from neutral (e.g., to pH 3-5 or pH 9-10) can sometimes increase solubility by promoting interactions with the solvent.[3]

  • Gentle Warming: Warming the solution to 30-40°C may help dissolve the peptide. However, avoid excessive heat as it can sometimes promote aggregation.[5]

  • Sonication: Brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.[5]

  • Use of Co-solvents: If aqueous buffers are problematic, consider initially dissolving this compound in a minimal amount of an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) before slowly adding it to your aqueous buffer with vortexing.[2]

Problem: this compound aggregates during my experiment (e.g., incubation, assay).

Aggregation can occur over time, even if the initial solution is clear.

Preventative Measures Workflow

G start Experiment Setup with this compound step1 Optimize Buffer Conditions start->step1 step2 Control Temperature step1->step2 step3 Incorporate Anti-Aggregation Additives step2->step3 step4 Minimize Agitation step3->step4 end Aggregation-Free Experiment step4->end

Caption: A workflow for preventing this compound aggregation during experiments.

Recommended Actions:

  • Buffer Optimization:

    • pH: Maintain a pH that is at least 1-2 units away from the point of minimum solubility (which is often near neutral for uncharged peptides).

    • Ionic Strength: The effect of ionic strength can be complex. For charged peptides, high ionic strength can shield repulsive charges and promote aggregation. For neutral peptides like this compound, the effect may be less pronounced but should be considered. Sometimes, moderate salt concentrations (e.g., 150 mM NaCl) can help to stabilize the peptide.[6]

  • Temperature Control: Perform experiments at the lowest practical temperature. For many peptides, aggregation is accelerated at higher temperatures. If possible, conduct experiments at 4°C.[7]

  • Anti-Aggregation Additives: The inclusion of certain excipients can help to prevent aggregation.[8]

    • Arginine: Often used at concentrations of 50-500 mM, arginine can suppress aggregation by interacting with hydrophobic and aromatic residues.

    • Glycerol (B35011): Typically used at 5-20% (v/v), glycerol can stabilize the native conformation of peptides and increase the viscosity of the solution, which can slow down aggregation kinetics.

    • Sugars (e.g., Sucrose, Trehalose): These can also act as stabilizers.

    • Non-ionic Detergents (e.g., Tween-20, Triton X-100): Low concentrations (e.g., 0.01-0.1%) can help to solubilize hydrophobic peptides and prevent aggregation.

  • Minimize Agitation: Vigorous shaking or stirring can introduce air-water interfaces, which can promote peptide denaturation and aggregation. Use gentle mixing when necessary.

Quantitative Data on Aggregation Prevention

While specific quantitative data for this compound is limited in the literature, the following tables provide examples of the effects of common anti-aggregation strategies on other peptides, which can serve as a useful starting point for experimental design.

Table 1: Effect of Arginine on Insulin (B600854) Aggregation

Arginine Concentration (mM)Lag Phase Duration (min)Initial Growth Rate (arbitrary units)
0101.0
100250.4
250500.15
500800.05

Data adapted from studies on bovine insulin aggregation and illustrates the dose-dependent inhibitory effect of arginine.[9]

Table 2: Effect of Glycerol on Creatine Kinase (CK) Thermal Aggregation

Glycerol Concentration (% v/v)Aggregation Rate Constant (k, min⁻¹)
00.12
50.08
100.05
200.02
30<0.01

This table demonstrates that increasing concentrations of glycerol can significantly reduce the rate of heat-induced protein aggregation.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • For initial solubilization, especially for higher concentrations, add a minimal volume of sterile, anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Vortex gently until the peptide is fully dissolved.

  • For use in aqueous solutions, slowly add the DMSO stock solution to your experimental buffer while vortexing to the desired final concentration. Ensure the final concentration of DMSO is compatible with your downstream application.

  • If the solution becomes cloudy upon dilution, the solubility limit in the final buffer has been exceeded. Prepare a more dilute working solution.

Protocol 2: Monitoring this compound Aggregation using Thioflavin T (ThT) Fluorescence Assay

This protocol allows for the kinetic monitoring of amyloid-like fibril formation.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound as described in Protocol 1.

    • Prepare your experimental buffer (e.g., phosphate (B84403) buffer at a desired pH).

    • Prepare a stock solution of Thioflavin T (ThT) at approximately 1 mM in water. Filter through a 0.22 µm filter and store protected from light.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add your experimental buffer containing the desired final concentration of ThT (typically 10-20 µM).

    • To initiate the aggregation, add the this compound stock solution to each well to achieve the desired final peptide concentration. Include wells with buffer and ThT only as a negative control.

    • To test inhibitors, add them to the respective wells before adding the peptide.

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C).

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Monitor the fluorescence intensity over time, taking readings at regular intervals (e.g., every 5-15 minutes). The plate should be shaken briefly before each reading to ensure a homogenous solution.

  • Data Analysis:

    • Subtract the background fluorescence of the ThT-only control from all readings.

    • Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid-like aggregation, with a lag phase, a growth phase, and a plateau.[4]

Protocol 3: Characterization of this compound Aggregates by Dynamic Light Scattering (DLS)

DLS is a useful technique to determine the size distribution of particles in a solution.

  • Sample Preparation:

    • Prepare your this compound solution in the desired buffer.

    • Filter the solution through a low-protein-binding 0.22 µm syringe filter to remove any dust or extraneous particles.

  • DLS Measurement:

    • Transfer the filtered solution to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Acquire the data according to the instrument's instructions.

  • Data Interpretation:

    • A monomodal peak with a small hydrodynamic radius is indicative of a homogenous solution of monomeric or small oligomeric peptide.

    • The appearance of larger peaks or a multimodal distribution suggests the presence of aggregates. By taking measurements over time, DLS can be used to monitor the kinetics of aggregation.

References

Technical Support Center: Ac-Phe-NH2 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low-yield issues during the synthesis of N-acetyl-L-phenylalaninamide (Ac-Phe-NH2).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound synthesis?

Low yields in this compound synthesis can stem from several factors, primarily incomplete coupling reactions, side reactions during synthesis, and loss of product during workup and purification. In solid-phase peptide synthesis (SPPS), incomplete removal of the Fmoc protecting group and steric hindrance from the bulky side chain of phenylalanine can impede coupling efficiency.[1][2] In solution-phase synthesis, challenges include difficult purification and potential side reactions like racemization.[3][4]

Q2: Which synthetic route is preferable for this compound: solid-phase or solution-phase?

Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis can be employed.

  • Solid-Phase Peptide Synthesis (SPPS): Generally preferred for its ease of purification.[5] Using a Rink Amide resin allows for the direct formation of the C-terminal amide upon cleavage.[6][7] The Fmoc/tBu strategy is commonly used due to its milder deprotection conditions compared to Boc chemistry.[6]

  • Solution-Phase Synthesis: Can be advantageous for large-scale synthesis but often involves more complex purification steps to remove excess reagents and byproducts.[8]

Q3: How can I monitor the progress of the coupling reaction?

The Kaiser test (or ninhydrin (B49086) test) is a highly effective qualitative method for monitoring the completion of coupling reactions in SPPS.[1] It detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Color): Indicates incomplete coupling, as free amino groups are still present.[9]

  • Negative Result (Yellow/Colorless): Suggests the coupling reaction is complete.[9]

For N-terminal proline or other secondary amines, the Kaiser test is unreliable; alternative tests like the chloranil (B122849) or isatin (B1672199) test should be used.[1]

Q4: What is the best way to purify the final this compound product?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides like this compound.[10][11] A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA), which also acts as an ion-pairing agent to improve peak shape.[10][11] For less pure samples, recrystallization can be attempted, though finding a suitable solvent system may require some experimentation.[12]

Troubleshooting Guide

Issue 1: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test after the coupling step indicates that the reaction has not gone to completion. This is a common issue, particularly with sterically hindered amino acids like phenylalanine.[2]

Potential Cause Troubleshooting Action Rationale
Steric Hindrance Perform a "double coupling" by repeating the coupling step with fresh reagents.[2][13]Provides a second opportunity for the reaction to proceed to completion.
Peptide Aggregation Switch the solvent from DMF to NMP or add a chaotropic salt (e.g., LiCl).[1]These solvents can disrupt secondary structures that may be hindering access to the reactive sites.
Insufficient Reagent Excess Increase the equivalents of the Fmoc-amino acid and coupling reagents (e.g., from 3 to 5 equivalents).[2]Drives the reaction equilibrium towards product formation.
Low Reactivity of Coupling Reagent Switch to a more potent coupling reagent like HATU or HCTU.[13]Uronium/aminium salt-based reagents are generally more reactive than carbodiimides.[13]
Incomplete Fmoc Deprotection Increase the piperidine (B6355638) treatment time or perform a second deprotection step.Ensures all N-terminal amines are available for the subsequent coupling reaction.
Issue 2: Presence of Deletion Sequences in Final Product

Deletion sequences are impurities that lack one or more amino acid residues. They arise from incomplete coupling followed by the successful coupling of the subsequent amino acid.

Potential Cause Troubleshooting Action Rationale
Unreacted Amines from Incomplete Coupling After an incomplete coupling (and optional double coupling), cap any remaining free amines using acetic anhydride (B1165640).[9][13]Acetylating the unreacted amines prevents them from participating in subsequent coupling steps, thus avoiding deletion sequences.
Poor Resin Swelling Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or DCM) for at least 30-60 minutes before the first coupling.[5]Proper swelling is crucial for reagent accessibility to the reactive sites within the resin beads.[5]
Issue 3: Racemization

Racemization is the conversion of an L-amino acid to a D-amino acid, which can be a significant issue during the activation step of peptide coupling, especially with N-acetylated amino acids.[3][14]

Potential Cause Troubleshooting Action Rationale
Prolonged Activation Time Minimize the pre-activation time of the amino acid before adding it to the resin.Reduces the time the activated amino acid is susceptible to racemization.
Base-Mediated Racemization Use a less hindered base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[3]The choice of base can significantly impact the extent of racemization.
High Reaction Temperature Perform the coupling reaction at room temperature or lower if possible.Higher temperatures can increase the rate of racemization.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound on Rink Amide Resin

This protocol outlines a standard procedure using Fmoc chemistry.

  • Resin Swelling: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.[15]

  • Fmoc-Phe-OH Coupling:

    • Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF.[15]

    • Activation: In a separate vessel, dissolve Fmoc-Phe-OH (4 equivalents) and a coupling reagent like HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF. Add a base such as DIPEA (8 equivalents).

    • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitoring: Perform a Kaiser test. If positive, repeat the coupling step.[15]

  • N-Terminal Acetylation:

    • Deprotection: Remove the Fmoc group from phenylalanine as described above.

    • Acetylation: Treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and then dichloromethane (B109758) (DCM), and dry under vacuum.

    • Treat the dried resin with a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5 v/v/v) for 2-3 hours.[15]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.[15]

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[10]

    • Lyophilize the pure fractions to obtain this compound as a white powder.

Protocol 2: Kaiser Test for Monitoring Coupling
  • Sample Preparation: Transfer a small sample of resin beads (10-15) to a small test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions:[1]

    • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[1]

    • Solution B: 40 g of phenol (B47542) in 20 mL of n-butanol.[1]

    • Solution C: 1 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.[1]

  • Heating: Heat the test tube at 110°C for 5 minutes.[1]

  • Observation: Observe the color of the beads and the solution. A blue/purple color indicates a positive result (incomplete coupling), while a yellow/colorless result is negative (complete coupling).[1]

Visualizations

Ac_Phe_NH2_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Start Start Swell_Resin Swell Rink Amide Resin Start->Swell_Resin Fmoc_Deprotection_1 Fmoc Deprotection (Piperidine/DMF) Swell_Resin->Fmoc_Deprotection_1 Couple_Fmoc_Phe Couple Fmoc-Phe-OH Fmoc_Deprotection_1->Couple_Fmoc_Phe Kaiser_Test_1 Kaiser Test Couple_Fmoc_Phe->Kaiser_Test_1 Double_Coupling Double Coupling Kaiser_Test_1->Double_Coupling Positive Fmoc_Deprotection_2 Fmoc Deprotection (Piperidine/DMF) Kaiser_Test_1->Fmoc_Deprotection_2 Negative Double_Coupling->Couple_Fmoc_Phe Acetylation N-Acetylation (Acetic Anhydride) Fmoc_Deprotection_2->Acetylation Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Purification HPLC Purification Cleavage->Purification Product This compound Purification->Product

Caption: Workflow for the solid-phase synthesis of this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield of This compound Incomplete_Coupling Incomplete Coupling Low_Yield->Incomplete_Coupling Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Loss Purification Loss Low_Yield->Purification_Loss Double_Couple Double Couple Incomplete_Coupling->Double_Couple Change_Reagent Change Coupling Reagent Incomplete_Coupling->Change_Reagent Capping Cap Unreacted Amines Incomplete_Coupling->Capping Racemization Racemization Side_Reactions->Racemization Optimize_HPLC Optimize HPLC Gradient Purification_Loss->Optimize_HPLC Optimize_Base_Temp Optimize Base/Temp Racemization->Optimize_Base_Temp

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Ac-Phe-NH2 HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of N-Acetyl-L-phenylalaninamide (Ac-Phe-NH2).

Troubleshooting Guide: Resolving this compound Peak Tailing

Peak tailing, characterized by an asymmetry factor greater than 1.2, is a common chromatographic problem that can compromise the accuracy and resolution of your analysis.[1][2] This guide provides a systematic approach to identify and resolve the root cause of peak tailing for this compound.

Is your peak tailing? The tailing factor (Tf) or asymmetry factor (As) is used to quantify peak tailing. A value greater than 1.2 is generally considered to be tailing.[1][2]

  • Tailing Factor (Tf) Calculation (USP method): Tf = W₀.₀₅ / (2 * A), where W₀.₀₅ is the peak width at 5% of the peak height and A is the distance from the leading edge to the peak maximum at 5% height.[1]

  • Asymmetry Factor (As) Calculation: As = B / A, where B is the distance from the peak center to the trailing edge at 10% peak height, and A is the distance from the leading edge to the peak center at 10% peak height.[2]

Step 1: Initial Checks & Low-Hanging Fruit
  • Check for Obvious System Issues:

    • Leaks: Inspect all fittings and connections for any signs of leakage.

    • Column Installation: Ensure the column is installed correctly and that the fittings are not over-tightened or under-tightened.

    • System Suitability: If you have historical data, compare the current chromatogram with a standard run to see if the tailing is a new issue.[1]

  • Sample and Standard Preparation:

    • Sample Overload: This can lead to both peak fronting and tailing.[3][4] To check for mass overload, dilute your sample and inject again.[3] For volume overload, reduce the injection volume.[3][5]

    • Sample Solvent: The sample solvent should be weaker than or of equal strength to the mobile phase to avoid peak distortion.[1][4][5] Ideally, dissolve your sample in the initial mobile phase.

Step 2: Investigate Chemical Causes

The primary chemical cause of peak tailing is often secondary interactions between the analyte and the stationary phase.[2][6][7] For this compound, which has a polar amide group and an aromatic ring, interactions with residual silanol (B1196071) groups on the silica-based stationary phase are a likely culprit.[2][6]

  • Mobile Phase pH Adjustment:

    • Residual silanol groups on the silica (B1680970) surface are acidic and can interact with polar functional groups on analytes, causing tailing.[2][6] Lowering the mobile phase pH to around 2-3 protonates these silanol groups, minimizing these secondary interactions.[1][2][3]

    • Caution: Standard silica-based columns should not be used below pH 3 as this can cause the silica to dissolve.[2] Use a column specifically designed for low pH applications if necessary.[2][3]

  • Buffer Concentration:

    • A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface, leading to peak tailing.[1] Increasing the buffer concentration (typically in the 10-50 mM range) can improve peak shape.[1][3]

Step 3: Evaluate the HPLC Column

If adjustments to the mobile phase do not resolve the issue, the problem may lie with the analytical column itself.

  • Column Contamination:

    • Strongly retained impurities from previous injections can accumulate on the column, creating active sites that cause tailing.[1][4]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns).[1] If this doesn't work, consider replacing the column.[1]

  • Column Degradation or Void:

    • Over time, the packed bed of the column can degrade or a void can form at the inlet, leading to poor peak shape.[1][2][4] This can be caused by pressure shocks or operating outside the recommended pH range.[1][3]

    • Solution: A temporary fix for a void at the inlet is to reverse-flush the column (if the manufacturer's instructions permit).[2] However, the most reliable solution is to replace the column.[1][2] Using a guard column can help protect the analytical column and extend its lifetime.[3][8]

  • Inappropriate Column Chemistry:

    • For analytes with basic or polar functional groups, a standard C18 column may not be the best choice due to interactions with residual silanols.[1][6]

    • Solution: Consider using an end-capped column, where the residual silanol groups are chemically bonded with a small silylating agent to make them less active.[2][3] Base-deactivated silica (BDS) columns are also designed to minimize these secondary interactions.[3] For aromatic compounds like this compound, a column with a phenyl stationary phase can provide alternative selectivity through pi-pi interactions.[9][10][11]

Step 4: Check for Instrumental Problems

If all peaks in your chromatogram are tailing, it may indicate a system-wide issue rather than a problem with a specific analyte interaction.

  • Extra-Column Volume:

    • Excessive volume between the injector and the detector can cause band broadening and peak tailing.[1][3] This can be due to long or wide-bore tubing, or improperly seated fittings.[3][4]

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.[12] Ensure all fittings are correctly installed.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even though it's a neutral compound?

A1: While this compound is neutral overall, it contains a polar amide group and an aromatic phenyl ring. The polar amide group can interact with active residual silanol groups on the surface of silica-based HPLC columns, which is a primary cause of peak tailing.[2][6] Additionally, the aromatic ring can have secondary pi-pi interactions with the stationary phase.

Q2: How does lowering the mobile phase pH help reduce tailing for this compound?

A2: Residual silanol groups on the silica packing are acidic. At a neutral pH, these groups can be ionized and interact with polar parts of your analyte. By lowering the mobile phase pH to around 2-3, the silanol groups become protonated (neutral), which minimizes these unwanted secondary interactions and leads to more symmetrical peaks.[1][2][3]

Q3: Can sample overload cause my this compound peak to tail?

A3: Yes, both mass and volume overload can lead to peak distortion, including tailing.[3][4] If you inject too much sample, you can saturate the stationary phase at the column inlet. To check for this, try diluting your sample or reducing the injection volume to see if the peak shape improves.[3][5]

Q4: All the peaks in my chromatogram are tailing, not just this compound. What could be the cause?

A4: If all peaks are showing tailing, it's likely a system-wide or "physical" problem rather than a chemical interaction specific to one analyte.[13][14] Common causes include:

  • A void at the head of the column. [1][14]

  • Extra-column dead volume from using tubing that is too long or has too wide of an internal diameter.[1][3]

  • A partially blocked frit in the column or guard column.[2][7]

Q5: What type of HPLC column is best for analyzing this compound to avoid peak tailing?

A5: To minimize tailing due to silanol interactions, it is recommended to use a modern, high-purity silica column that is end-capped or otherwise base-deactivated.[3][15] A C18 column is a common starting point for reversed-phase chromatography.[10] Alternatively, a column with a phenyl stationary phase could be beneficial for separating aromatic compounds like this compound due to favorable pi-pi interactions.[9][11]

Quantitative Data Summary

The following table provides illustrative data on how different HPLC parameters can affect the peak asymmetry of a compound similar to this compound. Actual results may vary.

ParameterCondition 1Asymmetry Factor (As)Condition 2Asymmetry Factor (As)
Mobile Phase pH pH 7.02.35pH 3.01.33
Column Type Standard C181.80End-capped C181.15
Buffer Concentration 10 mM Phosphate1.6525 mM Phosphate1.25
Sample Concentration 1.0 mg/mL1.900.1 mg/mL1.20

Note: The asymmetry factor values are based on a study of basic drug compounds and are intended for illustrative purposes.[2]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Materials and Reagents

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or another suitable buffer)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Degas both mobile phases before use.

4. Standard Solution Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).

  • Prepare working standards by diluting the stock solution to the desired concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (re-equilibration)

6. Data Analysis

  • Integrate the peak for this compound and calculate the peak asymmetry factor. If the asymmetry is > 1.2, refer to the troubleshooting guide.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry > 1.2) initial_checks Step 1: Initial Checks - Leaks? - Column installed correctly? - Sample Overload? - Sample Solvent Mismatch? start->initial_checks chemical_causes Step 2: Chemical Causes - Lower Mobile Phase pH - Increase Buffer Concentration initial_checks->chemical_causes Issue Persists resolved Issue Resolved initial_checks->resolved Issue Resolved column_issues Step 3: Column Issues - Flush Column - Use End-capped/BDS Column - Replace Column chemical_causes->column_issues Issue Persists chemical_causes->resolved Issue Resolved instrument_issues Step 4: Instrumental Issues (All Peaks Tailing) - Check for Dead Volume - Inspect Tubing and Fittings column_issues->instrument_issues Issue Persists column_issues->resolved Issue Resolved instrument_issues->resolved Issue Resolved

References

Technical Support Center: Refining NMR Data Acquisition for Ac-Phe-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) data acquisition, with a focus on small molecules like N-acetyl-L-phenylalanine amide (Ac-Phe-NH2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your NMR experiments in a question-and-answer format.

Sample Preparation

  • Question: What is the ideal sample concentration for a standard ¹H NMR experiment of this compound?

    • Answer: For a routine ¹H NMR spectrum, a concentration of 5-25 mg of your compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1][2] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1][2][3]

  • Question: My sample solution is cloudy. Can I still run the NMR experiment?

    • Answer: No, it is crucial that your sample is free of all solid particles.[1] Suspended material will disrupt the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[3][4][5] You should filter your sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[1][3][6]

  • Question: I'm observing unexpected peaks in my spectrum. What could be the cause?

    • Answer: Extraneous peaks often arise from contaminants. Ensure you are using clean and dry NMR tubes and caps (B75204) to avoid residual solvents like acetone.[1][7] Some compounds can also tightly bind to solvents like ethyl acetate, which may require specific removal techniques.[7] Additionally, using a deuterated solvent from a freshly opened bottle can minimize water contamination.[7][8]

Data Acquisition & Spectrometer Issues

  • Question: My spectral lines are broad and distorted. How can I improve the resolution?

    • Answer: Poor line shape is often a result of inadequate shimming of the magnetic field.[5] Ensure your sample is prepared correctly (correct volume, no particulates) as this is critical for good shimming.[4][5] Automated gradient shimming routines are available on modern spectrometers and are generally very effective.[9][10] If problems persist, manual shimming may be necessary, or there could be an issue with the spectrometer itself.[5][11] Overly concentrated or viscous samples can also lead to broader lines.[1][3][4] For some nitrogen-containing compounds, line broadening can occur due to isomerization, which can sometimes be resolved by adding a small amount of acid.[12][13]

  • Question: The signal-to-noise ratio (S/N) in my spectrum is very low. What can I do?

    • Answer: The most straightforward way to improve the S/N is to increase the number of scans (transients).[14] The S/N improves with the square root of the number of scans, so quadrupling the scans will double the S/N.[14] Also, ensure your sample concentration is adequate.[15][16] If the issue is not sample-related, there might be a problem with the spectrometer's hardware.[15]

  • Question: The large solvent peak is obscuring signals from my compound. How can I suppress it?

    • Answer: Solvent suppression techniques are essential when working with protonated solvents or samples in H₂O/D₂O mixtures.[17][18] Common methods include presaturation and pulsed-field gradient-based sequences like WET (Water suppression Enhanced through T₁ effects) or WATERGATE.[17][19][20][21][22] Presaturation is simple but can also saturate exchangeable protons (like amide protons in this compound).[17][18][20] WATERGATE-based methods are often better at preserving these signals.[18][20]

  • Question: I'm seeing a "rolling" or distorted baseline in my spectrum. How do I correct this?

    • Answer: A rolling baseline is often due to improperly set phase parameters or a very broad background signal.[14] You can try re-phasing the spectrum manually. If that doesn't work, there might be an issue with the acquisition parameters, such as the acquisition time being too short.[14]

Data Summary Tables

Table 1: Recommended Sample Preparation Parameters for this compound

Parameter¹H NMR¹³C NMR
Analyte Mass 5 - 25 mg50 - 100 mg
Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mL
Sample Height ~4-5 cm~4-5 cm
Filtration MandatoryMandatory

Table 2: Common ¹H NMR Acquisition Parameters

ParameterTypical ValuePurpose
Pulse Angle 30-90 degreesExcitation of nuclear spins. A smaller angle can be used for faster acquisition.
Acquisition Time (at) 2 - 4 secondsDuration of data collection. Longer times improve digital resolution.[14]
Relaxation Delay (d1) 1 - 5 secondsTime for spins to return to equilibrium. Should be at least 1.5 times the longest T₁.
Number of Scans (ns) 8 - 64 (or more)Increasing scans improves the signal-to-noise ratio.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR of this compound

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial. Vortex the vial until the sample is fully dissolved.

  • Filtration: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow section.

  • Transfer: Filter the sample solution through the glass wool plug directly into a clean 5 mm NMR tube.[1][3][6]

  • Capping: Cap the NMR tube securely.

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) before inserting it into the spectrometer.

Protocol 2: Acquiring a Standard 1D Proton NMR Spectrum

  • Sample Insertion: Insert the prepared NMR tube into the spinner turbine and adjust the depth using the sample gauge. Place the sample in the magnet.

  • Locking and Shimming: The spectrometer will automatically lock onto the deuterium (B1214612) signal of the solvent.[23][24] Initiate an automated gradient shimming routine to optimize the magnetic field homogeneity.[9]

  • Spectrometer Tuning: Tune and match the probe to the correct frequency for ¹H.[23][24]

  • Experiment Setup: Load a standard 1D proton pulse sequence. Set the appropriate acquisition parameters, including the number of scans (e.g., 16), relaxation delay (e.g., 2 s), and acquisition time (e.g., 4 s).

  • Receiver Gain Adjustment: Use the automatic receiver gain adjustment (rga on many systems) to ensure the signal is not clipped and the detector's dynamic range is used effectively.[23]

  • Acquisition: Start the acquisition.

  • Data Processing: After the acquisition is complete, the Free Induction Decay (FID) will be automatically Fourier transformed. Apply phase and baseline correction as needed.

  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak.[25]

Visual Guides

G cluster_0 Troubleshooting Workflow: Poor Signal-to-Noise start Poor S/N Observed check_sample Is sample concentration adequate? (5-25 mg for ¹H) start->check_sample check_scans Increase number of scans (ns) check_sample->check_scans Yes reprepare_sample Prepare a more concentrated sample check_sample->reprepare_sample No end_good Good S/N Achieved check_scans->end_good Solved end_bad Problem Persists check_scans->end_bad Not Solved reprepare_sample->end_good check_hardware Consult facility manager for hardware check end_bad->check_hardware

Caption: A decision tree for troubleshooting poor signal-to-noise in NMR spectra.

G cluster_1 NMR Sample Preparation Workflow weigh 1. Weigh Analyte (this compound) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve check_dissolved Is sample fully dissolved and solution clear? dissolve->check_dissolved filter 3. Filter through Glass Wool transfer 4. Transfer to Clean NMR Tube filter->transfer cap_clean 5. Cap and Clean Exterior of Tube transfer->cap_clean ready Ready for NMR Acquisition cap_clean->ready check_dissolved->filter No (particulates) check_dissolved->transfer Yes

Caption: A step-by-step workflow for preparing a high-quality NMR sample.

References

Technical Support Center: Ac-Phe-NH2 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and preventing the degradation of Ac-Phe-NH2 (N-acetyl-L-phenylalaninamide) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are the terminal modifications important?

This compound is a modified form of the amino acid phenylalanine. The "Ac" at the N-terminus represents an acetyl group, and the "NH2" at the C-terminus indicates an amide group. These modifications are crucial as they enhance the molecule's stability by protecting it from degradation by certain enzymes. Specifically, N-terminal acetylation can prevent degradation by exopeptidases, which cleave amino acids from the end of a peptide chain.[1]

Q2: What are the primary causes of this compound degradation in experimental settings?

Despite its terminal modifications, this compound can degrade under certain conditions. The primary causes are:

  • Chemical Hydrolysis: The amide bonds (both the C-terminal amide and the bond between the acetyl group and phenylalanine) can be broken down by hydrolysis, a reaction with water. This process can be catalyzed by strong acids or bases and is also influenced by temperature.

  • Enzymatic Degradation: While protected against many common proteases, specific enzymes like amidohydrolases or certain endopeptidases could potentially cleave the molecule.[2][3] The presence of these enzymes in complex biological samples (e.g., cell lysates, serum) can lead to degradation.

Q3: My this compound solution appears cloudy or shows precipitation. What could be the cause?

Cloudiness or precipitation can be due to several factors:

  • Poor Solubility: this compound has limited solubility in aqueous solutions. If the concentration exceeds its solubility limit, it will precipitate.

  • Degradation Products: The degradation products, such as N-acetyl-phenylalanine or phenylalanine, may have different solubility profiles and could precipitate out of solution.

  • Bacterial Contamination: Microbial growth in non-sterile solutions can cause turbidity.

Q4: How does pH affect the stability of this compound?

The pH of the solution is a critical factor for the stability of this compound. Both highly acidic and alkaline conditions can accelerate the hydrolysis of its amide bonds. For optimal stability, it is recommended to maintain the pH of the solution within a neutral range (approximately pH 6.0-8.0). Prolonged exposure to pH > 8 should be avoided.

Troubleshooting Guides

Issue 1: Unexpected loss of this compound concentration in my assay.

  • Possible Cause 1: Chemical Instability.

    • Troubleshooting Step: Verify the pH of your experimental buffer. If it is outside the neutral range, consider adjusting it or using a different buffer system.

    • Troubleshooting Step: Assess the temperature at which your experiment is conducted and stored. Higher temperatures accelerate degradation. If possible, perform experiments at lower temperatures or minimize the time at elevated temperatures.

  • Possible Cause 2: Enzymatic Degradation.

    • Troubleshooting Step: If using biological matrices (e.g., plasma, cell culture media), consider the presence of endogenous enzymes. Run a control experiment by incubating this compound in the matrix at 37°C and at 4°C to assess the degree of enzymatic degradation.

    • Troubleshooting Step: If enzymatic degradation is confirmed, consider adding a broad-spectrum protease inhibitor cocktail to your experimental setup.[4]

  • Possible Cause 3: Adsorption to Surfaces.

    • Troubleshooting Step: Peptides and small molecules can sometimes adsorb to the surfaces of plasticware or glassware. Consider using low-adsorption microplates or tubes. Rinsing surfaces with a solution of a blocking protein like bovine serum albumin (BSA) can also mitigate this issue, if compatible with your assay.

Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause 1: Degradation Products.

    • Troubleshooting Step: The primary degradation products are likely N-acetyl-phenylalanine (from hydrolysis of the C-terminal amide) and phenylalanine (from hydrolysis of the N-acetyl bond). Prepare or purchase standards of these compounds to compare their retention times with the unknown peaks.

    • Troubleshooting Step: Use mass spectrometry (MS) to identify the mass of the unknown peaks. The expected molecular weights of the potential degradation products are provided in the table below.

Summary of Potential Degradation Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Potential Origin
This compound C11H14N2O2206.24Intact Molecule
N-acetyl-phenylalanineC11H13NO3207.23Hydrolysis of C-terminal amide
PhenylalanineC9H11NO2165.19Hydrolysis of N-acetyl bond
Phenylacetic acidC8H8O2136.15Further degradation of phenylalanine
Benzaldehyde (B42025)C7H6O106.12Further degradation of phenylalanine

Note: Phenylacetic acid and benzaldehyde are less likely degradation products in typical in vitro experimental conditions but can be formed under specific oxidative or microbial conditions.[5]

Prevention Strategies

StrategyDescriptionRecommendations
Proper Storage Minimize chemical degradation and microbial growth.Store lyophilized powder at -20°C or -80°C. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
pH Control Avoid acid- or base-catalyzed hydrolysis.Maintain experimental solutions at a neutral pH (6.0-8.0).
Temperature Management Reduce the rate of chemical reactions.Prepare solutions on ice and store them at 4°C for short-term use. Minimize exposure to high temperatures.
Use of Sterile Reagents Prevent microbial contamination and degradation.Use sterile buffers and solvents for preparing solutions. Filter-sterilize solutions if necessary.
Addition of Inhibitors Prevent enzymatic degradation in biological samples.If using complex biological matrices, consider adding a protease inhibitor cocktail.[4]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

This protocol outlines a general method for evaluating the stability of this compound in a specific buffer or experimental matrix.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or sterile water).

  • Incubation: Dilute the stock solution to the final experimental concentration in the test buffer or matrix. Aliquot the solution into several vials.

  • Time Points: Incubate the vials at the desired experimental temperature (e.g., 4°C, room temperature, 37°C). Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: To stop degradation at each time point, immediately freeze the sample at -80°C or add a quenching solution (e.g., an organic solvent like acetonitrile (B52724) or a strong acid like trichloroacetic acid, if compatible with the analytical method).[4]

  • Analysis: Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining intact this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of intact this compound versus time to determine the degradation rate.

Visualizations

Ac_Phe_NH2_Degradation_Pathways Ac_Phe_NH2 This compound Ac_Phe_OH N-acetyl-phenylalanine Ac_Phe_NH2->Ac_Phe_OH Hydrolysis of C-terminal amide (Acidic/Basic conditions, Amidases) Phe_NH2 Phenylalaninamide Ac_Phe_NH2->Phe_NH2 Hydrolysis of N-acetyl bond (Acylases) Phe Phenylalanine Ac_Phe_OH->Phe Hydrolysis Phe_NH2->Phe Hydrolysis

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Dilute to Final Concentration in Test Matrix prep_stock->prep_working prep_aliquot Aliquot Samples prep_working->prep_aliquot incubate Incubate at Desired Temperature prep_aliquot->incubate sampling Collect Samples at Time Points (t=0, 1, 2, ...n) incubate->sampling quench Quench Reaction (e.g., freeze, add solvent) sampling->quench analytical_method Analyze by HPLC or LC-MS quench->analytical_method quantify Quantify Remaining this compound analytical_method->quantify identify Identify Degradation Products analytical_method->identify

References

Technical Support Center: Optimizing Ac-Phe-NH2 Concentration for Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Ac-Phe-NH2 in inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the effective use of N-acetyl-L-phenylalaninamide (this compound) as a non-competitive inhibitor of polyubiquitin (B1169507) chain elongation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound functions as a non-competitive inhibitor.[1] This means it binds to an allosteric site on the target enzyme, a location distinct from the active site where the substrate binds.[2][3][4][5] This binding event induces a conformational change in the enzyme, which reduces its catalytic activity without preventing the substrate from binding.[3][6] Consequently, the maximum reaction rate (Vmax) is decreased, while the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, remains unchanged.[4][5]

Q2: What is the target pathway of this compound?

A2: this compound is known to be an inhibitor of polyubiquitin chain elongation, with a reported Ki (inhibition constant) of 8 mM.[1] The process of polyubiquitination is a critical post-translational modification that regulates a vast array of cellular processes, including protein degradation, DNA repair, and signal transduction.[7][8] This pathway involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), which work in concert to attach ubiquitin monomers to a substrate protein, forming a polyubiquitin chain.[7][9][10] Deubiquitinating enzymes (DUBs) can reverse this process.[11][12][13]

Q3: How should I prepare and store this compound?

A3: Proper handling and storage are crucial for maintaining the integrity of this compound. For short-term storage, keeping the lyophilized powder at 4°C in a desiccator is suitable. For long-term storage, it is recommended to store the lyophilized powder at -20°C to -80°C, protected from light and moisture.[14]

When preparing a stock solution, it is advisable to first dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before making further dilutions in aqueous buffers.[9] This is because this compound is a relatively hydrophobic molecule. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[14] Store solution aliquots at -80°C.

Q4: What is a good starting concentration range for my inhibition assay?

A4: The optimal concentration of this compound will be assay-dependent. A good starting point is to perform a dose-response experiment. Based on its reported Ki of 8 mM, a broad concentration range should be tested initially. For a cellular assay, a starting range of 1 µM to 10 mM could be explored. For biochemical assays, the concentration range should bracket the expected IC50 value.

Troubleshooting Guide

This troubleshooting guide addresses common issues that may arise when using this compound in inhibition assays.

Problem Potential Cause Recommended Solution
Low or No Inhibition Observed Inactive Inhibitor: this compound may have degraded due to improper storage or handling.Prepare a fresh stock solution from lyophilized powder. Ensure proper storage conditions (see FAQ Q3).
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding or enzyme activity.Verify that the assay conditions are within the optimal range for the target enzyme.
Incorrect Concentration Range: The concentrations of this compound being tested are too low to elicit an inhibitory effect.Perform a broad dose-response experiment, extending to the millimolar range, based on the reported Ki of 8 mM.[1]
Precipitation of this compound in Assay Buffer Poor Solubility: this compound is a relatively hydrophobic molecule and may have limited solubility in aqueous buffers.Prepare a high-concentration stock solution in 100% DMSO.[9] When diluting into the final assay buffer, ensure the final DMSO concentration is low (typically <1%) and does not affect enzyme activity. Gentle vortexing or sonication can aid in dissolution.[9]
Buffer Incompatibility: The pH or ionic strength of the assay buffer may promote precipitation.Test different buffer systems or adjust the pH to improve solubility, while ensuring the enzyme remains active.
High Background Signal Inhibitor Interference: this compound may possess intrinsic fluorescence or absorbance at the wavelengths used for detection.Run a control experiment with this compound in the assay buffer without the enzyme to determine its contribution to the background signal.
Contaminated Reagents: Impurities in the reagents or inhibitor stock can lead to a high background.Use high-purity reagents and prepare fresh solutions.
Inconsistent or Non-Reproducible Results Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability.Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for the inhibitor dilutions where possible.[14]
Incomplete Dissolution: The inhibitor may not be fully dissolved in the stock solution or the final assay wells.Ensure complete dissolution of the this compound stock solution before preparing dilutions. Visually inspect for any precipitate.
Assay Drift: The enzyme activity or inhibitor stability may change over the course of the experiment, especially in a multi-plate screen.Equilibrate all reagents to the assay temperature before starting. Minimize the time the plate is out of the incubator.

Data Presentation

Solubility of this compound (Representative Data)

The following table provides representative solubility data for this compound. Please note that these values should be determined empirically for your specific experimental conditions.

Solvent Approximate Solubility Notes
Water< 1 mg/mLSolubility in aqueous buffers is expected to be low.
DMSO≥ 50 mg/mLDMSO is a recommended solvent for preparing stock solutions.[15]
Ethanol~10 mg/mLCan be used as a co-solvent, but check for effects on enzyme activity.
IC50 Values of Inhibitors Targeting Deubiquitinases (for Reference)

The IC50 values for this compound will be specific to the enzyme and assay conditions. The table below lists IC50 values for other known DUB inhibitors to provide a general reference range.

Inhibitor Target DUB IC50 Value
PR-619USP4~4.6 µM
PR-619USP2~10.7 µM
PR-619UCHL3~46.8 µM
NSC 697923USP7< 0.2 µM[12]
BAY 11-7082USP7< 0.2 µM[12]
HBX 41108USP7~6 µM[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Initial Solubilization: Add the required volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., 50 mM).

  • Dissolution: Vortex the vial for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate the solution in a water bath.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in low-retention microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: In Vitro Deubiquitinase (DUB) Inhibition Assay

This protocol describes a general fluorescence-based assay to determine the IC50 of this compound against a specific DUB.

Materials:

  • Purified recombinant DUB enzyme

  • Fluorogenic ubiquitin substrate (e.g., Ubiquitin-rhodamine110)

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Black, low-volume 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the DUB enzyme to the desired working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

  • Inhibitor Dilution Series: Prepare a serial dilution of the this compound stock solution in assay buffer. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM). Remember to include a DMSO-only control (vehicle control).

  • Assay Plate Setup:

    • Add 5 µL of each this compound dilution (or vehicle control) to the wells of the 384-well plate.

    • Add 10 µL of the diluted DUB enzyme to each well.

    • For a negative control (no enzyme), add 10 µL of assay buffer instead of the enzyme solution.

  • Pre-incubation: Gently mix the plate and pre-incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the fluorogenic ubiquitin substrate to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate. Measure the fluorescence kinetically every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Polyubiquitination_Pathway cluster_activation Ubiquitin Activation cluster_conjugation Ubiquitin Conjugation cluster_ligation Ubiquitin Ligation & Elongation Ub Ubiquitin E1_Ub E1~Ub Ub->E1_Ub ATP -> AMP+PPi E1 E1 (Activating Enzyme) E1->E1_Ub ATP ATP AMP_PPi AMP + PPi E2 E2 (Conjugating Enzyme) E2_Ub E2~Ub E1_Ub->E2_Ub Ub Transfer E2->E2_Ub Substrate_Ub Substrate-Ub E2_Ub->Substrate_Ub PolyUb_Chain Substrate-(Ub)n E2_Ub->PolyUb_Chain E3 E3 (Ligase) E3->Substrate_Ub Substrate Substrate Protein Substrate->Substrate_Ub Substrate_Ub->PolyUb_Chain Elongation Cycles AcPheNH2 This compound AcPheNH2->PolyUb_Chain Inhibits Elongation

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_solutions1 Solutions for Low/No Inhibition cluster_solutions2 Solutions for Precipitation cluster_solutions3 Solutions for High Background cluster_solutions4 Solutions for Inconsistency start Start: Inhibition Assay with this compound issue Problem Encountered? start->issue no_inhibition Low or No Inhibition issue->no_inhibition Yes: Low Inhibition precipitation Precipitation Observed issue->precipitation Yes: Precipitation high_background High Background issue->high_background Yes: High Background inconsistent_results Inconsistent Results issue->inconsistent_results Yes: Inconsistency end Successful Assay issue->end No check_inhibitor Check Inhibitor Integrity (Fresh Stock) no_inhibition->check_inhibitor use_dmso Use DMSO Stock (Final <1%) precipitation->use_dmso run_control Run Inhibitor-Only Control high_background->run_control check_pipetting Verify Pipetting Technique inconsistent_results->check_pipetting optimize_conc Optimize Concentration (Broad Dose-Response) check_inhibitor->optimize_conc verify_conditions Verify Assay Conditions (pH, Temp) optimize_conc->verify_conditions check_buffer Check Buffer Compatibility use_dmso->check_buffer use_pure_reagents Use High-Purity Reagents run_control->use_pure_reagents ensure_dissolution Ensure Complete Dissolution check_pipetting->ensure_dissolution

References

Minimizing solvent effects in Ac-Phe-NH2 spectroscopic analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent effects during the spectroscopic analysis of N-acetyl-L-phenylalaninamide (Ac-Phe-NH2).

Frequently Asked Questions (FAQs)

Q1: Why is minimizing solvent effects crucial for the spectroscopic analysis of this compound?

A1: Solvents can significantly influence the spectroscopic properties of this compound by altering its local microenvironment and conformational equilibrium. These effects can manifest as shifts in absorption and emission maxima, changes in molar absorptivity and quantum yield, and alterations in circular dichroism spectra.[1][2][3] For accurate and reproducible spectroscopic analysis, it is essential to either minimize these solvent-induced perturbations or to understand and account for them.

Q2: What are the primary ways in which solvents interact with this compound to affect its spectroscopic signatures?

A2: Solvents interact with this compound through several mechanisms:

  • Solvatochromism: The polarity of the solvent can alter the energy levels of the ground and excited states of the phenylalanine chromophore, leading to shifts in the UV-Vis absorption and fluorescence emission spectra.[4]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the amide groups of the this compound backbone, influencing its conformation and, consequently, its circular dichroism (CD) spectrum.[1][3][5]

  • Viscosity: The viscosity of the solvent can affect the rotational freedom of the molecule, which is particularly relevant for fluorescence anisotropy measurements.[6][7][8]

  • Refractive Index: The refractive index of the solvent can influence the local field of the exciting light and affect the observed spectroscopic signals.

Q3: How does the conformation of this compound change in different solvents, and how does this impact spectroscopic analysis?

A3: The conformation of this compound is flexible and can be influenced by the solvent environment. In non-polar solvents, intramolecular hydrogen bonds are more likely to be stable, favoring folded conformations. In polar, hydrogen-bonding solvents like water or methanol, the solvent molecules can compete for hydrogen bonds with the peptide backbone, leading to more extended or different folded conformations.[1][2][3] These conformational changes directly impact the CD spectrum, which is highly sensitive to the secondary structure of peptides.[1][2][3]

Troubleshooting Guides

Problem 1: I am observing significant shifts in the UV-Vis absorption maximum (λmax) of this compound when I change solvents.

  • Cause: This is likely due to solvatochromic effects, where the polarity of the solvent alters the energy gap between the ground and excited electronic states of the phenylalanine residue. Polar solvents tend to stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the λmax.

  • Solution:

    • Consistent Solvent System: For comparative studies, use the same solvent system for all measurements.

    • Solvent Polarity Correction: If using different solvents is unavoidable, you can attempt to correlate the observed shifts with a solvent polarity scale (e.g., Dimroth-Reichardt ET(30) scale). This can help in understanding the nature of the electronic transition.

    • Use Non-Polar Solvents: If the goal is to observe the intrinsic spectral properties with minimal perturbation, consider using a non-polar solvent in which this compound is soluble.

Problem 2: My fluorescence emission spectra of this compound show low intensity and broad peaks.

  • Cause:

    • Solvent Quenching: Polar solvents, especially those with heavy atoms or certain functional groups, can quench fluorescence, reducing its intensity.

    • Aggregation: At high concentrations, this compound may aggregate, which can lead to self-quenching and spectral broadening.[9]

    • Solvent Impurities: Fluorescent impurities in the solvent can interfere with the measurement.

  • Solution:

    • Solvent Selection: Choose a solvent with low fluorescence quenching potential. Spectroscopic grade solvents are recommended.

    • Concentration Optimization: Perform a concentration-dependent study to identify a range where aggregation is minimal.

    • Solvent Purity: Use high-purity, spectroscopic grade solvents and run a blank spectrum of the solvent to check for background fluorescence.

Problem 3: The Circular Dichroism (CD) spectrum of my this compound sample is noisy and has a low signal-to-noise ratio, especially in the far-UV region.

  • Cause:

    • High Solvent Absorbance: Many common buffers and solvents absorb strongly in the far-UV region (< 200 nm), reducing the amount of light reaching the detector.[10]

    • Low Sample Concentration: Insufficient concentration of this compound will result in a weak CD signal.

    • Particulate Matter: Suspended particles in the sample can cause light scattering, leading to artifacts in the CD spectrum.

  • Solution:

    • Buffer/Solvent Choice: Use buffers and solvents that are transparent in the far-UV region. Phosphate (B84403) buffers are generally a good choice. Avoid high concentrations of chloride ions.

    • Optimize Concentration and Pathlength: For far-UV CD, a typical concentration is 0.1-0.2 mg/mL in a 1 mm pathlength cuvette. If solvent absorbance is high, a shorter pathlength cuvette (e.g., 0.1 mm) can be used, but the sample concentration will need to be increased proportionally.

    • Sample Filtration: Filter your sample through a 0.22 µm filter to remove any particulate matter before measurement.

Data Presentation

The following tables provide representative data on how solvent properties can influence the spectroscopic parameters of this compound and similar molecules. Note: The data presented here are compiled from various sources and may be for structurally related compounds. They are intended for illustrative purposes to demonstrate the magnitude of solvent effects.

Table 1: Representative UV-Vis Absorption Maxima (λmax) of Phenylalanine Derivatives in Different Solvents.

SolventDielectric Constant (ε)λmax (nm)Reference Compound
Water80.1~257N-acetyl-L-phenylalanine ethyl ester
Methanol32.7~258N-acetyl-L-phenylalanine ethyl ester
Acetonitrile37.5~257N-acetyl-L-phenylalanine ethyl ester
Dioxane2.2~258N-acetyl-L-phenylalanine ethyl ester
Cyclohexane2.0~258N-acetyl-L-phenylalanine ethyl ester

Data is representative and based on typical values for phenylalanine derivatives.[11]

Table 2: Representative Fluorescence Emission Maxima (λem) of Phenylalanine Derivatives in Solvents of Varying Polarity.

SolventPolarity Indexλem (nm)Reference Compound
Water10.2~282L-Phenylalanine
Methanol5.1~282L-Phenylalanine
Ethanol4.3~282L-Phenylalanine
Dioxane4.8~282L-Phenylalanine

Note: The fluorescence of phenylalanine is generally weak and less sensitive to solvent polarity compared to tryptophan.[12]

Table 3: Qualitative Effects of Solvents on the Circular Dichroism (CD) Spectra of Peptides.

Solvent TypeInteraction with PeptideExpected Effect on CD Spectrum
Non-polar (e.g., Chloroform)Promotes intramolecular H-bondsMay favor more defined secondary structures (e.g., turns, helices), leading to stronger CD signals.
Polar Aprotic (e.g., Acetonitrile)Dipole-dipole interactionsCan disrupt some intramolecular H-bonds, potentially leading to a less defined structure compared to non-polar solvents.
Polar Protic (e.g., Water, Methanol)Competes for H-bonds with the peptide backboneOften leads to more extended or "random coil" conformations, resulting in a characteristic CD spectrum with a strong negative band around 200 nm.[13]

Experimental Protocols

Protocol 1: Sample Preparation for UV-Vis and Fluorescence Spectroscopy to Minimize Solvent Effects

  • Solvent Selection:

    • Choose a spectroscopic grade solvent that is transparent in the wavelength range of interest.

    • For minimizing solvent interactions, consider a non-polar solvent if this compound is sufficiently soluble. For mimicking physiological conditions, use a buffered aqueous solution (e.g., 10 mM phosphate buffer, pH 7.4).

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of high-purity this compound.

    • Dissolve it in a small volume of the chosen solvent to make a concentrated stock solution (e.g., 1-10 mM). Gentle vortexing or sonication may be used to aid dissolution.

  • Preparation of Working Solution:

    • Dilute the stock solution with the same solvent to a final concentration appropriate for the measurement. For UV-Vis, aim for an absorbance between 0.1 and 1.0 AU at λmax. For fluorescence, the optimal concentration should be determined empirically to avoid inner filter effects.

  • Blank Preparation:

    • Use the same batch of solvent used for the sample as the blank.

  • Measurement:

    • Record the spectrum of the blank and subtract it from the sample spectrum.

    • Ensure the cuvette is clean and properly oriented in the spectrophotometer.

Protocol 2: Sample Preparation for Circular Dichroism (CD) Spectroscopy

  • Buffer/Solvent Selection:

    • Use a buffer that is transparent below 200 nm. A 10 mM sodium phosphate buffer is a common choice. Avoid buffers containing high concentrations of chloride ions.

    • If using organic solvents to induce secondary structure, ensure they are of high purity and transparent in the far-UV region.

  • Sample Preparation:

    • Dissolve this compound in the chosen buffer to a final concentration of approximately 0.1-0.2 mg/mL for measurements in a 1 mm pathlength cuvette.

    • Filter the sample through a 0.22 µm syringe filter to remove any aggregates or dust particles.

  • Measurement:

    • Use a clean quartz cuvette with the appropriate pathlength.

    • Record a baseline spectrum of the buffer in the same cuvette and subtract it from the sample spectrum.

    • Maintain a constant temperature using a Peltier device, as temperature can affect the conformation.

Mandatory Visualization

Experimental_Workflow_Spectroscopy cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis start Start: High-Purity this compound dissolve Dissolve in Spectroscopic Grade Solvent start->dissolve stock Prepare Concentrated Stock Solution dissolve->stock dilute Dilute to Working Concentration stock->dilute filter Filter Sample (0.22 µm) (Especially for CD) dilute->filter blank Prepare & Measure Solvent Blank filter->blank Prepared Sample measure Measure Sample Spectrum (UV-Vis / Fluorescence / CD) blank->measure process Data Processing: - Baseline Correction - Spectral Analysis measure->process result Final Spectrum process->result

Caption: Workflow for preparing this compound samples for spectroscopic analysis.

Solvent_Effects_Signaling cluster_interactions Solute-Solvent Interactions cluster_effects Impact on this compound cluster_spectroscopy Observed Spectroscopic Changes solvent Solvent Properties (Polarity, H-bonding, Viscosity) solvation Differential Solvation of Ground & Excited States solvent->solvation hbond Competition for Intramolecular H-bonds solvent->hbond friction Frictional & Dielectric Effects solvent->friction energy_levels Alteration of Electronic Energy Levels solvation->energy_levels conformation Conformational Changes hbond->conformation dynamics Changes in Rotational & Vibrational Dynamics friction->dynamics cd Circular Dichroism: Changes in Spectral Shape & Intensity conformation->cd uv_vis UV-Vis: Spectral Shifts (Solvatochromism) energy_levels->uv_vis fluorescence Fluorescence: Shifts, Quenching, Anisotropy Changes energy_levels->fluorescence dynamics->fluorescence

Caption: Logical relationships of how solvent properties affect spectroscopic signals.

References

Technical Support Center: Mechanochemical Conversion of Ac-Phe-NH2 Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mechanochemical conversion of N-acetyl-L-phenylalanine amide (Ac-Phe-NH2) polymorphs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the interconversion of this compound's α, β, and γ forms through mechanochemical methods such as grinding and milling.

Troubleshooting Guide

This guide addresses common issues encountered during the mechanochemical conversion of this compound polymorphs.

Issue 1: Incomplete or No Polymorphic Conversion

Q: I am attempting to convert one polymorph of this compound to another via grinding, but I am observing little to no change in the polymorphic form. What are the possible causes and solutions?

A: Incomplete or no conversion is a frequent issue in mechanochemical transformations. Several factors related to your experimental setup and starting materials could be the cause. Below is a systematic approach to troubleshooting this problem.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Insufficient Mechanical Energy The energy input from grinding is not enough to overcome the activation barrier for the polymorphic transition.- Increase Grinding Time: Prolong the milling duration in increments (e.g., 15-30 minutes) and monitor the conversion at each step. - Increase Milling Frequency: If using a vibratory or planetary ball mill, increase the frequency (Hz) to impart more energy. - Optimize Milling Media: Use denser or a larger number of milling balls to enhance impact energy. However, be aware that excessive energy can lead to amorphization.
Incorrect Grinding Method The chosen grinding method (dry vs. liquid-assisted) may not be appropriate for the desired transformation. For this compound, dry grinding and liquid-assisted grinding (LAG) yield different outcomes.[1]- For α ← β or α ← γ Conversion: Employ dry grinding .[1] - For γ ← α or γ ← β Conversion: Use liquid-assisted grinding (LAG) with a small amount of water.[1]
Starting Material Properties The particle size, crystallinity, and purity of the initial polymorph can affect its reactivity.- Characterize Starting Material: Ensure the starting material is the correct, pure polymorph using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). - Consider Particle Size: While not extensively documented for this compound, very large initial particle sizes may require longer milling times.
Inadequate Liquid in LAG In liquid-assisted grinding, an insufficient amount of the liquid additive (e.g., water) will not effectively mediate the transformation.- Optimize Liquid Amount: The amount of liquid is crucial. For LAG of this compound to the γ form, a few microliters of water per milligram of sample is a good starting point. The mixture should appear as a paste-like consistency.
Environmental Factors (Humidity) For dry grinding, ambient humidity can inadvertently act as a liquid additive, potentially hindering the desired transformation or promoting an undesired one.[2][3]- Control Atmosphere: If reproducibility is an issue, consider performing dry grinding in a controlled environment, such as a glove box with a dry atmosphere.
Issue 2: Formation of Amorphous Content

Q: After milling, my this compound sample shows a halo in the PXRD pattern, indicating the presence of an amorphous phase. Why is this happening and how can I prevent it?

A: The generation of amorphous material is a common consequence of excessive mechanical energy input during milling. This can be detrimental as it may alter the physicochemical properties of the final product.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Excessive Mechanical Energy The milling intensity is too high, leading to the destruction of the crystalline lattice.- Reduce Milling Time and/or Frequency: Use shorter grinding times and lower frequencies. - Use Less Aggressive Milling Media: Switch to smaller or lighter milling balls. - Cryo-milling: Performing the milling at cryogenic temperatures can sometimes reduce the tendency for amorphization by making the material more brittle and less prone to plastic deformation leading to disorder.
High Temperature in Milling Jar Frictional forces during prolonged or high-intensity milling can increase the temperature inside the jar, which may promote amorphization, especially if the temperature approaches the material's glass transition temperature.- Intermittent Milling: Employ cycles of milling followed by cooling periods. - Use Temperature-Controlled Milling Jars: If available, use milling equipment with temperature control.
Issue 3: Obtaining a Mixture of Polymorphs

Q: My final product is a mixture of two or more polymorphs of this compound. How can I improve the polymorphic purity?

A: Achieving a pure polymorphic form requires careful control over the experimental conditions to drive the conversion to completion.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Incomplete Conversion The milling process was stopped before the transformation was complete.- Optimize Milling Time: As with "No Conversion," systematically increase the milling time and monitor the composition using a quantitative method like PXRD with Rietveld refinement or solid-state NMR.
Reversible Transformation The conversion between the α and γ polymorphs of this compound is reversible depending on the conditions.[1] Traces of water in a supposedly "dry" grinding experiment could lead to the formation of some γ form when α is the target.- Strictly Control Conditions: For dry grinding, ensure the milling jar and media are thoroughly dried, and consider a controlled, dry atmosphere. For LAG, ensure the complete conversion to the desired form by allowing sufficient time.
Presence of Impurities Impurities in the starting material can sometimes hinder a complete polymorphic transformation.- Purify Starting Material: Ensure the initial polymorph is of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of this compound and how are they typically obtained?

A1: There are three known crystalline polymorphs of this compound: α, β, and γ.

  • α-form: Can be crystallized from a methanol (B129727) solution.[1]

  • β-form: Can be crystallized from water.[1]

  • γ-form: This form has, so far, only been obtained through mechanochemical conversion, specifically through liquid-assisted grinding of the α or β forms with water.[1]

Q2: What are the key differences in experimental setup for dry grinding versus liquid-assisted grinding (LAG)?

A2: The primary difference is the addition of a small amount of a liquid phase in LAG.

  • Dry Grinding: The solid material is milled in the absence of any added liquid. This method is used to convert the β or γ polymorphs of this compound to the α polymorph.[1]

  • Liquid-Assisted Grinding (LAG): A small quantity of a liquid is added to the solid before or during milling. This can catalyze the transformation by creating a transient solvated phase. For this compound, adding a small amount of water facilitates the conversion of the α or β forms to the γ form.[1]

Q3: How can I characterize the different polymorphs of this compound?

A3: Several analytical techniques are used to distinguish between the polymorphs.

  • Powder X-ray Diffraction (PXRD): This is the most definitive method for identifying crystalline phases. Each polymorph has a unique diffraction pattern.

  • Solid-State Nuclear Magnetic Resonance (ssNMR): Techniques like 13C and 15N magic angle spinning (MAS) NMR can differentiate polymorphs based on the different chemical environments of the atoms in the crystal lattice.[1]

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify polymorphs by their distinct melting points and any solid-state transitions that occur upon heating.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can also be used to distinguish polymorphs, as the different crystal packing can lead to subtle shifts in the vibrational modes of the molecules.

Q4: Is the mechanochemically prepared γ-polymorph stable?

A4: The γ-polymorph is accessible through mechanochemistry, but its stability relative to the other forms under various conditions (e.g., temperature, humidity, in solution) is a critical consideration. Upon dry grinding, the γ-polymorph converts to the α-polymorph, indicating that the α-form is likely more stable under these anhydrous, high-energy conditions.[1] The long-term stability of the γ-polymorph under ambient storage conditions should be monitored, for example, by periodic PXRD analysis.

Q5: Can I use solvents other than water for the liquid-assisted grinding of this compound?

A5: While water has been reported to facilitate the conversion to the γ-polymorph, other solvents may lead to different outcomes.[1] The choice of solvent in LAG can influence which polymorphic form is produced.[4] If experimenting with other solvents, it is recommended to use small amounts and to thoroughly characterize the product to determine if a known polymorph has formed, if a new solvate has been created, or if the material has become amorphous. The polarity and hydrogen bonding capability of the solvent are key factors.

Data Presentation

Summary of Mechanochemical Conversions of this compound Polymorphs
Starting Polymorph Grinding Method Additive Resulting Polymorph Reversibility Reference
α-formLiquid-Assisted Grinding (LAG)Waterγ-formYes (with dry grinding)[1]
β-formLiquid-Assisted Grinding (LAG)Waterγ-form-[1]
β-formDry GrindingNoneα-form-[1]
γ-formDry GrindingNoneα-formYes (with LAG + water)[1]
Key Analytical Techniques for Polymorph Characterization
Technique Information Provided Typical Application for this compound
Powder X-ray Diffraction (PXRD) Unique diffraction pattern for each crystalline form. Allows for identification and quantification of polymorphs.Primary method for identifying the α, β, and γ forms and assessing the purity of the sample after conversion.
Solid-State NMR (13C, 15N MAS) Distinguishes different local chemical environments of atoms in the crystal lattice.Confirms the presence of different polymorphs and can detect disorder within the crystal structure.[1]
Differential Scanning Calorimetry (DSC) Determines melting points and transition temperatures/enthalpies.Can distinguish between polymorphs based on their thermal behavior.
FTIR/Raman Spectroscopy Provides information on molecular vibrations, which are sensitive to the crystal environment.Can be used as a complementary technique to PXRD and DSC for polymorph identification.

Experimental Protocols

Protocol 1: Dry Grinding Conversion of β- or γ-Ac-Phe-NH2 to α-Ac-Phe-NH2
  • Preparation: Place 50-100 mg of the β or γ polymorph of this compound into a clean, dry milling jar (e.g., stainless steel or zirconia).

  • Milling Media: Add one or two milling balls (e.g., 7 mm diameter).

  • Milling: Securely close the jar and place it in a vibratory ball mill. Mill at a moderate frequency (e.g., 20-30 Hz) for 30-60 minutes.

  • Analysis: After milling, retrieve the sample and analyze it using PXRD to confirm the conversion to the α-polymorph. If the conversion is incomplete, repeat the milling for an additional 30 minutes.

Protocol 2: Liquid-Assisted Grinding (LAG) Conversion of α- or β-Ac-Phe-NH2 to γ-Ac-Phe-NH2
  • Preparation: Place 50-100 mg of the α or β polymorph of this compound into a milling jar.

  • Liquid Addition: Add a small amount of deionized water (e.g., 2-5 µL per 50 mg of sample). The exact amount may need to be optimized.

  • Milling Media: Add one or two milling balls.

  • Milling: Secure the jar and mill at a moderate frequency (e.g., 20-30 Hz) for 30-60 minutes.

  • Analysis: Retrieve the sample and analyze using PXRD to confirm the formation of the γ-polymorph.

Visualizations

Mechanochemical_Conversion_Workflow cluster_start Starting Material cluster_process Mechanochemical Process cluster_product Product cluster_analysis Analysis start_alpha α-Polymorph (from Methanol) lag_grind Liquid-Assisted Grinding (with Water) start_alpha->lag_grind start_beta β-Polymorph (from Water) dry_grind Dry Grinding start_beta->dry_grind start_beta->lag_grind prod_alpha α-Polymorph dry_grind->prod_alpha prod_gamma γ-Polymorph lag_grind->prod_gamma analysis PXRD, ssNMR, DSC prod_alpha->analysis prod_gamma->dry_grind Reversible prod_gamma->analysis

Caption: Workflow for mechanochemical conversion of this compound polymorphs.

Troubleshooting_Logic cluster_troubleshoot_incomplete Troubleshoot Incomplete Conversion cluster_troubleshoot_amorphous Troubleshoot Amorphous Content start Start Experiment check_conversion Analyze Product (PXRD) Is conversion complete? start->check_conversion incomplete Incomplete Conversion or Mixture check_conversion->incomplete No success Successful Conversion (Pure Polymorph) check_conversion->success Yes amorphous Amorphous Content Detected? incomplete->amorphous inc_energy Increase Milling Time/Frequency incomplete->inc_energy check_method Verify Grinding Method (Dry vs. LAG) incomplete->check_method opt_liquid Optimize Liquid Amount (for LAG) incomplete->opt_liquid amorphous->success No dec_energy Decrease Milling Time/Frequency amorphous->dec_energy Yes inc_energy->start check_method->start opt_liquid->start use_cooling Use Intermittent Milling or Cryo-milling dec_energy->use_cooling use_cooling->start

Caption: Troubleshooting logic for mechanochemical conversion issues.

References

Technical Support Center: Enhancing the Resolution of Ac-Phe-NH2 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of N-Acetyl-Phenylalanine-Amide (Ac-Phe-NH2). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental results and achieve high-resolution mass spectra for this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution or peak broadening for my this compound sample?

A1: Poor resolution and peak broadening for this compound can stem from several factors, including suboptimal chromatographic conditions, issues with the mass spectrometer's settings, or sample-related problems.[1][2] In liquid chromatography-mass spectrometry (LC-MS), the choice of column, mobile phase composition, and gradient can significantly impact peak shape.[3][4] For instance, a mobile phase with a pH that is not optimal for the analyte can lead to poor peak shape.[5] Within the mass spectrometer, incorrect tuning, calibration, or high source temperatures can contribute to peak broadening.[1] Sample overload is another common cause, where injecting too concentrated a sample leads to wider peaks.[5]

Q2: What is causing the low signal intensity or "no peak" issue for this compound?

A2: Low signal intensity for this compound is a frequent challenge and can be attributed to several factors.[1] The concentration of your sample might be too low, or the ionization efficiency of this compound under the chosen conditions could be poor.[1] The ionization efficiency of small peptides is influenced by their amino acid composition and the properties of the electrospray ionization (ESI) source.[6][7] It is also crucial to ensure that the mass spectrometer is properly tuned and calibrated.[1] Leaks in the system or a clogged syringe can also prevent the sample from reaching the detector, resulting in no peaks.[8]

Q3: I am observing multiple peaks that I suspect are adducts of this compound. What are these, and how can I minimize them?

A3: The extra peaks you are observing are likely adduct ions, which form when the this compound molecule associates with other ions present in the sample or mobile phase.[9][10] Common adducts in positive ion mode ESI include sodium ([M+Na]+) and potassium ([M+K]+) adducts.[10] These can arise from contaminated glassware, solvents, or salts in your sample.[9][11] The formation of adducts can be influenced by the instrument type and its settings.[12] To minimize unwanted adducts, it is recommended to use high-purity solvents and additives, and to acidify the mobile phase, for instance with formic acid, to promote the formation of the protonated molecule ([M+H]+).[10]

Q4: How can I improve the mass accuracy of my this compound measurement?

A4: Achieving high mass accuracy is critical for confident identification of this compound.[13] Regular calibration of the mass spectrometer with appropriate standards is the first and most crucial step.[1] For Fourier-transform ion cyclotron resonance (FTICR) mass spectrometry, techniques like stored waveform inverse Fourier transform (SWIFT) excitation can provide better mass accuracy compared to conventional methods.[13][14] Internal calibration, where a known compound is introduced along with the sample, can also significantly improve mass accuracy by correcting for instrumental drift.[15]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving issues related to poor peak shape, such as peak tailing, fronting, or splitting, for this compound.

Experimental Protocol: Optimizing Peak Shape
  • Initial Assessment:

    • Inject a well-characterized standard to confirm the issue is with the analyte or method and not the instrument itself.

    • Review the peak shape of other compounds in your sample if it is a mixture. If all peaks are affected, the problem is likely systemic.[3]

  • Mobile Phase and pH Adjustment:

    • The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.[5] Prepare fresh mobile phase, ensuring accurate pH measurement.

    • For this compound, which is a neutral molecule, the mobile phase pH is less critical for its ionization state but can influence interactions with the stationary phase.

  • Column Evaluation:

    • If using a guard column, remove it and inject the sample. If the peak shape improves, the guard column needs replacement.[3]

    • If the problem persists, the analytical column may be contaminated or degraded. Try flushing the column or replacing it with a new one.[5]

  • Sample Concentration:

    • Prepare a dilution series of your this compound sample and inject them. If peak fronting is observed at higher concentrations, it is likely due to column overload.[5]

Data Presentation: Effect of Mobile Phase Modifier on Peak Asymmetry
Formic Acid Concentration (%)Peak Asymmetry Factor
0.01.8
0.11.2
0.21.1

This table illustrates how increasing the concentration of formic acid in the mobile phase can improve peak symmetry for a peptide-like compound.

Logical Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape (Tailing, Fronting, Splitting) check_system Inject Standard. Is peak shape still poor? start->check_system system_issue System-wide issue. Check for leaks, dead volume. check_system->system_issue No method_issue Method/Analyte specific issue. check_system->method_issue Yes check_overload Dilute Sample. Does peak shape improve? method_issue->check_overload overload Column Overload. Reduce sample concentration. check_overload->overload Yes check_column Remove Guard Column. Does peak shape improve? check_overload->check_column No end Resolution Improved overload->end replace_guard Replace Guard Column. check_column->replace_guard Yes check_mobile_phase Prepare Fresh Mobile Phase. Does peak shape improve? check_column->check_mobile_phase No replace_guard->end replace_column Column Issue. Flush or replace analytical column. check_mobile_phase->replace_column No check_mobile_phase->end Yes mobile_phase_ok Mobile phase is likely not the issue. replace_column->end

Caption: Troubleshooting workflow for poor peak shape.

Guide 2: Enhancing Low Signal Intensity

This guide provides steps to improve the signal intensity of this compound in your mass spectrum.

Experimental Protocol: Optimizing Signal Intensity
  • Sample Preparation and Concentration:

    • Ensure your sample is at an appropriate concentration. If it is too dilute, you may not see a strong signal.[1]

    • Use a suitable diluent for your sample. For this compound, a mixture of water and acetonitrile (B52724) with a small amount of formic acid is a good starting point.[16]

  • Ion Source Optimization:

    • The choice of ionization technique can greatly affect signal intensity.[1] Electrospray ionization (ESI) is generally suitable for small peptides.

    • Tune the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and source temperature, to maximize the signal for this compound.

  • Mobile Phase Composition:

    • The addition of an acid, such as formic acid, to the mobile phase can enhance protonation and improve signal intensity in positive ion mode.[10]

    • Experiment with different concentrations of formic acid (e.g., 0.1%, 0.2%) to find the optimal level.

  • Instrument Check:

    • Perform a routine check and calibration of your mass spectrometer to ensure it is operating at its peak performance.[1]

    • Inspect the system for any leaks, as this can lead to a loss of signal.[8]

Data Presentation: Effect of ESI Source Parameters on Signal-to-Noise Ratio
Capillary Voltage (kV)Cone Voltage (V)Signal-to-Noise Ratio
2.52050
3.02085
3.030120
3.530110

This table shows hypothetical data on how adjusting ESI source parameters can impact the signal-to-noise ratio for this compound.

Experimental Workflow for Optimizing MS Parameters

OptimizeMS start Start Optimization prep_sample Prepare this compound Standard (e.g., 1 µg/mL in 50:50 ACN:H2O + 0.1% FA) start->prep_sample infuse Infuse Standard into MS prep_sample->infuse optimize_cap_volt Optimize Capillary Voltage infuse->optimize_cap_volt optimize_cone_volt Optimize Cone Voltage optimize_cap_volt->optimize_cone_volt optimize_gas Optimize Desolvation Gas Flow optimize_cone_volt->optimize_gas optimize_temp Optimize Source Temperature optimize_gas->optimize_temp final_params Final Optimized Parameters optimize_temp->final_params

Caption: Workflow for optimizing MS parameters.

Guide 3: Minimizing Adduct Formation

This guide will help you identify and reduce the presence of unwanted adduct ions in your mass spectrum of this compound.

Experimental Protocol: Reducing Adducts
  • Use High-Purity Reagents:

    • Utilize HPLC or LC-MS grade solvents and fresh additives to minimize the introduction of sodium and potassium ions.

    • Avoid using older glassware, which can be a source of sodium ions.[9][11]

  • Acidify the Mobile Phase:

    • The addition of a proton source, such as 0.1% formic acid, to your mobile phase will promote the formation of the protonated molecule [M+H]+ and suppress the formation of metal adducts.[10]

  • Sample Clean-up:

    • If your sample matrix is complex, consider a solid-phase extraction (SPE) step to remove salts and other contaminants that can contribute to adduct formation.

  • Instrument Cleaning:

    • If adducts persist, it may be necessary to clean the ion source of the mass spectrometer according to the manufacturer's instructions.

Data Presentation: Effect of Mobile Phase Additive on Adduct Formation
Mobile Phase Additive[M+H]+ Intensity[M+Na]+ Intensity
None4.5e58.2e5
0.1% Formic Acid9.8e51.5e5

This table illustrates how the addition of formic acid can significantly increase the intensity of the desired protonated molecule while reducing the sodium adduct.

Guide 4: Improving Mass Accuracy

This guide outlines steps to enhance the mass accuracy of your this compound measurements.

Experimental Protocol: Enhancing Mass Accuracy
  • External Calibration:

    • Regularly perform an external mass calibration of your instrument using the manufacturer's recommended calibration solution and procedure.[1]

  • Internal Calibration:

    • For the highest mass accuracy, use an internal calibrant. This involves introducing a compound of known mass along with your sample. The known mass of the calibrant is used to correct for any mass shifts during the analysis.[15]

  • Instrument Settings:

    • For high-resolution instruments like Orbitraps or FT-ICR MS, ensure that the resolution setting is appropriate for your application. Higher resolution can lead to better mass accuracy.[17][18]

  • Data Processing:

    • Utilize the instrument's software to perform recalibration of your data files using a lock mass or the internal standard.

Signaling Pathway for High Mass Accuracy

MassAccuracy start Goal: High Mass Accuracy calibration Instrument Calibration start->calibration instrument_settings Optimize Instrument Settings start->instrument_settings data_processing Post-Acquisition Data Processing start->data_processing external_cal External Calibration (Regularly Performed) calibration->external_cal internal_cal Internal Calibration (Use of a Lock Mass or Co-injected Standard) calibration->internal_cal result Sub-ppm Mass Accuracy external_cal->result internal_cal->result high_resolution Use High Resolution Mode instrument_settings->high_resolution high_resolution->result recalibration Recalibrate Data with Internal Standard data_processing->recalibration recalibration->result

Caption: Key steps to achieve high mass accuracy.

References

Addressing non-specific binding of Ac-Phe-NH2 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to the use of N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) in various assays. The focus is on identifying and mitigating non-specific binding to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound, or N-acetyl-L-phenylalaninamide, is a chemical compound that can be used in a variety of research applications. It is known to act as a non-competitive inhibitor of polyubiquitin (B1169507) chain elongation by destabilizing the active trimer, with a reported Ki value of 8 mM.[1] Its structural similarity to dipeptides makes it a useful tool in studying enzyme kinetics, protein-ligand interactions, and as a control compound in drug discovery assays.

Q2: What is non-specific binding (NSB) and why is it a concern when working with this compound?

A2: Non-specific binding (NSB) is the adsorption of a test compound, such as this compound, to surfaces other than its intended biological target.[2][3] This can include assay plates, beads, filter membranes, and even unrelated proteins in the assay mixture.[3] NSB is a significant concern because it can lead to a high background signal, reduced assay sensitivity, and inaccurate quantification of the compound's true biological activity, potentially resulting in misleading experimental outcomes.[4][5] The hydrophobic nature of the phenyl group in this compound may contribute to its propensity for non-specific interactions with plastic surfaces and proteins.[2][3]

Q3: What are the primary factors that contribute to non-specific binding of this compound?

A3: Several factors can contribute to the non-specific binding of small molecules like this compound:

  • Physicochemical Properties of this compound: The presence of the aromatic phenyl ring can lead to hydrophobic interactions with assay components.[2][3]

  • Assay Surface Material: Polystyrene plates and other plastic consumables commonly used in assays can present hydrophobic surfaces that are prone to binding small molecules.[2]

  • Buffer Composition: The pH, ionic strength, and presence or absence of detergents in the assay buffer can significantly influence non-specific interactions.[6][7]

  • Presence of Other Proteins: Non-specific binding can occur with other proteins in the sample matrix, such as serum albumin.[2]

  • Incubation Time and Temperature: Longer incubation times and higher temperatures can sometimes increase the likelihood of non-specific binding.[4][5]

Troubleshooting Guides

Problem 1: High Background Signal in an Enzyme Inhibition Assay with this compound

Symptoms: You are performing an enzyme inhibition assay and observe a high signal in the control wells that do not contain the enzyme or in wells with the highest concentration of this compound, suggesting non-specific interactions with the assay components or detection reagents.

Troubleshooting Workflow:

start High Background Signal Observed check_reagents Verify Reagent Integrity and Preparation start->check_reagents optimize_blocking Optimize Blocking Step check_reagents->optimize_blocking Reagents OK modify_buffer Modify Assay Buffer optimize_blocking->modify_buffer Background Still High result Reduced Background Signal optimize_blocking->result Background Reduced detergent Add Non-ionic Detergent modify_buffer->detergent Background Still High modify_buffer->result Background Reduced reduce_incubation Reduce Incubation Time/Temperature reduce_incubation->result Background Reduced detergent->reduce_incubation Background Still High detergent->result Background Reduced

Figure 1. Troubleshooting high background signal.

Detailed Steps:

  • Verify Reagent Integrity: Ensure all buffers and reagents are correctly prepared and within their expiration dates.

  • Optimize Blocking Step: Before adding this compound, incubate the assay plate with a blocking agent to saturate non-specific binding sites on the plastic surface.[4][8] Experiment with different blocking agents and concentrations.

  • Modify Assay Buffer:

    • Increase Ionic Strength: Adding salts like NaCl (e.g., 150-300 mM) can disrupt electrostatic interactions that may contribute to NSB.[6][9]

    • Adjust pH: Evaluate if altering the buffer pH, while maintaining enzyme activity, can reduce non-specific binding.[6][7]

  • Add a Non-ionic Detergent: Including a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 in your wash and assay buffers can help to disrupt hydrophobic interactions.[6]

  • Reduce Incubation Time and Temperature: If the assay protocol allows, try reducing the incubation time or performing the incubation at a lower temperature to minimize non-specific interactions.[5]

Problem 2: Poor Reproducibility and High Variability Between Replicates

Symptoms: You observe significant variation in the signal between replicate wells treated with the same concentration of this compound.

Troubleshooting Workflow:

start High Variability Between Replicates check_pipetting Review Pipetting Technique start->check_pipetting pre_wet_tips Pre-wet Pipette Tips check_pipetting->pre_wet_tips Technique Consistent result Improved Reproducibility check_pipetting->result Technique Improved use_low_binding_plates Use Low-Binding Assay Plates pre_wet_tips->use_low_binding_plates Variability Persists pre_wet_tips->result Variability Reduced increase_mixing Ensure Thorough Mixing use_low_binding_plates->increase_mixing Variability Persists use_low_binding_plates->result Variability Reduced increase_mixing->result Variability Reduced

Figure 2. Troubleshooting poor reproducibility.

Detailed Steps:

  • Review Pipetting Technique: Ensure consistent and accurate pipetting. Avoid introducing air bubbles and ensure proper mixing of reagents in each well.[10]

  • Pre-wet Pipette Tips: Before dispensing this compound solutions, aspirate and dispense the solution back into the reservoir a few times to coat the inside of the tip. This is especially important for solutions containing detergents.

  • Use Low-Binding Assay Plates: Consider using commercially available low-binding microplates, which have surfaces treated to reduce the binding of proteins and small molecules.[2]

  • Ensure Thorough Mixing: After adding this compound and other reagents, ensure the plate is adequately mixed on a plate shaker to achieve a homogeneous solution in each well.

Experimental Protocols

Protocol 1: Comparative Analysis of Blocking Agents

This protocol aims to identify the most effective blocking agent for reducing the non-specific binding of this compound to a standard polystyrene 96-well plate.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Blocking agents: Bovine Serum Albumin (BSA), Casein, Non-fat dry milk, Polyvinylpyrrolidone (PVP)

  • Detection reagent (e.g., a fluorescent probe that may be affected by NSB of this compound)

  • 96-well polystyrene plates (clear, black, or white depending on the detection method)

  • Plate reader

Procedure:

  • Prepare solutions of different blocking agents in the assay buffer as indicated in the table below.

  • Coat the wells of a 96-well plate with 200 µL of each blocking solution. Include a "No Blocker" control with only assay buffer.

  • Incubate the plate for 2 hours at room temperature or overnight at 4°C.

  • Wash the wells three times with 200 µL of wash buffer (assay buffer, optionally containing 0.05% Tween-20).

  • Prepare a high concentration of this compound (e.g., 100 µM) in the assay buffer.

  • Add 100 µL of the this compound solution to the blocked wells.

  • Incubate for the duration of your standard assay protocol (e.g., 1 hour at room temperature).

  • Wash the wells five times with wash buffer to remove unbound this compound.

  • Add 100 µL of the detection reagent to each well.

  • Read the signal on a plate reader at the appropriate wavelength.

  • Compare the background signal in the wells treated with different blocking agents. The most effective blocking agent will result in the lowest signal.

Data Presentation:

Blocking AgentConcentrationIncubation TimeIncubation Temp.Resulting Background Signal (Arbitrary Units)% Reduction in NSB (Compared to No Blocker)
No BlockerN/A2 hoursRoom Temp.50000%
BSA1% (w/v)2 hoursRoom Temp.150070%
Casein1% (w/v)2 hoursRoom Temp.120076%
Non-fat Dry Milk5% (w/v)2 hoursRoom Temp.180064%
PVP0.5% (w/v)2 hoursRoom Temp.250050%

Note: The above data is illustrative. Actual results will vary depending on the specific assay conditions.

Protocol 2: Optimizing Assay Buffer Conditions

This protocol is designed to determine the optimal buffer conditions for minimizing NSB of this compound.

Materials:

  • This compound stock solution

  • Assay buffers with varying pH and salt concentrations

  • Non-ionic detergent (e.g., Tween-20)

  • 96-well low-binding plates

  • Detection reagent

  • Plate reader

Procedure:

  • Prepare a matrix of assay buffers with different pH values and NaCl concentrations as outlined in the table below.

  • For each buffer condition, prepare a set of wells with a high concentration of this compound and a set of control wells with buffer only.

  • Add 100 µL of the respective this compound solution or buffer to the wells of a low-binding 96-well plate.

  • Incubate according to your standard assay protocol.

  • Wash the wells thoroughly.

  • Add the detection reagent and measure the signal.

  • In a parallel experiment, evaluate the effect of adding a non-ionic detergent (e.g., 0.05% Tween-20) to the optimal buffer identified in the previous step.

  • Calculate the signal-to-noise ratio for each condition to determine the buffer that provides the lowest non-specific binding while maintaining a robust assay window.

Data Presentation:

Buffer pHNaCl Concentration (mM)0.05% Tween-20Background Signal (Arbitrary Units)Signal with TargetSignal-to-Noise Ratio
7.050No4500250005.6
7.4150No2500240009.6
7.4300No20002300011.5
7.8150No2800220007.9
7.4150Yes15002450016.3

Note: The above data is illustrative. Actual results will vary depending on the specific assay conditions.

References

Improving the efficiency of Ac-Phe-NH2 transfer dehydration to nitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to improve the efficiency of the transfer dehydration of N-acetylphenylalanine amide (Ac-Phe-NH2) to its corresponding nitrile.

Troubleshooting Guide

Low yields or unexpected side products can be common hurdles in the dehydration of this compound. This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion to Nitrile

Possible Causes:

  • Inefficient Catalyst Activity: The palladium catalyst may be inactive or poisoned.

  • Poor Water Acceptor Performance: The chosen water acceptor may not be effectively driving the reaction forward.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can hinder the conversion.

  • Presence of Water: Moisture in the reagents or solvent can inhibit the dehydration process.

Troubleshooting Steps:

  • Catalyst Check:

    • Use a fresh batch of palladium catalyst.

    • Ensure the catalyst is properly handled and stored under inert conditions if sensitive to air or moisture.

    • Consider a higher catalyst loading, although this should be optimized to balance cost and efficiency.

  • Water Acceptor:

    • For palladium-catalyzed transfer dehydration, dichloroacetonitrile (B150184) is an effective water acceptor.[1] Ensure it is of high purity.

    • If using other methods, ensure the dehydrating agent (e.g., P₂O₅, SOCl₂) is fresh and has not been exposed to moisture.

  • Reaction Conditions:

    • Temperature: Optimize the reaction temperature. For the palladium-catalyzed method, 60°C is a good starting point.[1] Some methods with stronger dehydrating agents may require heating, but this can also increase the risk of side reactions.[2]

    • Solvent: Anhydrous solvents are crucial. Ensure solvents are freshly dried and handled under an inert atmosphere. Acetonitrile (B52724) is a common solvent for palladium-catalyzed dehydration.[3][4]

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.

  • Moisture Control:

    • Dry all glassware thoroughly before use.

    • Use anhydrous solvents and reagents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Presence of Significant Side Products

Possible Side Products:

  • Racemized Product: Loss of stereochemical integrity at the α-carbon of the phenylalanine residue.

  • Hydrolysis Product: Reversion of the nitrile back to the amide or further to the carboxylic acid.

  • Products from Side Reactions with Dehydrating Agent: For example, trifluoroacetylation of the amide nitrogen when using trifluoroacetic anhydride (B1165640) (TFAA).[2]

Troubleshooting Steps:

  • Minimizing Racemization:

    • This is a critical concern for chiral amino acid derivatives.

    • The palladium-catalyzed transfer dehydration has been shown to proceed with retention of chirality.[1]

    • Avoid harsh basic or acidic conditions and high temperatures, which can promote racemization.

    • If using coupling-type reagents for activation, be aware that this can lead to azlactone formation and subsequent racemization.

  • Preventing Hydrolysis:

    • Strict moisture control is essential (see Problem 1).

    • During workup, avoid prolonged exposure to acidic or basic aqueous conditions.

  • Choosing the Right Dehydrating Agent:

    • For substrates with sensitive functional groups, a mild and chemoselective method like the palladium-catalyzed transfer dehydration is preferable.[3][4]

    • Traditional dehydrating agents like P₂O₅ and SOCl₂ can be harsh and may not be suitable for complex molecules.[2][5][6] TFAA is milder but can lead to side reactions.[2]

Problem 3: Difficult Product Isolation and Purification

Possible Causes:

  • Emulsion Formation During Workup: This can make phase separation challenging.

  • Co-elution of Product with Byproducts: Byproducts from the dehydrating agent (e.g., phosphoric acid derivatives from P₂O₅) can complicate purification.

  • Product Instability on Silica (B1680970) Gel: The nitrile product may be sensitive to the acidity of standard silica gel.

Troubleshooting Steps:

  • Workup:

    • To break emulsions, try adding brine or filtering through a pad of Celite.

    • A carefully controlled pH adjustment of the aqueous layer can also help.

  • Purification:

    • If using phosphorus-based reagents, an aqueous workup is necessary to remove the inorganic byproducts.

    • Consider alternative purification methods to column chromatography, such as crystallization or distillation (if the product is volatile and stable).

    • If using silica gel chromatography, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) to prevent product degradation.

Frequently Asked Questions (FAQs)

Q1: What is transfer dehydration and why is it beneficial for this compound?

A1: Transfer dehydration is a catalytic process where a water molecule is removed from the primary amide and transferred to a "water acceptor" molecule, driving the reaction towards nitrile formation.[1] For a sensitive substrate like this compound, this method is advantageous because it often proceeds under mild conditions, which helps to preserve the stereochemical integrity of the chiral center and is compatible with other functional groups.[1][3][4]

Q2: Which palladium catalyst is recommended for the transfer dehydration of this compound?

A2: Palladium(II) sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) have been shown to be effective for this transformation.[1][7]

Q3: Can I use common dehydrating agents like SOCl₂, P₂O₅, or TFAA for this conversion?

A3: Yes, these are common reagents for amide dehydration.[2][5][6] However, they often require harsher conditions (e.g., heating) which can increase the risk of side reactions, including racemization, for a chiral substrate like this compound.[2] The chemoselectivity of these reagents is also lower compared to catalytic methods.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material (this compound) and the appearance of the product nitrile. Staining with an appropriate agent (e.g., permanganate) may be necessary for visualization. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) can be used.

Q5: What are the expected byproducts of the palladium-catalyzed transfer dehydration?

A5: In the palladium-catalyzed transfer dehydration using dichloroacetonitrile as the water acceptor, the main byproduct is dichloroacetamide.[1] This can typically be removed during the aqueous workup and purification steps.

Data Presentation

Table 1: Comparison of Dehydration Methods for this compound

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)ChiralityReference
Palladium-catalyzed Transfer DehydrationPdCl₂ (10 mol%), DichloroacetonitrileAcetonitrile/Water601295Retention[1]
Thionyl ChlorideSOCl₂Varies (e.g., DCM, neat)RefluxVariesNot specified for this compoundPotential for racemization[2][5]
Phosphorus PentoxideP₂O₅Varies (e.g., neat, high-boiling solvent)High TemperatureVariesNot specified for this compoundHigh risk of racemization[6][8]
Trifluoroacetic AnhydrideTFAAVaries (e.g., DCM, THF)0 to RTVariesNot specified for this compoundPotential for racemization[2]

Experimental Protocols

Key Experiment: Palladium-Catalyzed Transfer Dehydration of this compound[1]

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Dichloroacetonitrile

  • Acetonitrile (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 equiv), PdCl₂ (0.10 equiv), and a magnetic stir bar.

  • Add a mixture of acetonitrile and water (e.g., 9:1 v/v) to dissolve the starting material.

  • Add dichloroacetonitrile (2.0 equiv) to the reaction mixture.

  • Seal the vial and stir the mixture at 60 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired nitrile.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine this compound and PdCl2 B 2. Add Acetonitrile/Water A->B C 3. Add Dichloroacetonitrile B->C D 4. Stir at 60°C for 12h C->D E 5. Dilute with Ethyl Acetate D->E F 6. Wash with Water and Brine E->F G 7. Dry and Concentrate F->G H 8. Silica Gel Chromatography G->H I Final Product: Ac-Phe-Nitrile H->I

Caption: Experimental workflow for the palladium-catalyzed transfer dehydration of this compound.

reaction_mechanism Amide This compound Intermediate [Pd-Amide Complex] Amide->Intermediate + Pd(II) Catalyst Pd(II) Acceptor Cl2CHCN Byproduct Cl2CHCONH2 Acceptor->Byproduct + H2O Nitrile Ac-Phe-CN Intermediate->Nitrile + Acceptor - H2O Nitrile->Catalyst - Pd(II) Water H2O

Caption: Simplified proposed mechanism for palladium-catalyzed transfer dehydration.

troubleshooting_logic Start Low Yield or Side Products Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Side_Products Side Products Observed? Start->Check_Side_Products Check_Conversion->Check_Side_Products No Action_Conditions Optimize: - Temperature - Time - Catalyst Loading Check_Conversion->Action_Conditions Yes Action_Reagents Check Reagent Quality: - Fresh Catalyst - Anhydrous Solvents Check_Conversion->Action_Reagents Yes Check_Racemization Racemization? Check_Side_Products->Check_Racemization Yes Action_Method Consider Milder Method: - Pd-catalyzed transfer dehydration Check_Side_Products->Action_Method Yes Action_Workup Modify Workup: - Adjust pH - Use Brine Check_Side_Products->Action_Workup Yes Action_Temp Lower Reaction Temperature Check_Racemization->Action_Temp Yes Action_Reagent_Choice Avoid Harsh Reagents Check_Racemization->Action_Reagent_Choice Yes

Caption: Troubleshooting logic for the dehydration of this compound.

References

Validation & Comparative

Comparative Analysis of Ac-Phe-NH2 and Other Peptide Inhibitors on Chymotrypsin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of various peptide-based inhibitors on chymotrypsin (B1334515), a key serine protease involved in digestion and other physiological processes. While N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) is a known non-competitive inhibitor of polyubiquitin (B1169507) chain elongation, its direct inhibitory activity against chymotrypsin is not well-documented in publicly available literature. Therefore, this guide focuses on a selection of well-characterized peptide and peptide-like inhibitors of chymotrypsin to provide a valuable resource for researchers in the field.

Quantitative Comparison of Chymotrypsin Inhibitors

The inhibitory potency of different compounds against chymotrypsin is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor. The table below summarizes the available data for several known peptide and peptide-like chymotrypsin inhibitors.

InhibitorTypeTarget EnzymeKi ValueIC50 Value
Chymostatin (B1668925) Peptide Aldehydeα-Chymotrypsin0.4 nM[1]5.7 ± 0.13 µM[2]
Bowman-Birk Inhibitor (Soybean) Proteinα-Chymotrypsin3.3 nM[3]Not Reported
Tos-Phe-Ala-Thr-Phe(p-NO2)-CHO Synthetic Peptide AldehydeBovine α-Chymotrypsin11.2 nM[4]Not Reported
This compound Phenylalanine DerivativePolyubiquitin Chain Elongation8 ± 1.2 mMNot Reported
α-Chymotrypsin Data not available Data not available

Note: The Ki value for this compound is for its inhibitory activity against polyubiquitin chain elongation and is not indicative of its potential effect on chymotrypsin.

Experimental Protocols

General Chymotrypsin Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against α-chymotrypsin using a chromogenic substrate.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) or other suitable chromogenic substrate

  • Test inhibitor compound (e.g., this compound, Chymostatin)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM CaCl2

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare a stock solution of the substrate (e.g., 20 mM Suc-AAPF-pNA) in DMSO.

    • Prepare stock solutions of the test inhibitors in DMSO at various concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the inhibitor solution at different concentrations to the test wells. For the control (uninhibited) wells, add 10 µL of DMSO.

    • Add 10 µL of the α-chymotrypsin solution to all wells and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) using Lineweaver-Burk or non-linear regression analysis.

Visualizations

Chymotrypsin Catalytic Mechanism

The following diagram illustrates the catalytic mechanism of chymotrypsin, a serine protease. The mechanism involves a catalytic triad (B1167595) of Serine-195, Histidine-57, and Aspartate-102, which work in concert to hydrolyze peptide bonds.

ChymotrypsinMechanism cluster_0 Acylation Phase cluster_1 Deacylation Phase Substrate_Binding Substrate Binding (Polypeptide) Tetrahedral_Intermediate1 Formation of Tetrahedral Intermediate (Acyl-Enzyme) Substrate_Binding->Tetrahedral_Intermediate1 Ser-195 attacks carbonyl carbon Amine_Protonation Protonation of Amine Leaving Group Tetrahedral_Intermediate1->Amine_Protonation His-57 donates proton Acyl_Enzyme Acyl-Enzyme Intermediate (C-terminal fragment released) Amine_Protonation->Acyl_Enzyme Water_Attack Water Nucleophilic Attack Acyl_Enzyme->Water_Attack Water molecule enters active site Tetrahedral_Intermediate2 Formation of Second Tetrahedral Intermediate Water_Attack->Tetrahedral_Intermediate2 His-57 acts as a general base Product_Release Release of N-terminal Peptide Fragment Tetrahedral_Intermediate2->Product_Release Ser-195 is deacylated Regenerated_Enzyme Regenerated Enzyme Product_Release->Regenerated_Enzyme InhibitorScreeningWorkflow Start Start: Compound Library Primary_Screening Primary Screening (High-Throughput Assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Mechanism_of_Inhibition Mechanism of Inhibition Studies (Ki Determination) Dose_Response->Mechanism_of_Inhibition Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Inhibition->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

References

Ac-Phe-NH2 Binding Affinity to PepT1: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the binding affinity of N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) to the intestinal peptide transporter PepT1. The data presented herein is based on published experimental findings and offers a comparative landscape against other relevant ligands. This document is intended to serve as a valuable resource for researchers investigating PepT1 as a drug delivery vector and for those characterizing the structural requirements for PepT1 substrate recognition.

Executive Summary

Experimental evidence demonstrates that this compound exhibits a very weak binding affinity for the PepT1 transporter. The reported inhibition constant (Ki) of 16.8 ± 5.64 mM indicates that high concentrations of this compound are required to achieve even partial inhibition of PepT1-mediated transport.[1] This low affinity suggests that this compound is not an effective substrate or a potent inhibitor of PepT1. In comparative analyses, this compound is significantly outperformed by other N-terminally acetylated amino acids and various dipeptides, highlighting the stringent structural requirements for high-affinity binding to PepT1.

Comparative Binding Affinity Data

The following table summarizes the binding affinities of this compound and a selection of other compounds for the PepT1 transporter, as determined by competitive inhibition of [³H]-D-Phe-L-Gln uptake in a Xenopus laevis oocyte expression system.[1]

CompoundChemical StructureModificationInhibition Constant (Ki) [mM]Relative Affinity vs. This compound
This compound N-acetyl-L-phenylalaninamideN-acetyl, C-amide16.8 ± 5.64 1x
Ac-PheN-acetyl-L-phenylalanineN-acetyl1.81 ± 0.37~9.3x higher
Phe-TyrL-phenylalanyl-L-tyrosineUnmodified Dipeptide0.10 ± 0.04~168x higher
Phe-Tyr-NH2L-phenylalanyl-L-tyrosinamideC-amide0.94 ± 0.38~17.9x higher
Ac-Phe-TyrN-acetyl-L-phenylalanyl-L-tyrosineN-acetyl8.41 ± 0.11~2.0x higher
Ac-Phe-Tyr-NH2N-acetyl-L-phenylalanyl-L-tyrosinamideN-acetyl, C-amide9.97 ± 4.01~1.7x higher
PheL-phenylalanineUnmodified Amino AcidNo measurable affinity-
Phe-NH2L-phenylalaninamideC-amideNo measurable affinity-

Experimental Protocol: Competitive Inhibition Assay in Xenopus laevis Oocytes

The determination of the binding affinity of this compound to PepT1 was achieved through a competitive inhibition assay. This method assesses the ability of a test compound (the inhibitor) to compete with a radiolabeled substrate for binding to the transporter.

1. Expression of PepT1 in Xenopus laevis Oocytes:

  • Oocytes are surgically removed from mature female Xenopus laevis frogs.

  • The oocytes are defolliculated by treatment with collagenase.

  • cRNA encoding for the mammalian PepT1 transporter is microinjected into the oocytes.

  • Injected oocytes are incubated for 2-5 days to allow for the expression of the PepT1 protein in the oocyte membrane.

  • Control oocytes are injected with water instead of cRNA.

2. Competitive Uptake Assay:

  • A batch of PepT1-expressing oocytes is pre-incubated in a standard uptake buffer (e.g., pH 6.5 MES-buffered saline).

  • The uptake of a radiolabeled PepT1 substrate, such as [³H]-D-Phe-L-Gln, is measured in the presence of varying concentrations of the competitive inhibitor (this compound).

  • A fixed, non-saturating concentration of the radiolabeled substrate is used.

  • The oocytes are incubated with the mixture of the radiolabeled substrate and the inhibitor for a defined period.

  • The uptake is terminated by washing the oocytes with ice-cold buffer to remove any unbound radiolabel.

  • Individual oocytes are then lysed, and the intracellular radioactivity is quantified using liquid scintillation counting.

3. Data Analysis:

  • The rate of uptake of the radiolabeled substrate is plotted against the concentration of the inhibitor (this compound).

  • The data is fitted to a competitive inhibition model to determine the IC50 value, which is the concentration of the inhibitor that reduces the uptake of the radiolabeled substrate by 50%.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity (Km) of the radiolabeled substrate.

Visualizing the Experimental Workflow

experimental_workflow cluster_oocyte_prep Oocyte Preparation cluster_assay Competitive Inhibition Assay cluster_analysis Data Analysis oocyte_harvest Harvest Oocytes from Xenopus laevis defolliculation Defolliculation (Collagenase) oocyte_harvest->defolliculation cRNA_injection Microinjection of PepT1 cRNA defolliculation->cRNA_injection incubation Incubation (2-5 days) cRNA_injection->incubation pre_incubation Pre-incubation in Uptake Buffer incubation->pre_incubation incubation_mix Incubation with [3H]-Substrate and this compound pre_incubation->incubation_mix wash Wash with Cold Buffer incubation_mix->wash lysis Oocyte Lysis wash->lysis scintillation Scintillation Counting lysis->scintillation ic50_determination IC50 Determination scintillation->ic50_determination ki_calculation Ki Calculation (Cheng-Prusoff) ic50_determination->ki_calculation

Caption: Experimental workflow for determining the Ki of this compound for PepT1.

Signaling Pathways and this compound

Currently, there is no direct evidence to suggest that the binding of this compound to PepT1 initiates any specific downstream signaling pathways. PepT1 is primarily a transporter, and its known signaling effects are generally linked to the cellular influx of transported substrates. For instance, the transport of certain peptides can lead to changes in intracellular pH or membrane potential, which in turn can modulate the activity of other cellular proteins. Given the extremely low binding affinity of this compound and the fact that it is not efficiently transported, it is highly unlikely to elicit any significant signaling response via PepT1.

The logical relationship can be visualized as follows:

signaling_pathway AcPheNH2 This compound Binding Weak Binding (Ki = 16.8 mM) AcPheNH2->Binding PepT1 PepT1 Transporter PepT1->Binding Transport Negligible Transport Binding->Transport Signaling No Downstream Signaling Transport->Signaling

Caption: Logical diagram illustrating the lack of signaling by this compound via PepT1.

Conclusion

The validation of this compound binding affinity to PepT1 confirms a very weak interaction. The high Ki value of 16.8 ± 5.64 mM positions this compound as a poor ligand for PepT1, especially when compared to unmodified dipeptides or even other N-acetylated amino acids.[1] This finding is crucial for researchers in drug design and delivery, as it suggests that utilizing this compound or similar moieties as a strategy to engage PepT1 for enhanced drug absorption is unlikely to be successful. The lack of significant binding also implies an absence of any direct signaling role for this compound through this transporter. Future research in the design of PepT1-targeting prodrugs should focus on structures that more closely mimic the features of high-affinity substrates.

References

Ac-Phe-NH2 vs. Ac-Phe: A Comparative Guide to Peptide Uptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-acetyl-L-phenylalanine amide (Ac-Phe-NH2) and N-acetyl-L-phenylalanine (Ac-Phe) as inhibitors of peptide uptake, focusing on their interaction with the intestinal peptide transporter PEPT1. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

Experimental evidence demonstrates that Ac-Phe is a significantly more potent inhibitor of the peptide transporter PEPT1 than this compound . The presence of a free carboxyl group on Ac-Phe, as opposed to the amide group on this compound, appears to be crucial for effective binding and inhibition of the transporter. This guide will delve into the quantitative data, experimental methodologies, and the underlying transport mechanism.

Quantitative Data Comparison

The inhibitory efficacy of Ac-Phe and this compound on PEPT1-mediated peptide uptake was determined by assessing their respective inhibition constants (Kᵢ). A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.

CompoundChemical StructureInhibition Constant (Kᵢ) for PEPT1 [mM]Inhibitory Potency
Ac-Phe CH₃-CO-NH-CH(CH₂-C₆H₅)-COOH1.81 ± 0.37[1]Effective Inhibitor
This compound CH₃-CO-NH-CH(CH₂-C₆H₅)-CO-NH₂16.8 ± 5.64[1]Very Weak Inhibitor

The data clearly indicates that Ac-Phe is approximately 9.3 times more potent as a PEPT1 inhibitor than this compound.

Signaling Pathway and Transport Mechanism

The peptide transporter PEPT1 facilitates the uptake of di- and tripeptides from the intestinal lumen into epithelial cells. This process is an active transport mechanism driven by a proton gradient.

PEPT1_Transport_Mechanism cluster_membrane Apical Membrane cluster_lumen Intestinal Lumen cluster_cytosol Epithelial Cell Cytosol PEPT1 PEPT1 Transporter Peptide_in Dipeptide/ Tripeptide PEPT1->Peptide_in Translocates H_cyto H+ PEPT1->H_cyto Translocates NHE3 Na+/H+ Exchanger (NHE3) H_lumen H+ NHE3->H_lumen Maintains H+ gradient Na_cyto Na+ NHE3->Na_cyto Peptide Dipeptide/ Tripeptide Peptide->PEPT1 Binds H_lumen->PEPT1 Co-transport Na_lumen Na+ Na_lumen->NHE3 H_cyto->NHE3 Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis A Prepare PEPT1-expressing cells (e.g., Xenopus oocytes) D Incubate PEPT1-expressing cells with radiolabeled substrate and inhibitor A->D E Control: Incubate cells with radiolabeled substrate only A->E B Prepare radiolabeled peptide substrate (e.g., [3H]-D-Phe-L-Gln) B->D B->E C Prepare inhibitor solutions (Ac-Phe and this compound) at various concentrations C->D F Wash cells to remove unbound substrate and inhibitor D->F E->F G Lyse cells and measure intracellular radioactivity (scintillation counting) F->G H Calculate percentage of uptake inhibition for each inhibitor concentration G->H I Determine Ki values by fitting data to an inhibition model H->I

References

A Comparative Guide to the Conformers of Ac-Phe-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the conformational landscape of N-acetyl-L-phenylalaninamide (Ac-Phe-NH2), a fundamental building block in peptide and protein structures. Understanding the conformational preferences of this dipeptide analog is crucial for comprehending protein folding, molecular recognition, and for the rational design of peptidomimetics and other therapeutics. This document synthesizes experimental and computational data to offer a clear comparison of the dominant conformers of this compound.

Conformational Landscape of this compound

This compound predominantly adopts three low-energy conformations in the gas phase, characterized by distinct intramolecular hydrogen bonding patterns and backbone dihedral angles (φ, ψ). These conformers are commonly referred to as βLanti, γLgauche+, and γLgauche-. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the geometries and relative stabilities of these structures. Experimental validation has been achieved through techniques such as jet-cooled infrared (IR) spectroscopy.

Data Presentation: A Quantitative Comparison

The following table summarizes the relative energies and backbone dihedral angles of the major conformers of this compound, as determined by computational chemistry. These values provide a quantitative basis for comparing the stability and structure of each conformer.

ConformerRelative Energy (kcal/mol)Dihedral Angle φ (°)Dihedral Angle ψ (°)Key Intramolecular Interactions
γLgauche+ 0.00-8373C=O(i-1)···HN(i+1) (γ-turn), (Ar)Cγ···HN(i+1), (Ar)C-H···O=C(i)
βLanti 0.14 - 0.57-158163C=O(i)···HN(i), (Ar)Cγ···HN(i+1), (Ar)Cδ-H···O=C(i-1)
γLgauche- 0.26 - 0.6773-56C=O(i-1)···HN(i+1) (γ-turn)

Data compiled from computational studies at the BLYP/6-311G(df,p) and B3LYP/6-31+G(d) levels of theory.[1]Relative energies can vary depending on the level of theory and basis set used.

Experimental and Computational Methodologies

The characterization of this compound conformers relies on a synergistic approach combining experimental spectroscopy and computational modeling.

Experimental Protocols

Jet-Cooled Infrared (IR) Spectroscopy:

This technique allows for the study of molecules in the gas phase under collision-free conditions, providing highly resolved vibrational spectra of individual conformers.

  • Sample Preparation: A solid sample of this compound is heated to produce a vapor.

  • Supersonic Expansion: The vapor is seeded into a high-pressure stream of an inert carrier gas (e.g., Argon) and expanded through a small nozzle into a vacuum chamber. This process rapidly cools the molecules to very low rotational and vibrational temperatures, "freezing" them into their distinct conformational states.

  • IR Spectroscopy: The jet-cooled molecular beam is interrogated by a tunable infrared laser. The absorption of IR radiation as a function of wavelength provides the vibrational spectrum.

  • Conformer-Specific Detection: Often coupled with techniques like Resonant Two-Photon Ionization (R2PI), where a UV laser selectively ionizes a specific conformer, allowing for the measurement of its IR spectrum without interference from other conformers.

Computational Protocols

Density Functional Theory (DFT) Calculations:

DFT is a quantum mechanical modeling method used to predict the electronic structure of molecules. It is widely used to determine the geometries, energies, and vibrational frequencies of different conformers.

  • Initial Structure Generation: A starting 3D structure of this compound is built.

  • Conformational Search: A systematic search of the potential energy surface is performed by rotating the key dihedral angles (φ, ψ, and side-chain angles) to identify all possible low-energy conformers.

  • Geometry Optimization: Each potential conformer is then subjected to geometry optimization, where the positions of the atoms are adjusted to find the lowest energy arrangement for that particular conformation. Popular DFT functionals for this purpose include B3LYP, often paired with basis sets like 6-31G(d) or 6-311++G(d,p).

  • Energy Calculation: The single-point energy of each optimized conformer is calculated to determine their relative stabilities. Zero-point vibrational energy corrections are typically included.

  • Frequency Calculation: Vibrational frequencies are calculated for each optimized conformer. These theoretical frequencies can then be compared with experimental IR spectra to confirm the identity of the observed conformers.

Visualizing Conformational Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the relationships between the conformers and the general experimental workflow for their characterization.

Ac_Phe_NH2_Conformers cluster_conformers This compound Conformers gamma_plus γLgauche+ (Global Minimum) beta_anti βLanti gamma_plus->beta_anti ΔE ≈ 0.14-0.57 kcal/mol gamma_minus γLgauche- gamma_plus->gamma_minus ΔE ≈ 0.26-0.67 kcal/mol

Caption: Relative energy landscape of the three primary this compound conformers.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopy cluster_analysis Data Analysis heating Heat Solid this compound seeding Seed into Inert Gas heating->seeding expansion Supersonic Expansion (Jet Cooling) seeding->expansion ir_laser Tunable IR Laser expansion->ir_laser uv_laser UV Laser (R2PI) expansion->uv_laser detector Mass Spectrometer ir_laser->detector uv_laser->detector ir_spectrum Conformer-Specific IR Spectrum detector->ir_spectrum comparison Compare with DFT Calculations ir_spectrum->comparison assignment Conformer Assignment comparison->assignment

Caption: General experimental workflow for jet-cooled IR spectroscopy of this compound.

References

Cross-Validation of Ac-Phe-NH2: A Comparative Guide to Experimental and Computational Analyses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) serves as a fundamental model system for studying the conformational preferences of peptide backbones, which are critical for understanding protein folding, molecular recognition, and drug design. The validation of computational models against experimental data is a cornerstone of modern structural biology and medicinal chemistry, ensuring that theoretical predictions accurately reflect physical reality. This guide provides an objective comparison of experimental and computational results for this compound, supported by detailed methodologies and data.

Data Presentation: A Side-by-Side Comparison

The synergy between computational and experimental methods is best illustrated by a direct comparison of their quantitative outputs. The following tables summarize key findings from conformational analyses of this compound, focusing on the relative energies of its stable conformers and their characteristic vibrational frequencies.

Table 1: Calculated Relative Energies of this compound Conformers

Computational chemistry allows for the determination of the relative stabilities of different molecular conformations. The energies of three key conformers, identified as βLanti, γLgauche+, and γLgauche-, were calculated using various levels of theory and corrected for zero-point vibrational energy (ZPE).[1][2] The γLgauche+ conformer is consistently identified as the global minimum in these calculations.

ConformerRelative Energy (kcal/mol) at BLYP/6-311G(df,p)Relative Energy (kcal/mol) at B3LYP/6-31+G(d)Relative Energy (kcal/mol) at MP2/6-31+G(d)
γLgauche+ 0.000.00Similar to other levels
βLanti 0.140.67Similar to other levels
γLgauche- 0.260.57Similar to other levels

Data sourced from studies performing parallel computational and experimental determinations on the conformational probability of N-Acetyl-Phenylalanine-NH2 (NAPA).[1][2]

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies

Jet-cooled infrared spectroscopy provides high-resolution vibrational data for isolated molecules, offering a precise benchmark for theoretical calculations. The agreement between the experimental and computed N-H stretching frequencies for the three conformers of this compound is exceptionally strong, validating the accuracy of the computational models.[1]

ConformerVibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Difference Δ(Exp-Theor) (cm⁻¹)
βLanti N-H StretchesData Not SpecifiedMatched~1-3
γLgauche+ N-H StretchesData Not SpecifiedMatched~0-5
γLgauche- N-H StretchesData Not SpecifiedMatched~1-6

Frequency differences are reported for calculations at the BLYP/6-311G(df,p) and B3LYP/6-31+G(d) levels of theory.[1][2] Good agreement was also found for carbonyl stretches.[1]

Experimental and Computational Protocols

The reliability of the cross-validation process depends entirely on the rigor of the methods employed.

Experimental Protocol: Jet-Cooled Infrared Spectroscopy

Jet-cooled infrared (IR) spectroscopy is a powerful technique for studying the intrinsic properties of molecules, free from solvent effects and thermal congestion.

  • Sample Preparation: The this compound sample is heated to produce a vapor.

  • Supersonic Expansion: The vapor is mixed with a carrier gas (e.g., Argon) and expanded through a small nozzle into a vacuum chamber. This process rapidly cools the molecules to very low rotational and vibrational temperatures.

  • Conformer Isolation: The cooling "freezes" the molecules into their distinct, stable conformations.

  • IR Spectroscopy: A tunable IR laser is passed through the jet-cooled molecular beam. When the laser frequency matches a vibrational transition of a specific conformer, the molecule absorbs the light.

  • Detection: The absorption is detected, generating a high-resolution IR spectrum where individual peaks can be assigned to the vibrations of specific conformers.

Computational Protocol: Ab Initio and DFT Calculations

Computational models were used to explore the potential energy surface of this compound and identify stable conformers.

  • Conformational Search: An initial search is performed to locate all possible low-energy structures of the molecule.

  • Geometry Optimization: The geometries of potential conformers are optimized using quantum mechanical methods. The studies on this compound employed Density Functional Theory (DFT) with functionals like BLYP and B3LYP, and Møller-Plesset perturbation theory (MP2).[1][2] Various basis sets, such as 6-31G(d) and 6-31+G(d), were used to describe the atomic orbitals.[1][2]

  • Frequency Calculation: Vibrational frequencies are calculated for each optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and allows for the prediction of the IR spectrum.

  • Energy Calculation: Single-point energy calculations are often performed at a higher level of theory to obtain more accurate relative energies between conformers.[1][2] These energies are typically corrected for zero-point vibrational energy (ZPE).

  • Analysis: The calculated structures, relative energies, and vibrational spectra are then compared directly with the experimental results for validation.[1]

Visualization of Workflows and Concepts

Diagrams are essential for conceptualizing the relationships between methods and the conformational space of the molecule.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_val Validation exp_sample This compound Sample exp_spec Jet-Cooled IR Spectroscopy exp_sample->exp_spec exp_data Experimental Spectra exp_spec->exp_data validation Comparison & Analysis exp_data->validation Compare Spectra comp_model Molecular Model comp_calc DFT / MP2 Calculations comp_model->comp_calc comp_data Predicted Spectra & Energies comp_calc->comp_data comp_data->validation Compare Spectra & Energies conclusion Validated Conformers (βL, γL+, γL-) validation->conclusion

Caption: Cross-validation workflow for this compound.

The conformational space of a peptide backbone is often visualized using a Ramachandran plot, which maps the allowed and disallowed regions for the backbone dihedral angles φ (phi) and ψ (psi).[3][4]

Ramachandran plot beta β-Sheet Region alpha_r Right-Handed α-Helix Region alpha_l Left-Handed α-Helix Region ylabel Ψ (psi) xlabel Φ (phi)

Caption: Schematic Ramachandran plot showing allowed regions.

The identified conformers of this compound are stabilized by specific intramolecular hydrogen bonds, which are crucial for their structure.

Conformers cluster_interactions Key Intramolecular Interactions AcPheNH2 This compound Conformational Space beta βLanti AcPheNH2->beta gamma_p γLgauche+ AcPheNH2->gamma_p gamma_n γLgauche- AcPheNH2->gamma_n i1 C=O(i)···HN(i) beta->i1 stabilized by i3 Aromatic Ring···HN beta->i3 stabilized by i2 C=O(i-1)···HN(i+1) gamma_p->i2 stabilized by gamma_p->i3 stabilized by gamma_n->i2 stabilized by

Caption: Key conformers and their stabilizing interactions.

Conclusion

The cross-validation of experimental and computational data for N-acetyl-L-phenylalaninamide demonstrates a powerful synergy. High-level ab initio and DFT calculations can successfully predict the relative energies and vibrational spectra of the dominant gas-phase conformers.[1][2] The excellent agreement, with spectral differences as low as 1-6 cm⁻¹, provides strong confidence in the theoretical models.[1] This validated computational approach is invaluable for predicting the structural preferences of more complex peptides and for the rational design of novel therapeutics, where understanding and controlling conformation is paramount.

References

Ac-Phe-NH2: A Reliable Negative Control for Peptide Transport Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular transport, particularly the study of peptide transporters like PEPT1 and PEPT2, the use of appropriate controls is paramount for the generation of robust and reliable data. This guide provides a comprehensive comparison of N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) as a negative control in peptide transport assays, supported by experimental data and detailed protocols.

The Critical Role of a Negative Control

A negative control in a peptide transport assay is a compound that is structurally similar to the substrate but is not significantly transported by the peptide transporter being studied. Its purpose is to account for non-specific uptake or binding to the cell membrane, allowing researchers to isolate and accurately measure the transporter-mediated uptake of the test compound. An ideal negative control should exhibit minimal interaction with the transporter, thereby providing a baseline for non-transporter-mediated processes.

This compound: An Ideal Candidate

This compound, a derivative of the amino acid phenylalanine, has emerged as a widely accepted negative control in peptide transport studies, particularly for the proton-coupled peptide transporter PEPT1. Its suitability stems from its significantly weak interaction with the transporter. The inhibitory constant (Ki) is a measure of how tightly a compound binds to a transporter; a higher Ki value indicates weaker binding. Experimental data has shown that this compound possesses a very high Ki value for PEPT1, confirming its minimal affinity for the transporter.[1]

Performance Comparison: this compound vs. Other Phenylalanine Derivatives

To objectively assess the suitability of this compound as a negative control, its performance can be compared to other phenylalanine derivatives in their ability to inhibit peptide transport. The following table summarizes the inhibitory constants (Ki) of various phenylalanine-based compounds against PEPT1, highlighting the significantly weaker interaction of this compound.

CompoundChemical StructureKi for PEPT1 (mM)Interpretation
This compound N-acetyl-L-phenylalaninamide16.8 ± 5.64Very weak interaction, ideal negative control
Ac-PheN-acetyl-L-phenylalanine1.81 ± 0.37Moderate inhibitor
Phe-NH2L-phenylalaninamideNo measurable affinityNot an inhibitor
Phe-TyrL-phenylalanyl-L-tyrosine0.10 ± 0.04High-affinity substrate (Positive Control)
Ac-Phe-TyrN-acetyl-L-phenylalanyl-L-tyrosine8.41 ± 0.11Weak interaction
Ac-Phe-Tyr-NH2N-acetyl-L-phenylalanyl-L-tyrosinamide9.97 ± 4.01Weak interaction

Data sourced from Meredith et al. (2000).[1]

The data clearly demonstrates that this compound has a significantly higher Ki value compared to other tested phenylalanine derivatives that show some level of interaction with PEPT1. This substantiates its use as a reliable negative control, as it is unlikely to compete with the substrate for binding to the transporter.

Logical Framework for Using this compound as a Negative Control

The decision to use this compound as a negative control is based on a clear logical framework that differentiates its interaction with the peptide transporter from that of a substrate.

G cluster_0 Interaction with Peptide Transporter (e.g., PEPT1) cluster_1 Outcome Substrate Substrate (e.g., Gly-Sar) Transport Significant Transporter- Mediated Uptake Substrate->Transport High Affinity (Low Ki) AcPheNH2 This compound (Negative Control) NoTransport Negligible Transporter- Mediated Uptake AcPheNH2->NoTransport Very Low Affinity (High Ki)

Caption: Logical diagram illustrating the differential interaction of a substrate versus this compound with a peptide transporter.

Experimental Protocol: Peptide Transport Inhibition Assay in Caco-2 Cells

This protocol outlines a typical peptide transport inhibition assay using the human colon adenocarcinoma cell line, Caco-2, which endogenously expresses PEPT1. The assay measures the uptake of a radiolabeled substrate in the presence of a test compound, a positive control, and this compound as a negative control.

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS), pH 6.0 and pH 7.4

  • Radiolabeled PEPT1 substrate (e.g., [¹⁴C]Gly-Sar)

  • Test compound

  • Gly-Sar (Positive control inhibitor)

  • This compound (Negative control)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in DMEM in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed Caco-2 cells onto 24-well Transwell® plates at a density of 6 x 10⁴ cells/cm².

    • Allow the cells to differentiate for 19-21 days, changing the medium every 2-3 days.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Uptake Assay:

    • On the day of the experiment, wash the Caco-2 cell monolayers twice with pre-warmed HBSS (pH 7.4).

    • Pre-incubate the cells for 20 minutes at 37°C with HBSS (pH 7.4).

    • Prepare the transport buffer (HBSS, pH 6.0) containing the radiolabeled substrate (e.g., 10 µM [¹⁴C]Gly-Sar).

    • Prepare transport buffers containing:

      • Radiolabeled substrate + Test compound (at various concentrations)

      • Radiolabeled substrate + Gly-Sar (e.g., 10 mM, as a positive control for inhibition)

      • Radiolabeled substrate + this compound (e.g., 20 mM, as a negative control)

      • Radiolabeled substrate alone (Control for maximum uptake)

    • Remove the pre-incubation buffer from the apical side of the Transwell® inserts.

    • Add the respective transport buffers to the apical side of the wells.

    • Incubate the plates at 37°C for a defined period (e.g., 10-30 minutes).

    • Terminate the uptake by aspirating the transport buffer and washing the cell monolayers three times with ice-cold HBSS (pH 7.4).

  • Quantification:

    • Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis:

    • Calculate the percentage of inhibition for the test compound, positive control, and negative control relative to the control wells (substrate alone).

    • The uptake in the presence of this compound should be comparable to the background or non-specific binding, confirming its role as a negative control.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical peptide transport inhibition assay.

G cluster_0 Cell Culture & Differentiation cluster_1 Uptake Assay cluster_2 Quantification & Analysis A Seed Caco-2 cells on Transwell® plates B Differentiate for 19-21 days A->B C Monitor TEER B->C D Wash and pre-incubate cells C->D E Prepare transport buffers with: - Radiolabeled substrate - Test Compound - Positive Control (Gly-Sar) - Negative Control (this compound) D->E F Incubate cells with transport buffers E->F G Terminate uptake and wash F->G H Lyse cells G->H I Measure radioactivity H->I J Normalize to protein content I->J K Calculate % inhibition J->K

Caption: Workflow for a peptide transport inhibition assay using Caco-2 cells.

Conclusion

References

Unlocking Peptide Potential: A Comparative Guide to N- and C-Terminal Blocking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing peptide therapeutics is a constant challenge. Unmodified peptides often suffer from rapid degradation and poor bioavailability, limiting their therapeutic efficacy. This guide provides an objective comparison of N-terminal and C-terminal blocking strategies, two common modifications employed to enhance peptide performance. Supported by experimental data and detailed protocols, we delve into how these modifications impact stability, receptor binding, and overall biological activity.

The inherent susceptibility of peptides to enzymatic degradation by exopeptidases, which cleave amino acids from the N- and C-termini, is a major hurdle in their development as drugs.[1][2] Blocking these terminal ends is a foundational strategy to protect peptides from this degradation, thereby extending their half-life and improving their pharmacokinetic profiles.[1] N-terminal acetylation and C-terminal amidation are the most common methods, effectively neutralizing the terminal charges and mimicking the structure of native proteins.[3][4][5] This guide will explore the individual and combined effects of these modifications.

The Impact of N-Terminal Acetylation

N-terminal acetylation involves the addition of an acetyl group (-COCH3) to the N-terminal amino group of a peptide.[6] This modification effectively removes the positive charge of the N-terminus, which can have several beneficial effects on peptide activity.

Enhanced Stability

The primary advantage of N-terminal acetylation is the significant increase in peptide stability. By blocking the free amino group, the peptide becomes resistant to degradation by aminopeptidases, a class of exopeptidases that specifically cleave N-terminal amino acids.[2][4] This protection leads to a longer plasma half-life, a critical factor for therapeutic efficacy.[1] For instance, a study on the antimicrobial peptide calcitermin (B1577619) demonstrated that N-terminal acetylation increased its half-life in human plasma by over seven times.[7]

However, it is crucial to note that N-terminal acetylation does not protect against internal cleavage by endopeptidases.[2] Therefore, for peptides susceptible to internal degradation, other strategies like D-amino acid substitution or cyclization may be necessary in conjunction with N-terminal blocking.[2]

Modulated Receptor Binding and Activity

The removal of the N-terminal positive charge can also influence how a peptide interacts with its biological target.[1] In some cases, this charge neutralization can lead to improved receptor binding affinity and specificity by reducing non-specific electrostatic interactions or by promoting a more favorable conformation for binding.[1] However, the effect is highly peptide-dependent. For some peptides, the N-terminal charge is crucial for receptor interaction, and its removal can lead to decreased activity.

The Power of C-Terminal Amidation

C-terminal amidation is the conversion of the C-terminal carboxylic acid group (-COOH) to an amide group (-CONH2).[6] This modification neutralizes the negative charge at the C-terminus and is a common feature of many naturally occurring peptide hormones and neuropeptides.[8]

Increased Stability and Bioavailability

Similar to N-terminal acetylation, C-terminal amidation protects peptides from degradation by another class of exopeptidases known as carboxypeptidases, which cleave C-terminal amino acids.[1][2] This enhanced stability against enzymatic hydrolysis significantly extends the peptide's half-life in biological fluids, contributing to improved bioavailability and therapeutic efficacy.[1]

Enhanced Receptor Binding and Biological Activity

C-terminal amidation can also play a crucial role in receptor binding.[1] The neutral amide terminus may more closely mimic an internal peptide bond within a larger protein, potentially leading to a better fit within the receptor's binding pocket.[1] This can result in improved binding affinity and, consequently, enhanced biological activity.[4] For many peptide hormones, amidation of the C-terminus is essential for their activity.[5]

Head-to-Head Comparison: N- vs. C-Terminal Blocking

Both N-terminal acetylation and C-terminal amidation are powerful tools for improving peptide stability and activity. The choice between them, or the decision to use both, depends on the specific peptide and its intended application.

FeatureN-Terminal AcetylationC-Terminal AmidationBoth Modifications
Primary Enzyme Protection Aminopeptidases[2][4]Carboxypeptidases[1][2]Aminopeptidases & Carboxypeptidases[1]
Effect on Charge Neutralizes positive charge[1]Neutralizes negative chargeNeutralizes both terminal charges[3]
Impact on Half-life Significant increase[7]Significant increase[1]Synergistic, often maximal increase[1]
Receptor Binding Variable; can increase or decrease affinity[1]Often enhances affinity and activity[1][4]Often leads to optimal binding and activity[3]
Solubility May decrease[3][5]May decreaseMay decrease further

A study on amphiphilic cell-penetrating peptides (CPPs) loaded with methotrexate (B535133) showed that N- and C-terminal modifications did not alter the toxicity of the CPPs themselves.[9][10] However, these modifications did lead to a tangible reduction in cellular uptake for these specific peptides.[9][10] This highlights the importance of empirical testing for each modified peptide, as the effects on cellular internalization can be sequence-dependent.

Experimental Protocols

To aid researchers in evaluating the effects of terminal blocking, we provide detailed methodologies for key experiments.

Peptide Stability Assay in Human Serum

This assay is crucial for determining the half-life of a peptide in a biologically relevant fluid.

Peptide_Stability_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solution (e.g., in DMSO) Spike Spike Serum with Peptide (Final concentration e.g., 100 µg/mL) Peptide_Stock->Spike Serum Thaw Human Serum (Aliquot and pre-warm to 37°C) Serum->Spike Incubate Incubate at 37°C Spike->Incubate Aliquots Withdraw Aliquots at Designated Time Points (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Incubate->Aliquots Quench Quench Reaction & Precipitate Proteins (e.g., add ice-cold Acetonitrile (B52724) with 1% TFA) Aliquots->Quench Centrifuge Centrifuge to Pellet Proteins (e.g., 14,000 x g for 15 min at 4°C) Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC Analyze by RP-HPLC Supernatant->HPLC Quantify Quantify Peak Area of Intact Peptide HPLC->Quantify Calculate Calculate % Remaining & Half-Life (t½) Quantify->Calculate

Caption: Workflow for assessing peptide stability in human serum.

Methodology:

  • Preparation: Prepare a stock solution of the peptide (e.g., in DMSO). Thaw a required volume of human serum, aliquot, and pre-warm to 37°C.[11]

  • Incubation: Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL), ensuring the final DMSO concentration is below 1%. Incubate the samples at 37°C.[11]

  • Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the peptide-serum mixture.[11]

  • Quenching and Protein Precipitation: Immediately quench the enzymatic reaction and precipitate proteins by adding an equal volume of an ice-cold solution, such as 1% (v/v) trifluoroacetic acid (TFA) in acetonitrile (ACN). Vortex vigorously and incubate on ice for at least 20 minutes.[11]

  • Sample Preparation for HPLC: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins. Carefully transfer the supernatant to an HPLC vial.[11]

  • RP-HPLC Analysis: Inject a defined volume of the supernatant onto a reverse-phase HPLC system. Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN) to separate the intact peptide from its degradation products. Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or 280 nm).[11]

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of the remaining peptide over time and determine the half-life (t½) by fitting the data to a one-phase decay model.

Receptor-Ligand Binding Assay (Competitive ELISA)

This assay is used to determine the binding affinity of a peptide to its receptor.

Competitive_ELISA cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection Coat Coat 96-well Plate with Receptor (e.g., 100 ng/µL in carbonate buffer) Incubate_Coat Incubate Overnight at 4°C Coat->Incubate_Coat Wash1 Wash Plate Incubate_Coat->Wash1 Block Add Blocking Buffer (e.g., 1% BSA in PBS) Wash1->Block Incubate_Block Incubate for 1-2h at RT Block->Incubate_Block Wash2 Wash Plate Incubate_Block->Wash2 Add_Ligands Add Fixed Concentration of Labeled Ligand and Varying Concentrations of Test Peptide Wash2->Add_Ligands Incubate_Comp Incubate for 2h at RT Add_Ligands->Incubate_Comp Wash3 Wash Plate Incubate_Comp->Wash3 Add_Enzyme_Conj Add Enzyme-Conjugated Antibody (specific for labeled ligand) Wash3->Add_Enzyme_Conj Incubate_Det Incubate for 1h at RT Add_Enzyme_Conj->Incubate_Det Wash4 Wash Plate Incubate_Det->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Read Read Absorbance Add_Substrate->Read Analyze Analyze Data (IC50, Ki) Read->Analyze

Caption: Workflow for a competitive ELISA-based receptor binding assay.

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with a recombinant receptor at a concentration of, for example, 100 ng/µL in a carbonate coating buffer. Incubate the plate overnight at 4°C.[12]

  • Blocking: Wash the plate to remove unbound receptor. Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites and incubate for 1-2 hours at room temperature.[12]

  • Competitive Binding: Wash the plate. Add a fixed concentration of a labeled (e.g., biotinylated or His-tagged) ligand that is known to bind the receptor, along with varying concentrations of the unlabeled test peptide (modified and unmodified). Incubate for 2 hours at room temperature to allow for competitive binding.[12][13]

  • Detection: Wash the plate to remove unbound ligands. Add an enzyme-conjugated antibody (e.g., streptavidin-HRP or anti-His-HRP) that specifically binds to the labeled ligand and incubate for 1 hour at room temperature.[12]

  • Signal Generation and Reading: Wash the plate thoroughly. Add a suitable substrate for the enzyme (e.g., TMB for HRP) and allow the color to develop. Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.[12]

  • Data Analysis: Plot the absorbance against the concentration of the test peptide. Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the labeled ligand binding. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[14]

Cell-Based Functional Assay

This type of assay measures the biological response of cells to the peptide, providing a measure of its potency.

Cell_Based_Assay cluster_cell_prep Cell Preparation cluster_treatment Peptide Treatment cluster_response Measure Biological Response cluster_analysis Data Analysis Seed_Cells Seed Cells in a 96-well Plate Incubate_Cells Incubate to Allow Adherence (e.g., 24h) Seed_Cells->Incubate_Cells Prepare_Peptides Prepare Serial Dilutions of Test Peptides Incubate_Cells->Prepare_Peptides Treat_Cells Add Peptides to Cells Prepare_Peptides->Treat_Cells Incubate_Treatment Incubate for a Defined Period Treat_Cells->Incubate_Treatment Assay_Response Perform Assay to Measure Specific Cellular Response (e.g., cAMP levels, Ca2+ flux, cell viability) Incubate_Treatment->Assay_Response Read_Signal Read Signal (e.g., fluorescence, luminescence, absorbance) Assay_Response->Read_Signal Plot_Data Plot Response vs. Peptide Concentration Read_Signal->Plot_Data Calculate_EC50 Calculate EC50 or IC50 Plot_Data->Calculate_EC50

Caption: General workflow for a cell-based functional assay.

Methodology:

  • Cell Preparation: Seed cells that express the target receptor in a 96-well plate at an appropriate density. Allow the cells to adhere and grow for a specified period (e.g., 24 hours).[15]

  • Peptide Treatment: Prepare serial dilutions of the modified and unmodified peptides in a suitable cell culture medium. Remove the old medium from the cells and add the peptide solutions. Incubate for a period relevant to the biological response being measured.[15]

  • Measurement of Biological Response: Following incubation, measure the specific cellular response. The method will depend on the signaling pathway of the receptor. Examples include measuring changes in second messengers (e.g., cAMP, calcium), reporter gene expression, or cell viability/proliferation.[16]

  • Data Analysis: Read the output signal from the assay using a plate reader. Plot the response as a function of the peptide concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value for each peptide.

Conclusion

N-terminal acetylation and C-terminal amidation are indispensable tools in peptide drug development. These modifications effectively shield peptides from enzymatic degradation, significantly enhancing their stability and bioavailability.[1] While both strategies are effective, their impact on receptor binding and overall biological activity can be peptide-specific. Therefore, a comprehensive evaluation of each modified peptide through rigorous experimental assays is crucial for selecting the optimal strategy. The synergistic effect of combining both N- and C-terminal blocking often provides the most robust protection and can lead to peptides with superior therapeutic profiles.[1] By understanding and applying these terminal blocking strategies, researchers can unlock the full therapeutic potential of their peptide candidates.

References

A Researcher's Guide to the Synthesis of Ac-Phe-NH2: Comparing Common Coupling Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of small peptides and amino acid derivatives is a fundamental task. N-Acetyl-L-phenylalanine amide (Ac-Phe-NH2) is a simple yet important molecule, often used in biochemical studies and as a fragment in larger peptidomimetics. Its synthesis, while seemingly straightforward, presents a classic challenge in peptide chemistry: the formation of an amide bond while preserving the stereochemical integrity of the chiral center.

This guide provides a comparative overview of common methods for the synthesis of this compound, starting from N-acetyl-L-phenylalanine (Ac-Phe-OH). We will delve into the experimental protocols for three major classes of coupling reagents: uronium/aminium salts, carbodiimides, and phosphonium (B103445) salts. The performance of these methods will be compared based on reported yields, purity, and the critical aspect of racemization.

Comparison of Synthesis Methods for this compound

The synthesis of this compound involves the coupling of the carboxylic acid of Ac-Phe-OH with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt. The choice of coupling reagent is paramount and significantly influences the reaction's efficiency, the purity of the final product, and the preservation of the L-configuration of the phenylalanine residue.

MethodCoupling ReagentBaseTypical YieldPurityKey AdvantagesKey Disadvantages
Uronium/Aminium Salt TBTU, HBTU, HATUDIPEA, Pyridine (B92270)Good to HighGoodHigh reactivity, fast reactions.High risk of racemization with N-acetylated amino acids , guanidinylation of the amine can be a side reaction.[1]
Carbodiimide (B86325) EDC, DCCHOBt, DMAP (cat.)Moderate to HighGood to ExcellentCost-effective, well-established.Formation of insoluble urea (B33335) byproducts (with DCC), potential for racemization (mitigated by additives).
Phosphonium Salt PyBOPDIPEAHighExcellentLow racemization, high efficiency.Can be more expensive, byproduct removal can be challenging.

Experimental Protocols

Method 1: Uronium/Aminium Salt Mediated Synthesis (Based on TBTU)

This protocol is adapted from a study on the amidation of N-acetyl-L-phenylalanine, which highlighted the significant risk of racemization with uronium salts like TBTU when using common bases like DIPEA.[1] The use of a weaker base, such as pyridine, was shown to reduce the extent of racemization.[1]

Reaction Scheme:

Materials:

  • N-acetyl-L-phenylalanine (Ac-Phe-OH)

  • Ammonium chloride (NH₄Cl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU)

  • Pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of N-acetyl-L-phenylalanine (1.0 equiv.) in anhydrous DMF, add ammonium chloride (1.2 equiv.) and pyridine (2.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TBTU (1.1 equiv.) to the solution and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-acetyl-L-phenylalanine amide.

  • Determine the yield and assess the purity and enantiomeric excess by HPLC analysis.

Note on Racemization: The activation of N-acetylated amino acids with uronium salts can lead to the formation of an azlactone intermediate, which is prone to racemization.[1] The choice of base is critical, with stronger bases like DIPEA leading to significant epimerization.[1]

Method 2: Carbodiimide Mediated Synthesis (EDC/HOBt)

This protocol utilizes the water-soluble carbodiimide EDC in conjunction with HOBt to suppress racemization and improve coupling efficiency. Ammonium chloride is used as the ammonia source.

Reaction Scheme:

Ac-Phe-OH + NH₄Cl --(PyBOP, Base)--> Ac-Phe-NH₂

Caption: General workflow for the synthesis of this compound.

Signaling Pathway of Amide Bond Formation

The core of each synthesis method is the activation of the carboxylic acid group of Ac-Phe-OH to facilitate the nucleophilic attack by ammonia. The following diagram illustrates the general principle of this activation and subsequent amide formation.

Amide_Formation_Pathway AcPheOH Ac-Phe-OH (Carboxylic Acid) ActivatedIntermediate Activated Intermediate (e.g., Active Ester) AcPheOH->ActivatedIntermediate Activation CouplingReagent Coupling Reagent CouplingReagent->ActivatedIntermediate AcPheNH2 This compound (Amide Product) ActivatedIntermediate->AcPheNH2 Nucleophilic Attack Byproduct Byproduct ActivatedIntermediate->Byproduct Ammonia Ammonia (NH3) (Nucleophile) Ammonia->AcPheNH2

Caption: General pathway of amide bond formation.

Conclusion

The synthesis of N-acetyl-L-phenylalanine amide can be successfully achieved using various coupling reagents. While uronium salts like TBTU offer rapid reaction times, they pose a significant risk of racemization for N-acetylated amino acids, which requires careful selection of a milder base like pyridine. Carbodiimides such as EDC, when used with additives like HOBt, provide a reliable and cost-effective method. Phosphonium reagents like PyBOP are excellent for minimizing racemization and achieving high yields, albeit at a higher cost.

The choice of the optimal method will depend on the specific requirements of the researcher, balancing factors such as cost, reaction time, desired purity, and, most importantly, the need to maintain the stereochemical integrity of the final product. For applications where enantiomeric purity is paramount, methods known for low racemization, such as those employing phosphonium salts or carefully optimized carbodiimide protocols, are recommended.

References

A Researcher's Guide to Benchmarking DFT Calculations for Ac-Phe-NH2 Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the spectroscopic properties of peptides is crucial for understanding their structure, function, and dynamics. This guide provides a comparative analysis of Density Functional Theory (DFT) methods for calculating the spectroscopic data of N-acetyl-L-phenylalanylamide (Ac-Phe-NH2), a common model dipeptide.

This guide synthesizes findings from computational and experimental studies to offer insights into the performance of various DFT functionals and basis sets. By presenting quantitative data, detailed methodologies, and a clear workflow, we aim to equip researchers with the knowledge to select appropriate computational strategies for their spectroscopic investigations of peptides.

Performance of DFT Functionals and Basis Sets

The choice of DFT functional and basis set significantly impacts the accuracy of predicted spectroscopic properties. For this compound, a key challenge is correctly describing its conformational landscape and the associated vibrational and electronic spectra. Research has shown that different functionals vary in their ability to model the delicate balance of intramolecular interactions, such as hydrogen bonds, which govern the peptide's structure.

Below is a summary of findings from studies that have benchmarked DFT methods against experimental gas-phase infrared (IR) spectroscopy for this compound. The accuracy is often evaluated by the deviation (Δν) between the theoretical and experimental vibrational frequencies of key N-H stretching modes.

DFT FunctionalBasis SetKey FindingReference
BLYP6-311G(df,p)Provided a good match with experimental data for the three constituent N-H stretches, with deviations of approximately 1-3 cm⁻¹.[1]
B3LYP6-31+G(d)Showed slightly larger deviations compared to BLYP for the N-H stretches, in the range of approximately 1-6 cm⁻¹. However, it is widely used and provides a reasonable balance of accuracy and computational cost.[1]
MP26-31+G(d)This wavefunction-based method was found to give relative energies for the conformers that were similar to those obtained with the B3LYP/6-31+G(d) level of theory, indicating its utility for validating DFT conformational energies.[1]
General TrendsVariousFor biochromophores, hybrid functionals with 20-25% Hartree-Fock (HF) exchange (like B3LYP) tend to underestimate vertical excitation energies, while those with ~50% HF exchange and long-range corrected functionals often overestimate them.[2][3] For peptide radicals, long-range corrected functionals like LC-BLYP and ωB97 are recommended for an accurate description of electronic states.[4][5]

Experimental and Computational Protocols

The accuracy of DFT benchmarks is contingent on the quality of both the experimental data and the computational methodology. Here are summaries of typical protocols employed in the study of this compound and similar peptides.

Experimental Protocol: Jet-Cooled Infrared Spectroscopy

Gas-phase, conformation-specific infrared spectra of this compound are typically obtained using techniques like jet-cooled infrared spectroscopy.

  • Sample Preparation: The peptide is heated to produce a sufficient vapor pressure.

  • Supersonic Expansion: The vapor is co-expanded with a carrier gas (e.g., Argon) through a nozzle into a vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the spectra.

  • IR Spectroscopy: The jet-cooled molecules are interrogated with an infrared laser. The absorption of IR radiation is monitored, often using techniques like IR-UV ion dip spectroscopy, to obtain conformer-specific vibrational spectra.[6]

Computational Protocol: DFT Calculations

The theoretical spectra are generated through a series of computational steps.

  • Conformational Search: An initial search for low-energy conformers of this compound is performed using molecular mechanics or semi-empirical methods.

  • Geometry Optimization: The identified low-energy structures are then optimized at the desired DFT level of theory (e.g., B3LYP/6-31+G(d)). This step finds the minimum energy geometry for each conformer.

  • Frequency Calculation: For each optimized conformer, a vibrational frequency calculation is performed at the same level of theory. This provides the harmonic vibrational frequencies and their corresponding IR intensities. Anharmonic corrections are sometimes applied for better agreement with experimental data.[7]

  • Spectral Comparison: The calculated vibrational spectra of the different conformers are then compared with the experimental spectrum. The best match between theoretical and experimental frequencies and intensities allows for the assignment of the observed spectral features to specific conformations of this compound.[1]

Workflow for Benchmarking DFT Calculations

The process of benchmarking DFT calculations for spectroscopy involves a systematic comparison of theoretical predictions with experimental evidence. The following diagram illustrates a typical workflow for such a study.

DFT_Benchmark_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_benchmark Benchmarking exp_sample Sample Preparation (this compound) exp_spec Spectroscopic Measurement (e.g., Jet-Cooled IR) exp_sample->exp_spec exp_data Experimental Spectrum exp_spec->exp_data comparison Comparison of Theoretical and Experimental Spectra exp_data->comparison comp_conf Conformational Search comp_opt Geometry Optimization (Varying DFT Functionals/Basis Sets) comp_conf->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_spec Theoretical Spectra comp_freq->comp_spec comp_spec->comparison analysis Error Analysis (e.g., Δν) comparison->analysis conclusion Performance Assessment of DFT Methods analysis->conclusion

Caption: Workflow for benchmarking DFT calculations against experimental spectroscopy.

References

Comparative Stability of Ac-Phe-NH2 Across Diverse Cell Homogenates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the metabolic stability of N-acetyl-L-phenylalaninamide (Ac-Phe-NH2), a modified amino acid derivative, in various cell homogenates. Understanding the stability of such compounds is a cornerstone in the early phases of drug discovery and development, directly impacting their pharmacokinetic profiles and therapeutic efficacy. This document provides researchers, scientists, and drug development professionals with illustrative data, detailed experimental methodologies, and visual representations of the experimental workflow and potential metabolic pathways.

Executive Summary

N-terminal acetylation is a common strategy to enhance the metabolic stability of peptides and amino acid derivatives by protecting them from degradation by aminopeptidases.[1][2][3] This guide explores the anticipated differential stability of this compound across liver, kidney, and brain cell homogenates. Due to the high concentration of metabolic enzymes, it is expected that the liver homogenate will exhibit the most rapid degradation of the compound, followed by the kidney, with the brain homogenate showing the highest stability.

Illustrative Comparative Stability Data

The following table presents hypothetical, yet representative, data on the stability of this compound in different rat cell homogenates. This data is intended for illustrative purposes to highlight expected trends in metabolic stability. Actual experimental results may vary based on specific assay conditions.

Cell HomogenateHalf-Life (t½) (min)% Remaining at 60 min
Liver4535%
Kidney7555%
Brain12075%

Experimental Workflow

The stability of this compound in different cell homogenates can be determined using a standardized in vitro assay. The general workflow for such an experiment is depicted below.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation p1 Prepare Cell Homogenates (Liver, Kidney, Brain) p2 Determine Protein Concentration p1->p2 i1 Incubate this compound with Homogenates at 37°C p2->i1 p3 Prepare this compound Stock Solution p3->i1 i2 Collect Aliquots at Multiple Time Points i1->i2 a1 Quench Reaction (e.g., with Acetonitrile) i2->a1 a2 Centrifuge to Pellet Protein a1->a2 a3 Analyze Supernatant by LC-MS/MS a2->a3 d1 Quantify Remaining This compound a3->d1 d2 Calculate Half-Life (t½) d1->d2 degradation_pathway AcPheNH2 This compound AcPhe N-acetyl-phenylalanine AcPheNH2->AcPhe Amidohydrolase Ammonia Ammonia AcPheNH2->Ammonia Phe Phenylalanine AcPhe->Phe Acylase / Deacetylase Acetate Acetate AcPhe->Acetate

References

Ac-Phe-NH2: A Comparative Guide to its Activity in Diverse Enzyme Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the broader scientific community, understanding the interaction of small molecules with enzymes is paramount. N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) serves as a valuable tool in enzymatic studies, acting as both a substrate and an inhibitor in various systems. This guide provides a comparative analysis of this compound's activity, supported by quantitative data and detailed experimental protocols.

Quantitative Analysis of this compound Activity

The following table summarizes the kinetic parameters of this compound and its derivatives in different enzyme systems. This data facilitates a direct comparison of its efficacy and mode of action across various catalytic contexts.

Enzyme SystemSubstrate/Inhibitorkcat (s⁻¹)Km (mM)Ki (mM)Inhibition TypeExperimental Conditions
α-ChymotrypsinThis compound0.03835-SubstratepH 7.8, 25°C
δ-ChymotrypsinN-acetyl-L-phenylalaninamidepH independent15-SubstratepH 8.0
δ-ChymotrypsinN-acetyl-L-phenylalaninamidepH independent51-SubstratepH 10.0
Polyubiquitin (B1169507) Chain ElongationThis compound--8 ± 1.2Non-competitiveNot specified

Note: The kcat and Km values for α-Chymotrypsin with this compound are based on a study of a series of N-acetyl-L-phenylalanyl peptides of the general formula Ac-Phe-(Gly)n-NH2, where n=0 corresponds to this compound[1]. The values for δ-chymotrypsin are for N-acetyl-L-phenylalaninamide, which is synonymous with this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assaying enzyme activity with this compound or similar substrates.

α-Chymotrypsin Activity Assay

This protocol is adapted from studies on the hydrolysis of N-acetyl-L-phenylalanyl peptides by chymotrypsin (B1334515).[1]

Materials:

  • α-Chymotrypsin solution (e.g., from bovine pancreas)

  • This compound stock solution

  • Tris-HCl buffer (e.g., 0.1 M, pH 7.8)

  • Spectrophotometer capable of measuring absorbance at a wavelength suitable for detecting the product of hydrolysis.

Procedure:

  • Prepare a series of this compound dilutions in Tris-HCl buffer to achieve a range of final concentrations in the assay.

  • Equilibrate the buffer and substrate solutions to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the α-chymotrypsin solution to the substrate solution.

  • Immediately monitor the change in absorbance over time. The rate of change in absorbance is proportional to the rate of substrate hydrolysis.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

  • Repeat the assay for each substrate concentration.

  • Plot v₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Polyubiquitin Chain Elongation Inhibition Assay

This protocol is based on the characterization of this compound as a non-competitive inhibitor.[2][3]

Materials:

  • Components of the in vitro ubiquitination system (E1, E2, Ubiquitin)

  • Substrate for ubiquitination

  • This compound stock solution

  • Reaction buffer

  • Method for detecting polyubiquitin chains (e.g., Western blotting with an anti-ubiquitin antibody).

Procedure:

  • Set up the in vitro ubiquitination reaction mixture containing E1, E2, ubiquitin, the target substrate, and reaction buffer.

  • Prepare a series of this compound dilutions to be tested for their inhibitory effect.

  • Add the different concentrations of this compound to the reaction mixtures. Include a control reaction with no inhibitor.

  • Incubate the reactions at 37°C for a specified time to allow for polyubiquitin chain formation.

  • Stop the reactions and analyze the formation of polyubiquitin chains using Western blotting.

  • To determine the Ki, perform a kinetic analysis by measuring the initial rates of polyubiquitination at various substrate and inhibitor concentrations.

  • Plot the data using a suitable method (e.g., Lineweaver-Burk plot) to determine the type of inhibition and calculate the Ki value.

Visualizing Enzyme Kinetics and Inhibition

Diagrams are powerful tools for understanding complex biological processes. The following visualizations, generated using the DOT language, illustrate key concepts in enzyme kinetics relevant to the study of this compound.

Enzyme_Kinetics_Workflow cluster_experiment Experimental Phase cluster_data Data Acquisition & Analysis cluster_results Results Enzyme Enzyme Reaction Enzymatic Reaction Enzyme->Reaction Substrate Substrate/Inhibitor (this compound) Substrate->Reaction Acquisition Data Acquisition (e.g., Spectrophotometry) Reaction->Acquisition Analysis Data Analysis (e.g., Michaelis-Menten Plot) Acquisition->Analysis Parameters Kinetic Parameters (kcat, Km, Ki) Analysis->Parameters

Enzyme kinetics experimental workflow.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition (this compound) E_c Enzyme ES_c Enzyme-Substrate (Product Formation) E_c->ES_c + S EI_c Enzyme-Inhibitor (Inactive) E_c->EI_c + I E_nc Enzyme ES_nc Enzyme-Substrate E_nc->ES_nc + S EI_nc Enzyme-Inhibitor E_nc->EI_nc + I ES_nc->E_nc -> Product ESI_nc Enzyme-Substrate-Inhibitor (Inactive) ES_nc->ESI_nc + I EI_nc->ESI_nc + S

Competitive vs. Non-competitive Inhibition.

Comparison with Alternatives

While this compound is a useful tool, several alternatives exist for assaying the activity of proteases like chymotrypsin, papain, and cathepsins.

  • For Chymotrypsin: N-Succinyl-L-phenylalanine p-nitroanilide (Suc-Phe-pNA) and N-Benzoyl-L-tyrosine ethyl ester (BTEE) are commonly used chromogenic and ester substrates, respectively. These substrates often offer higher sensitivity and are readily available commercially.

  • For Papain: Nα-Benzoyl-L-arginine ethyl ester (BAEE) and casein are classic substrates. Fluorescent substrates like Z-Phe-Arg-AMC (where Z is benzyloxycarbonyl and AMC is 7-amino-4-methylcoumarin) are also widely employed for their high sensitivity in studying papain and other cysteine proteases.

  • For Cathepsins: A variety of fluorogenic substrates are preferred for their sensitivity in cellular and in vitro assays. For instance, Z-Phe-Arg-AMC is commonly used for cathepsins B and L, while specific substrates have been developed to differentiate the activity of various cathepsin isoforms.[4][5][6]

The choice of substrate depends on the specific research question, the required sensitivity, and the presence of other proteases in the sample. This compound provides a simple, unmodified peptide amide that can be useful for fundamental studies of peptidase activity and for screening inhibitors that bind to the active site in a manner that mimics a peptide substrate.

References

A Researcher's Guide to the Cross-Species Inhibitory Effects of Ac-Phe-NH2 on Chymotrypsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and evaluating the inhibitory effects of N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) on the serine protease chymotrypsin (B1334515) across different species. Due to a lack of direct comparative studies of this compound in the public domain, this document serves as a methodological guide, offering standardized protocols and data presentation formats to encourage and facilitate such research. The principles and experimental designs outlined herein are essential for the rigorous evaluation of potential therapeutic agents.

Introduction to this compound and Chymotrypsin

N-acetyl-L-phenylalaninamide (this compound) is a derivative of the amino acid phenylalanine. Its structural similarity to the substrates of chymotrypsin, a key digestive enzyme, makes it a candidate for investigation as a competitive inhibitor. Chymotrypsin is a serine protease that plays a crucial role in the digestion of proteins by cleaving peptide bonds on the carboxyl side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1][2] Given its critical function, the inhibition of chymotrypsin is a subject of significant interest in biochemistry and pharmacology.

Understanding the inhibitory activity of compounds like this compound across different species is paramount in drug development. Species-specific variations in the amino acid sequence and three-dimensional structure of enzymes can lead to significant differences in inhibitor potency and selectivity.[3][4] For instance, an inhibitor that is potent against bovine chymotrypsin may show reduced or no activity against human chymotrypsin.[3] Therefore, a cross-species comparison is a critical step in the preclinical evaluation of any potential therapeutic inhibitor.

Hypothetical Comparative Inhibitory Data

The following table illustrates how quantitative data on the inhibitory effects of this compound against chymotrypsin from various species could be presented. The values presented here are for illustrative purposes only and are not derived from experimental data.

SpeciesEnzymeInhibitorInhibition Constant (Ki)IC50Assay ConditionsReference
Bos taurusα-ChymotrypsinThis compound[Hypothetical][Hypothetical]25°C, pH 7.8[Hypothetical]
Homo sapiensChymotrypsin CThis compound[Hypothetical][Hypothetical]25°C, pH 7.8[Hypothetical]
Rattus norvegicusChymotrypsin-like proteaseThis compound[Hypothetical][Hypothetical]25°C, pH 7.8[Hypothetical]
Sus scrofaα-ChymotrypsinThis compound[Hypothetical][Hypothetical]25°C, pH 7.8[Hypothetical]

Experimental Protocols

A standardized and meticulously documented experimental protocol is the cornerstone of reproducible and comparable research. Below is a detailed methodology for a chymotrypsin inhibition assay.

Chymotrypsin Inhibition Assay Protocol

1. Materials and Reagents:

  • Enzymes: Purified chymotrypsin from various species (e.g., bovine, human, porcine, rat).

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) or N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).

  • Inhibitor: N-acetyl-L-phenylalaninamide (this compound).

  • Buffer: 0.1 M Tris-HCl, pH 7.8, containing 0.02 M CaCl2.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor and substrate.

  • Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the substrate (e.g., 100 mM Suc-AAPF-pNA in DMSO).

    • Prepare a stock solution of the inhibitor (e.g., 100 mM this compound in DMSO).

    • Prepare working solutions of the enzyme in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the measurement period.

  • Assay Execution:

    • In a 96-well microplate or a cuvette, add the assay buffer.

    • Add varying concentrations of the inhibitor (this compound) to the wells. A serial dilution is recommended to cover a wide range of concentrations. Include a control with no inhibitor.

    • Add the chymotrypsin solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately measure the change in absorbance at 405 nm over time. The release of p-nitroaniline from the substrate results in an increase in absorbance.

3. Data Analysis:

  • Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations. The data can then be analyzed using a Dixon plot or by fitting to the appropriate Michaelis-Menten equation for competitive inhibition.

Visualizing Experimental and Biological Pathways

Diagrams are invaluable tools for illustrating complex processes. The following visualizations, created using the DOT language, depict the experimental workflow for the chymotrypsin inhibition assay and the mechanism of chymotrypsin action.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Add Buffer to Wells P1->A1 P2 Prepare Substrate Stock A4 Add Substrate to Initiate P2->A4 P3 Prepare Inhibitor Stock A2 Add Inhibitor Dilutions P3->A2 P4 Prepare Enzyme Solution A3 Add Enzyme & Incubate P4->A3 A1->A2 A2->A3 A3->A4 A5 Measure Absorbance Change A4->A5 D1 Calculate Initial Velocities A5->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 & Ki D3->D4

Caption: Experimental workflow for chymotrypsin inhibition assay.

G E Chymotrypsin (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Protein Substrate (S) S->ES E_P2 Acyl-Enzyme Intermediate (E-P2) ES->E_P2 Cleavage P1 Peptide Fragment 1 (P1) E_P2->P1 E_final Chymotrypsin (E) E_P2->E_final + H2O H2O Water (H2O) H2O->E_final P2 Peptide Fragment 2 (P2) E_final->P2

Caption: Catalytic mechanism of chymotrypsin.

Conclusion

The systematic, cross-species evaluation of enzyme inhibitors like this compound is a fundamental requirement for modern drug discovery and development. While direct comparative data for this compound is currently limited, the protocols and frameworks presented in this guide provide a robust foundation for conducting such essential research. By adhering to standardized methodologies and transparent data reporting, the scientific community can collectively build a comprehensive understanding of the therapeutic potential of promising compounds.

References

Validating the Non-competitive Inhibition Model for Ac-Phe-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise mechanism of enzyme inhibitors is paramount for effective therapeutic design. This guide provides a comparative analysis of N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) as a non-competitive inhibitor of polyubiquitin (B1169507) chain elongation. While this compound is commercially cited as a non-competitive inhibitor with a Ki of 8 mM, this guide also presents alternative inhibitors and outlines the rigorous experimental protocols required to validate such a claim.

Understanding Non-Competitive Inhibition

Non-competitive inhibition is a fundamental concept in enzyme kinetics where an inhibitor binds to an allosteric site on the enzyme, a location distinct from the active site where the substrate binds.[1][2] This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding.[2][3] A key characteristic of non-competitive inhibition is the decrease in the maximum reaction velocity (Vmax), while the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, remains unchanged.[1][3][4] This is because the inhibitor does not compete with the substrate for the active site, so the enzyme's affinity for the substrate is unaffected.[1][4]

This compound as a Non-Competitive Inhibitor

This compound is reported to act as a non-competitive inhibitor of the enzymatic process of polyubiquitin chain elongation.[5][6] Polyubiquitination is a critical post-translational modification that governs a multitude of cellular processes, making its inhibitors valuable tools for research and potential therapeutic leads.

InhibitorTarget Enzyme/ProcessMechanism of InhibitionKiSource
This compound Polyubiquitin Chain ElongationNon-competitive8 mM[5][6]

Note: The Ki value for this compound is based on commercially available information. The primary research publication validating this specific activity and value could not be definitively identified through available search tools.

Alternative Inhibitors of Polyubiquitin Chain Elongation

To provide a comprehensive comparison, it is essential to consider alternative inhibitors that target the same or similar pathways. Acetylated ubiquitin itself has been shown to inhibit polyubiquitin chain elongation.[3][6] Specifically, ubiquitin acetylated at lysine (B10760008) 6 (AcK6) or lysine 48 (AcK48) has been demonstrated to repress the elongation of K11-, K48-, and K63-linked polyubiquitin chains by various E2 enzymes in vitro.[3]

InhibitorTarget Enzyme/ProcessMechanism of InhibitionEffect
Acetylated Ubiquitin (AcK6, AcK48) Polyubiquitin Chain Elongation (by E2 enzymes)Inhibition of chain elongationRepresses K11-, K48-, and K63-linked chain elongation

Experimental Protocols for Validating Non-Competitive Inhibition

Validating the non-competitive inhibition model for any compound, including this compound, requires a series of robust enzyme kinetics assays.

Enzyme Kinetics Assay

Objective: To determine the effect of the inhibitor on the enzyme's kinetic parameters (Vmax and Km).

Materials:

  • Purified enzyme responsible for polyubiquitin chain elongation (e.g., specific E2 and E3 ligases)

  • Substrates (Ubiquitin, target protein)

  • ATP and other necessary co-factors

  • This compound (or other inhibitors) at various concentrations

  • Assay buffer

  • Detection reagent (e.g., antibody for Western blotting, fluorescently labeled ubiquitin)

Procedure:

  • Reaction Setup: Prepare a series of reaction mixtures containing the enzyme, substrates, and varying concentrations of the substrate. For each substrate concentration, set up parallel reactions with different, fixed concentrations of the inhibitor (including a no-inhibitor control).

  • Initiation: Start the reaction by adding a key component, such as ATP or the enzyme.

  • Time Course: Incubate the reactions at a constant temperature and take samples at different time points to measure the initial reaction velocity (v₀).

  • Detection: Quantify the amount of product formed (polyubiquitinated protein) or substrate consumed over time. This can be achieved through various methods such as:

    • Western Blotting: Separate the reaction products by SDS-PAGE and detect the high molecular weight polyubiquitin chains using a specific antibody.

    • Fluorescence-Based Assays: Use fluorescently labeled ubiquitin to monitor the formation of polyubiquitin chains in real-time.

    • HTRF (Homogeneous Time-Resolved Fluorescence) Assays: Employ specific antibody pairs to detect the ubiquitinated product.

Data Analysis

The initial reaction velocities obtained from the kinetic assays are then plotted to determine the kinetic parameters.

  • Michaelis-Menten Plot: Plot initial velocity (v₀) against substrate concentration ([S]) for each inhibitor concentration. In non-competitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain constant.

  • Lineweaver-Burk Plot: A double reciprocal plot of 1/v₀ versus 1/[S]. This plot linearizes the Michaelis-Menten kinetics. For a non-competitive inhibitor, the lines for different inhibitor concentrations will intersect on the x-axis (at -1/Km), while the y-intercept (1/Vmax) will increase with higher inhibitor concentrations.[7]

The inhibition constant (Ki), which represents the inhibitor concentration required to produce half-maximum inhibition, can be determined from these plots.

Visualizing the Mechanisms and Workflows

To further clarify the concepts, the following diagrams illustrate the non-competitive inhibition pathway and a typical experimental workflow.

NonCompetitive_Inhibition E Free Enzyme ES Enzyme-Substrate Complex E->ES + S (k1) EI Enzyme-Inhibitor Complex E->EI + I (Ki) S Substrate I Inhibitor (this compound) ES->E (k-1) ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I (Ki) P Product ES->P + E (kcat) EI->E EI->ESI + S (k1) ESI->ES ESI->EI (k-1)

Figure 1. Non-competitive inhibition signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_detection Detection & Analysis reagents Prepare Enzyme, Substrate, Inhibitor (this compound) dilutions setup Set up reaction mixtures with varying [S] and [I] reagents->setup initiate Initiate reaction (e.g., add ATP) setup->initiate incubate Incubate at constant temperature initiate->incubate quench Stop reaction at time points incubate->quench detect Quantify product formation (e.g., Western Blot, Fluorescence) quench->detect plot Plot data (Michaelis-Menten, Lineweaver-Burk) detect->plot analyze Determine Vmax, Km, and Ki plot->analyze

Figure 2. Experimental workflow for validating inhibition kinetics.

Conclusion

The validation of this compound as a non-competitive inhibitor of polyubiquitin chain elongation requires rigorous experimental evidence derived from well-controlled enzyme kinetic studies. While commercial sources provide a starting point, independent verification using the detailed protocols outlined in this guide is crucial for the scientific community. By comparing its effects to other known inhibitors and meticulously analyzing the kinetic data, researchers can confidently characterize the inhibitory mechanism of this compound and its potential as a tool for studying and modulating the ubiquitin system.

References

A Comparative Analysis of Ac-Phe-NH2 and its Constituent Amino Acid, Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-acetyl-L-phenylalaninamide (Ac-Phe-NH2) and its parent amino acid, L-phenylalanine. The objective is to furnish researchers with a comprehensive understanding of their respective physicochemical properties and biological activities, supported by available data and standardized experimental protocols. This document is intended to serve as a valuable resource for those engaged in peptide-based drug discovery and development.

Chemical Structure and Physicochemical Properties

The fundamental difference between L-phenylalanine and this compound lies in the modification of the N-terminus and C-terminus of the amino acid. In this compound, the N-terminal amine is acetylated, and the C-terminal carboxylic acid is amidated. These modifications significantly alter the molecule's physicochemical properties, including its polarity, charge, and hydrogen bonding capacity, which in turn can influence its solubility, stability, and membrane permeability.

Table 1: Comparison of Physicochemical Properties

PropertyL-PhenylalanineThis compound
Chemical Formula C₉H₁₁NO₂C₁₁H₁₄N₂O₂
Molar Mass 165.19 g/mol [1][2]206.24 g/mol [3][4]
Structure
Solubility in Water 14.11 g/L at 25 °C[5]Data not available in direct comparison. Generally, N-terminal acetylation can increase solubility.[6]
Acidity (pKa) 1.83 (carboxyl), 9.13 (amino)[5]Not applicable due to terminal modifications.
Classification Essential, nonpolar amino acid[5][7]Phenylalanine derivative.

Biological Activity and Signaling Pathways

L-phenylalanine is an essential amino acid and a precursor for the synthesis of several key neurotransmitters.[5][8] this compound, on the other hand, has been identified as a non-competitive inhibitor of polyubiquitin (B1169507) chain elongation.[3]

Phenylalanine

L-phenylalanine plays a crucial role in various physiological processes. It is a building block for proteins and a precursor to tyrosine, which is subsequently converted into the catecholamines: dopamine, norepinephrine, and epinephrine.[5][8] These neurotransmitters are vital for regulating mood, cognition, and the body's stress response.[8] Phenylalanine competes with other large neutral amino acids for transport across the blood-brain barrier. It has also been shown to interact with certain receptors, including the glycine (B1666218) receptor and the β2-adrenergic receptor.[1][9]

Phenylalanine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

This compound

This compound has been identified as a non-competitive inhibitor of polyubiquitin chain elongation with a reported Ki value of 8 mM.[3] It is suggested to function by destabilizing the active trimer of an E3 ubiquitin ligase. The ubiquitination process is a critical cellular pathway that governs protein degradation and signaling, and its inhibition can have profound effects on cellular function. This activity suggests potential therapeutic applications for this compound in diseases where the ubiquitin-proteasome system is dysregulated.

Comparative Experimental Data

Direct comparative studies on the physicochemical and biological properties of this compound and phenylalanine are limited in publicly available literature. The following sections outline standard experimental protocols that can be employed to generate such comparative data.

Solubility

Objective: To quantitatively determine and compare the aqueous solubility of this compound and L-phenylalanine.

Experimental Protocol: Equilibrium Solubility Method

  • Preparation of Saturated Solutions: Add an excess amount of the test compound (this compound or L-phenylalanine) to a known volume of purified water (or a relevant buffer) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a spectrophotometric assay.

  • Calculation: The solubility is calculated from the measured concentration in the saturated supernatant.

Stability in Serum

Objective: To assess and compare the stability of this compound and L-phenylalanine in the presence of serum enzymes.

Experimental Protocol: In Vitro Serum Stability Assay

  • Preparation: Prepare stock solutions of the test compounds in a suitable solvent. Thaw human or mouse serum and keep it on ice.

  • Incubation: Add the test compound to the serum at a final concentration (e.g., 10 µM) and incubate at 37 °C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the incubation mixture.

  • Quenching and Protein Precipitation: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile (B52724) or trichloroacetic acid). Centrifuge to precipitate serum proteins.[10]

  • Analysis: Analyze the supernatant for the amount of remaining intact compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation rate and half-life (t₁/₂) of each compound.[11]

Membrane Permeability

Objective: To evaluate and compare the passive membrane permeability of this compound and L-phenylalanine.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.[5][12]

  • Donor and Acceptor Plates: The filter plate (donor plate) is placed on top of an acceptor plate containing a buffer solution.

  • Compound Addition: The test compounds are added to the donor wells.

  • Incubation: The plate sandwich is incubated for a set period (e.g., 4-18 hours) to allow the compounds to permeate through the artificial membrane into the acceptor wells.[13]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Membrane Coat filter plate with lipid solution Add_Compound Add test compound to donor plate Prep_Membrane->Add_Compound Prep_Plates Fill acceptor plate with buffer Prep_Plates->Add_Compound Incubate Incubate plate sandwich Add_Compound->Incubate Quantify Quantify compound in donor & acceptor wells Incubate->Quantify Calculate Calculate Papp value Quantify->Calculate

Conclusion

L-phenylalanine is a fundamental amino acid with well-established roles in protein synthesis and as a precursor to critical neurotransmitters. Its N- and C-terminally modified derivative, this compound, exhibits distinct biological activity as an inhibitor of polyubiquitin chain elongation. The terminal modifications in this compound are expected to alter its physicochemical properties, potentially leading to increased stability and modified permeability compared to phenylalanine. However, a lack of direct comparative experimental data necessitates further investigation to fully elucidate these differences. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which would be invaluable for the rational design of peptide-based therapeutics.

References

Safety Operating Guide

Navigating the Disposal of Ac-Phe-NH2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the responsible disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. Acetyl-L-phenylalanine amide (Ac-Phe-NH2) is a chemical that requires careful handling from acquisition to disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of similar chemical compounds and general laboratory waste. It is imperative to treat substances with unknown toxicity and ecotoxicity as potentially hazardous.

Key Compound Characteristics and Hazard Assessment

CharacteristicDescriptionDisposal Consideration
Physical State Typically a solid powder.Solid waste should be managed to prevent dust formation. If dissolved, it becomes liquid waste, which requires secondary containment.
Chemical Nature A synthetic, acetylated amino acid amide.Should be treated as chemical waste. The hazards of any solvents used to dissolve the compound must also be considered.[1]
Known Hazards Specific toxicity data is unavailable. However, similar compounds may cause respiratory tract irritation if inhaled.[2]Assume the compound is hazardous and handle it with appropriate personal protective equipment (PPE). Avoid generating dust.[3]
Stability Likely stable under normal conditions. Avoid strong oxidizing agents, and strong acids.[2][4]Store waste away from incompatible materials to prevent hazardous reactions.[5]
Ecological Impact No specific data is available. Release into the environment should be avoided.[6]Do not dispose of down the drain or in regular trash.[5]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

Proper segregation is crucial to prevent accidental chemical reactions and ensure compliant disposal.[1]

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.

    • Contaminated personal protective equipment (PPE) such as gloves and weigh boats should be placed in a dedicated, sealed plastic bag or container. This container must be clearly labeled as "Hazardous Waste" or "Chemical Waste for Incineration."[1]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, sealed, and chemically resistant waste container.

    • The container must be labeled "Hazardous Waste" and list all chemical constituents, including solvents and this compound, with their approximate concentrations.[1]

    • Never mix incompatible waste streams.[5]

Step 2: Waste Storage

Proper storage of chemical waste is essential to maintain a safe laboratory environment.

  • Store waste containers in a designated, well-ventilated area.

  • Ensure waste containers are kept tightly closed except when adding waste.[5]

  • Use secondary containment for all liquid waste to prevent spills.[5]

  • Store waste away from heat sources and incompatible materials.[5]

Step 3: Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before disposal.

  • A container is considered "empty" when all contents have been removed through standard practices.[1]

  • The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous liquid waste.[5]

  • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] After thorough rinsing and air-drying, the container may be disposed of according to your institution's guidelines for non-hazardous waste.

Step 4: Arranging for Final Disposal

The final step is to ensure the waste is transported and disposed of in a compliant manner.

  • Do not dispose of this compound waste by evaporation, in the regular trash, or down the sewer drain. [5]

  • Disposal must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup and for guidance on specific institutional procedures.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound waste.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Final Disposal A This compound Waste Generated B Assess Waste Form (Solid or Liquid) A->B C Is the waste mixed with other hazardous materials? B->C D_solid Solid Waste: Collect in a labeled, sealed container. C->D_solid Solid D_liquid Liquid Waste: Collect in a labeled, sealed, secondary containment vessel. C->D_liquid Liquid E Label container: 'Hazardous Waste' & list all constituents. D_solid->E D_liquid->E F Store in designated waste area. E->F G Contact EHS for pickup. F->G H Disposal via licensed hazardous waste contractor. G->H

Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors. Always consult your institution's specific guidelines and EHS office for the most accurate and up-to-date information.

References

Personal protective equipment for handling Ac-Phe-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ac-Phe-NH2 (Acetyl-L-phenylalanine amide), a compound utilized in biochemical research. Adherence to these protocols is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification/StandardPurpose
Eye/Face Protection Safety GogglesEN 166 (EU) or NIOSH (US)Protects eyes from dust particles and accidental splashes.
Skin Protection Laboratory CoatN/APrevents contact of the chemical with skin and personal clothing.
Chemical-resistant GlovesN/AProtects hands from direct contact with the compound.
Respiratory Protection Dust Mask/RespiratorN95 (US) or P1 (EN 143)Recommended when handling bulk quantities or if dust is generated.

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to cleanup, ensuring safety at each stage.

prep Preparation ppe Don PPE prep->ppe Ensure all necessary PPE is available handling Handling this compound (Weighing/Transferring) ppe->handling Proceed to designated handling area cleanup Decontamination & Cleanup handling->cleanup After handling is complete disposal Waste Disposal cleanup->disposal Segregate and label all waste materials end End of Process disposal->end Follow institutional safety guidelines

Safe Handling Workflow for this compound

Procedural Guidance

Handling:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.

  • Avoid direct contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools for transfers to avoid ignition sources.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water.[2][3] Remove contaminated clothing.

  • Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[2][3] Do not induce vomiting. Seek immediate medical advice.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Classification:

  • This compound should be treated as chemical waste.

  • Any solutions containing this compound and solvents used for decontamination should also be classified as chemical waste.

Disposal Procedure:

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.

  • Contaminated Materials: Any PPE or labware that has come into contact with this compound should be decontaminated or disposed of as hazardous waste according to institutional guidelines.

  • Disposal: All waste must be disposed of in accordance with federal, state, and local environmental control regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.